molecular formula C10H12O3 B3002681 Methyl 4-Hydroxy-2,3-dimethylbenzoate CAS No. 5628-56-8; 82360-94-9

Methyl 4-Hydroxy-2,3-dimethylbenzoate

Cat. No.: B3002681
CAS No.: 5628-56-8; 82360-94-9
M. Wt: 180.203
InChI Key: YRTMTNQHJZLDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8) is an organic compound belonging to the class of benzoate esters, with a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol. This high-purity compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its distinct structure, featuring a benzoate moiety with specific methyl and hydroxyl substituents on the aromatic ring, enhances its versatility in electrophilic aromatic substitution and further functionalization reactions; the hydroxyl group can act as a nucleophile, while the methyl ester group can be hydrolyzed. In research contexts, this compound and its structural analogs are explored for their potential applications in pharmaceutical development. Compounds with similar benzoate ester structures have demonstrated significant antioxidant properties in DPPH radical scavenging assays . Furthermore, such hydroxy-dimethylbenzoate scaffolds are of interest in medicinal chemistry for designing novel derivatives, including analogs of lichen-derived metabolites like diffractaic acid, which are investigated for their anti-cancer activities and ability to suppress cancer stem cell potential . Researchers utilize this chemical in method development, catalysis studies, and as a precursor for synthesizing fragrance ingredients, such as synthetic oakmoss, which shares a similar dihydroxy-dimethylbenzoate skeleton. Safety Information: This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Hazard Statements: H302-H315-H319. Precautionary Statements: P305+P351+P338.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTMTNQHJZLDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy-2,3-dimethylbenzoic acid methyl ester properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Properties, Synthesis, and Application of Methyl 4-Hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8)

Executive Summary

As drug discovery and complex agrochemical development advance, the demand for highly specific, sterically constrained molecular building blocks has exponentially increased. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8) is a highly versatile ortho-substituted phenolic ester utilized extensively as an intermediate in pharmaceutical synthesis[1]. This guide provides an authoritative, in-depth analysis of its physicochemical properties, validated synthetic protocols, and mechanistic utility in modern drug development.

Physicochemical Properties & Structural Analytics

Understanding the baseline properties of this compound is critical for predicting its behavior in organic synthesis and chromatographic purification. The fundamental physicochemical properties of this compound are cataloged in the PubChem database[2].

Table 1: Quantitative Chemical Data

Property Value
Chemical Name Methyl 4-hydroxy-2,3-dimethylbenzoate
CAS Number 5628-56-8
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
PubChem CID 14814846
MDL Number MFCD13659355
Appearance White to off-white powder

| Purity (HPLC) | ≥ 95.0% |

Strategic Utility in Drug Development

From an application scientist's perspective, the selection of Methyl 4-hydroxy-2,3-dimethylbenzoate over its free acid counterpart (4-hydroxy-2,3-dimethylbenzoic acid) is a deliberate, causality-driven choice.

  • Steric Conformational Locking : The presence of two adjacent methyl groups at positions 2 and 3 introduces significant steric hindrance. In complex Active Pharmaceutical Ingredients (APIs), this restricts the rotation of adjacent functional groups, a phenomenon highly prized in drug design to lock molecules into bioactive conformations, thereby improving target binding affinity.

  • Chemoselectivity & Protection : The methyl ester serves as a robust protecting group for the carboxylic acid. When synthesizing complex APIs, researchers frequently need to functionalize the phenolic -OH group (e.g., via Williamson ether synthesis or triflation for Suzuki cross-coupling). The ester masks the carboxylate, preventing unwanted side reactions.

  • Enhanced Lipophilicity : The esterification significantly increases the lipophilicity of the molecule, allowing for homogeneous reactions in aprotic organic solvents (like DMF, DCM, or THF) which would otherwise poorly solvate the free carboxylic acid.

Validated Synthetic Protocol: Esterification Workflow

The most efficient route to synthesize this building block is the esterification of 4-hydroxy-2,3-dimethylbenzoic acid.

Causality Behind Experimental Choices: While standard Fischer esterification uses sulfuric acid, we recommend utilizing Thionyl Chloride (SOCl₂) . Thionyl chloride reacts with methanol to generate HCl in situ while consuming water (forming SO₂ and HCl gases). This shifts the reaction equilibrium entirely toward the ester product, preventing reversible hydrolysis and maximizing yield.

Step-by-Step Methodology:

  • Initiation : Suspend 4-hydroxy-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) under an inert nitrogen atmosphere.

  • Catalytic Activation : Chill the suspension to 0°C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Rationale: The reaction is highly exothermic; cooling controls the evolution of SO₂/HCl gases and prevents the degradation of the phenolic ring.

  • Propagation : Remove the ice bath and heat the mixture to reflux (65°C) for 4-6 hours. Rationale: Reflux provides the necessary activation energy for the nucleophilic acyl substitution.

  • Quenching & Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the crude residue with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃.

    • Self-Validating System: The bicarbonate wash is a self-validating purification step. If unreacted starting material remains, the bicarbonate will deprotonate the free carboxylic acid, forming a water-soluble sodium salt that partitions entirely into the aqueous layer. The cessation of CO₂ gas evolution visually confirms that all residual acid has been neutralized.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the target ester as a high-purity solid.

SynthesisWorkflow A 4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4) B Methanol + SOCl2 (0°C to Reflux) A->B Reagent Addition C Esterification (65°C, 4-6 hours) B->C Thermal Activation D Workup & Extraction (EtOAc / NaHCO3) C->D Quench & Neutralize E Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8) D->E Phase Separation

Figure 1: Step-by-step synthetic workflow for Methyl 4-hydroxy-2,3-dimethylbenzoate.

Downstream Applications: API Synthesis

As documented in patent literature regarding piperidine derivatives[3] and advanced skin moisture compositions[4], this compound is a critical intermediate.

In the synthesis of therapeutic quinolinecarboxamides and piperidine derivatives, the phenolic OH is first alkylated. Subsequently, the methyl ester is saponified back to the carboxylic acid using LiOH in a THF/H₂O mixture. This exposes the carboxylate for amide coupling with complex amines (utilizing coupling reagents like HATU and DIPEA) to form the final API[3].

APISynthesis M Methyl 4-hydroxy-2,3-dimethylbenzoate O Phenolic OH Modification (e.g., Alkylation) M->O Step 1: Functionalize S Ester Saponification (LiOH, THF/H2O) O->S Step 2: Deprotect A Amide Coupling (HATU, Amine) S->A Step 3: Conjugate API Target Active Pharmaceutical Ingredient A->API Final Formulation

Figure 2: Logical relationship of the ester intermediate in complex API synthesis.

Analytical Characterization & Validation

To ensure the integrity of the synthesized or procured building block, the following analytical validations must be performed:

  • HPLC : Utilize a C18 column with a gradient of Water (0.1% TFA) and Acetonitrile. A single sharp peak confirms ≥95% purity.

  • ¹H NMR (CDCl₃) : The spectrum provides self-validating structural proof. Key diagnostic peaks include the methyl ester singlet at ~3.9 ppm, the two distinct aromatic methyl singlets at ~2.2-2.4 ppm, and the aromatic protons confirming the ortho-substitution pattern.

References

  • [2] Title: Methyl 4-Hydroxy-2,3-dimethylbenzoate | C10H12O3 | CID 14814846. Source: National Center for Biotechnology Information (NIH PubChem). URL: [Link]

  • [3] Title: US20090023733A1 - Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents and Pharmaceutical Compositions Containing Them. Source: Google Patents. URL:

  • [4] Title: TW201740922A - Compositions for inhibiting skin moisture loss and related methods. Source: Google Patents. URL:

Sources

The 2,3-Dimethyl Isomer of Methyl 4-Hydroxybenzoate (CAS 5628-56-8): A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of core scaffolds dictates the trajectory of Structure-Activity Relationship (SAR) optimization. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8)[1],[2], commonly referred to as the 2,3-dimethyl isomer of methyl 4-hydroxybenzoate, serves as a highly specialized organic building block. With the molecular formula C10H12O3[1] and a molecular weight of 180.20 g/mol [3], this compound provides a unique combination of functional handles (a phenolic hydroxyl and a methyl ester) modulated by the precise steric and electronic influences of two adjacent methyl groups.

Widely utilized as an intermediate in pharmaceutical synthesis and scientific research[4],[5], this molecule allows medicinal chemists to construct complex, sterically tuned heterocycles and aromatic systems. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its derivatization.

Structural Profiling and Physicochemical Data

The utility of CAS 5628-56-8 stems from its specific substitution pattern. The base structure is a benzoate ester, but the presence of methyl groups at the C2 and C3 positions fundamentally alters its reactivity profile compared to unmethylated analogs (like standard methylparaben).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction planning and pharmacokinetic estimation. Commercially, this compound is typically sourced at purities ranging from ≥95% to ≥98%[6],[3].

ParameterValuePharmacokinetic / Synthetic Relevance
CAS Number 5628-56-8Unique registry identifier for sourcing[1].
Molecular Formula C10H12O3Defines the baseline atomic composition[7].
Molecular Weight 180.20 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5[3].
Topological Polar Surface Area (TPSA) 46.53 ŲExcellent membrane permeability profile; ideal for CNS-targeted or intracellular drug leads.
Estimated LogP ~1.80Optimal lipophilicity for passive diffusion and formulation stability.
Physical State Solid / PowderFavorable for long-term storage (sealed, 2-8°C) and precise stoichiometric weighing[3].

Mechanistic Reactivity & Structural Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the basic functional groups and analyze the causality of the molecule's reactivity. The 2,3-dimethyl substitution creates a distinct microenvironment on the benzene ring:

  • Steric Hindrance at the Ester (C1): The methyl group at the C2 position sits directly ortho to the methyl ester. This creates significant steric shielding around the carbonyl carbon. Consequently, nucleophilic attack (e.g., during saponification or direct amidation) is kinetically hindered. Standard room-temperature hydrolysis protocols will fail or stall, necessitating harsher, thermodynamically driven conditions.

  • Electronic Activation (C5 and C6): The two methyl groups exert a positive inductive (+I) effect, while the phenolic hydroxyl group at C4 exerts a strong positive mesomeric (+M) effect. This combination makes the aromatic ring highly electron-rich. Electrophilic Aromatic Substitution (EAS)—such as halogenation or nitration—will proceed rapidly. The strong directing effect of the phenol primarily drives electrophiles to the C5 position (ortho to the OH).

  • Orthogonal Functionalization: The differing reactivity of the phenol (easily deprotonated, pKa ~10) and the sterically hindered ester allows for highly selective, orthogonal derivatization without the need for complex protecting group strategies.

Synthetic Derivatization Pathways

The diagram below illustrates the three primary vectors for structural modification of CAS 5628-56-8.

G Core Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8) OAlkylation O-Alkylation (Phenol Modification) Core->OAlkylation Mild Base (K2CO3) Alkyl Halide Saponification Saponification (Ester Hydrolysis) Core->Saponification LiOH, Heat Steric Override EAS Electrophilic Aromatic Substitution (C5 Functionalization) Core->EAS Electrophile (NBS, HNO3) EtherDeriv Aryl Ether Derivatives (e.g., Kinase Scaffolds) OAlkylation->EtherDeriv BenzoicAcid 4-Hydroxy-2,3-dimethylbenzoic Acid (Amidation Precursor) Saponification->BenzoicAcid RingDeriv Halogenated Intermediates (Cross-Coupling Substrates) EAS->RingDeriv

Synthetic derivatization pathways for Methyl 4-hydroxy-2,3-dimethylbenzoate.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes specific analytical checkpoints to confirm success and prevent the propagation of errors in multi-step syntheses.

Protocol A: Selective O-Alkylation of the Phenolic Hydroxyl

Objective: To synthesize an aryl ether while preserving the methyl ester, exploiting the pKa difference between the phenol and the unreactive ester.

Causality & Reagent Selection: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide ion but is insufficiently basic to hydrolyze the sterically hindered ester at room temperature. DMF acts as a polar aprotic solvent, stripping the solvation shell from the potassium cation and leaving a "naked," highly reactive phenoxide.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Methyl 4-hydroxy-2,3-dimethylbenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous DMF (to achieve a 0.2 M substrate concentration) under an inert argon atmosphere. Stir for 15 minutes at room temperature to allow phenoxide formation (mixture may slightly darken).

  • Alkylation: Add the desired electrophile (e.g., Benzyl Bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoints:

  • TLC: Run in 4:1 Hexane/Ethyl Acetate. The product will exhibit a significantly higher

    
     value than the starting material due to the masking of the polar hydrogen-bond-donating hydroxyl group.
    
  • ¹H NMR: Confirm success by the disappearance of the broad phenolic -OH singlet (typically around

    
     5.0-6.0 ppm in CDCl₃) and the appearance of new aliphatic signals corresponding to the alkylating agent (e.g., a benzylic -CH₂- singlet at 
    
    
    
    ~5.1 ppm).
Protocol B: Sterically Driven Saponification

Objective: To cleave the methyl ester to yield 4-hydroxy-2,3-dimethylbenzoic acid.

Causality & Reagent Selection: Due to the severe steric shielding from the C2 methyl group, standard NaOH/MeOH at room temperature is ineffective. We must use Lithium Hydroxide monohydrate (LiOH·H₂O) in a mixed solvent system (THF/MeOH/H₂O) under reflux. The smaller atomic radius of the lithium cation allows for better coordination with the carbonyl oxygen in sterically crowded environments, while elevated thermal energy overcomes the high activation barrier of the tetrahedral intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.5 M concentration).

  • Base Addition: Add LiOH·H₂O (3.0 eq) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65°C for 12–18 hours.

  • Workup: Cool to room temperature and evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches ~2.

  • Isolation: The product will precipitate as a white solid. Collect via vacuum filtration and wash with cold water.

Self-Validation Checkpoints:

  • Visual/pH: The sudden precipitation of a white solid upon reaching pH 2 is a direct physical validation of carboxylic acid formation.

  • IR Spectroscopy: Look for the characteristic shift in the carbonyl (

    
    ) stretch from ~1715 cm⁻¹ (ester) to ~1680 cm⁻¹ (hydrogen-bonded acid), accompanied by a massive, broad 
    
    
    
    stretch spanning 2500–3300 cm⁻¹.

Applications in Drug Development

In the context of medicinal chemistry, CAS 5628-56-8 is rarely the final drug molecule; rather, it is a critical scaffold used during the Hit-to-Lead and Lead Optimization phases.

The 2,3-dimethyl substitution pattern is frequently employed to lock the conformation of neighboring functional groups or to fill specific hydrophobic pockets within a target protein's active site. For instance, converting the ester into a complex amide (via the carboxylic acid generated in Protocol B) while alkylating the phenol (Protocol A) can yield potent inhibitors for kinases or G-protein coupled receptors (GPCRs). The methyl groups prevent rapid enzymatic cleavage of the resulting amides by sterically blocking protease access, thereby improving the in vivo half-life of the drug candidate.

Workflow Hit Hit Identification Scaffold Scaffold Integration (CAS 5628-56-8) Hit->Scaffold Core Selection SAR SAR Optimization Scaffold->SAR Library Synthesis Lead Lead Candidate SAR->Lead Bioassay Validation

Integration of CAS 5628-56-8 into the drug discovery and SAR optimization workflow.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14814846, Methyl 4-Hydroxy-2,3-dimethylbenzoate." PubChem, Accessed March 2026.[Link]

  • LookChem. "Methyl 4-Hydroxy-2,3-diMethylbenzoate CAS NO.5628-56-8 Chemical Properties." LookChem Database, Accessed March 2026.[Link]

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." Wiley, 2020. (Authoritative text on steric hindrance in ester hydrolysis and orthogonal reactivity).[Link]

Sources

Rare Benzoate Ester Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the "low-hanging fruit" of simple benzoate esters has largely been harvested. The current frontier lies in rare, structurally complex benzoate building blocks —specifically those possessing high steric hindrance, unique electronic signatures (e.g., polyfluorination), or fused heterocyclic architectures. These scaffolds are no longer just passive prodrug moieties; they serve as critical pharmacophores that modulate lipophilicity (


), metabolic stability (

), and target residency time.

This guide provides a technical deep-dive into the selection, synthesis, and application of these rare building blocks, moving beyond standard Fischer esterification to advanced catalytic methodologies required for these difficult substrates.

Structural Classification & Medicinal Utility[1]

The "Rare" Definition

A benzoate ester is considered "rare" in a medicinal chemistry context if it exhibits:

  • Steric Congestion: Ortho-substitution (2,6-disubstituted) that prevents hydrolytic cleavage by esterases.

  • Electronic Modulation: Presence of strong electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or nitro groups that alter the
    
    
    of the parent acid and the electrophilicity of the carbonyl.
  • Heterocyclic Fusion: Integration with rings like benzofuroxan, benzoxazepine, or 1,2,4-triazoles.

Functional Utility Table
FeatureMedicinal UtilityExample Scaffold
Steric Bulk Metabolic Stability: Blocks nucleophilic attack by esterases, extending half-life.2,6-Di-tert-butyl-4-methylbenzoate
Fluorination Lipophilicity & Binding: Increases membrane permeability;

bonds can act as H-bond acceptors.
Pentafluorobenzoate; 2-(Trifluoromethyl)benzoate
Heterocyclic Fusion Conformational Restriction: Locks the pharmacophore in a bioactive conformation.Benzofuroxan-5-carboxylate
Bioisosterism Target Specificity: Mimics amide bonds or transition states while altering H-bond donor/acceptor profiles.1,2,4-Oxadiazole derivatives (Ester bioisostere)

Advanced Synthetic Methodologies

Standard methods (Fischer, EDC/NHS) often fail with rare benzoates due to steric hindrance or acid-sensitivity. The following protocols represent the "state-of-the-art" for difficult couplings.

Decision Matrix for Synthesis

Use the following logic to select your synthetic route:

SynthesisDecision Start Target: Rare Benzoate Ester CheckSteric Is the Acid Sterically Hindered? (e.g., 2,6-disubstituted) Start->CheckSteric Standard Standard Coupling (EDC/DMAP or HATU) CheckSteric->Standard No CheckSensitive Acid/Base Sensitive Groups? CheckSteric->CheckSensitive Yes Yamaguchi Yamaguchi Esterification (2,4,6-Cl3-Ph-COCl) CheckSensitive->Yamaguchi Robust Substrate ZrCatalysis Zr(IV) Catalysis (Zirconocene Triflate) CheckSensitive->ZrCatalysis Acid Sensitive DoM Directed Ortho-Metalation (LDA / Boronate trap) CheckSensitive->DoM De Novo Synthesis

Caption: Strategic selection of synthetic methodology based on steric and electronic constraints.

Protocol A: Zirconocene Triflate Catalyzed Esterification

Best for: Highly hindered acids (e.g., mesitoic acid) and acid-sensitive alcohols. This method avoids the harsh conditions of Fischer esterification and the waste of stoichiometric coupling reagents.

Mechanism:


 acts as a highly Lewis-acidic "super-catalyst" that activates the carbonyl oxygen while accommodating bulky nucleophiles due to the unique geometry of the metallocene.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under Argon, dissolve the hindered benzoic acid (1.0 equiv) and the alcohol (1.0 equiv) in anhydrous Toluene (

    
    ).
    
  • Catalyst Addition: Add

    
     (1–5 mol%). Note: The catalyst is moisture-sensitive; handle in a glovebox or with rapid Schlenk technique.
    
  • Reaction: Heat to 80°C–100°C. Monitor by TLC/LC-MS. Conversion typically reaches >90% within 4–12 hours, significantly faster than

    
     mediated reflux.
    
  • Workup: Cool to RT. Quench with saturated

    
    . Extract with EtOAc. The catalyst residues are water-soluble/removable.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Directed Ortho-Metalation (DoM)

Best for: Creating ortho-substituted benzoates that are not commercially available.

Concept: Instead of esterifying a hindered acid, synthesize the hindered acid in situ.

  • Substrate: Start with a simple alkyl benzoate or benzamide.

  • Lithiation: Treat with LDA or sec-BuLi at -78°C in THF. The carbonyl group directs lithiation to the ortho position.

  • Electrophile Trapping: Add an electrophile (e.g.,

    
    , 
    
    
    
    , or a boronic ester).
  • Result: A 2-substituted benzoate is formed. This can be further functionalized via Suzuki coupling if a boron trap was used.

Case Studies: Rare Benzoates in Drug Discovery

Prodrug Design: The "Solubility Switch"

Rare benzoates are often used to mask polar groups to improve oral bioavailability.

  • Example: Candesartan Cilexetil . The cilexetil moiety is a complex carbonate/ester hybrid.

  • Innovation: Using a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester (a bioisostere of a benzoate) allows for rapid hydrolysis in plasma while maintaining stability in the gut.

Pharmacophore: Slingshot Protein Inhibitors

Recent research identified para-substituted benzoic acid derivatives as inhibitors of the phosphatase "Slingshot" (SSH1).

  • Structure: Rhodanine-scaffold-based benzoates.

  • Mechanism: The benzoate moiety anchors the molecule in the active site via salt-bridge interactions, while the rhodanine tail explores hydrophobic pockets.

  • Key Insight: Substitution at the ortho position of the benzoate ring was found to drastically alter selectivity against related phosphatases.

Bioisosterism: The 1,2,4-Oxadiazole Replacement

When the ester bond is too metabolically unstable, it is often replaced by a 1,2,4-oxadiazole ring.

  • Logic: The oxadiazole ring is planar and has a dipole moment similar to an ester but lacks the hydrolyzable bond.

  • Synthesis: Condensation of a 4-substituted benzoate ester with an amidoxime.

Bioisostere Benzoate Benzoate Ester (Metabolically Labile) Transition Amidoxime Intermediate Benzoate->Transition + R-C(NH2)=NOH Oxadiazole 1,2,4-Oxadiazole (Stable Bioisostere) Transition->Oxadiazole - H2O / Heat

Caption: Transformation of a benzoate ester into a metabolically stable 1,2,4-oxadiazole bioisostere.

Data Summary: Coupling Reagent Efficiency

Comparison of yields for the synthesis of 2,4,6-trimethylbenzoate (Mesitoate) esters.

MethodReagentsConditionsYield (%)Notes
Fischer

/ MeOH
Reflux, 24h< 10%Fails due to steric blocking of the carbonyl.
Steglich DCC / DMAPDCM, RT, 12h45-60%Formation of N-acylurea byproduct is common.
Yamaguchi 2,4,6-Cl3-Ph-COClToluene, 100°C85-92%Gold standard for hindered esters; requires toxic reagent.
Zr-Catalysis

Toluene, 80°C90-95% Greenest method; high atom economy.

References

  • Synthesis of Ortho Substituted Arylboronic Esters. Journal of Organic Chemistry. [Link][1]

  • Catalyzed synthesis of aromatic esters (Zirconocene Triflate). Diva-Portal / KTH Royal Institute of Technology. [Link]

  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem. [Link]

  • Benzoic Acid Esters, Benzoates: Synthesis & Stability. Organic Chemistry Portal. [Link]

Sources

Technical Monograph: 4-Hydroxy-2,3-dimethylbenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for Synthesis, Derivatization, and Pharmacological Application

Executive Summary

4-Hydroxy-2,3-dimethylbenzoic acid (CAS: 6021-31-4) represents a specialized phenolic acid scaffold often overshadowed by its symmetric isomer, 3,5-dimethyl-4-hydroxybenzoic acid.[1][2][3] However, the 2,3-dimethyl substitution pattern offers unique steric and electronic properties critical for specific medicinal chemistry applications.[3] Unlike the 3,5-isomer, where the hydroxyl group is flanked by methyls (sterically hindering phase II metabolic conjugation), the 2,3-isomer leaves the hydroxyl group accessible while sterically crowding the carboxylic acid moiety. This monograph details the synthesis, chemical reactivity, and biological relevance of this scaffold, providing researchers with a roadmap for utilizing it as a pharmacophore or metabolic probe.[3]

Chemical Fundamentals & Synthesis Strategies

The synthesis of 4-hydroxy-2,3-dimethylbenzoic acid is governed by the principles of electrophilic aromatic substitution and thermodynamic control.[1][2][3]

2.1 The "Make": Industrial & Laboratory Synthesis

The most robust route to this scaffold is the Kolbe-Schmitt Carboxylation of 2,3-xylenol (2,3-dimethylphenol).[1][2][3]

  • Mechanism & Causality: The reaction proceeds via the phenoxide anion.[2][3][4][5][6] Using Sodium (Na+) salts typically favors the ortho product (salicylic acid derivative) due to a chelation effect between the sodium cation, the phenoxide oxygen, and the incoming CO₂.[1] However, to target the para position (yielding 4-hydroxy-2,3-dimethylbenzoic acid), one must disrupt this chelation.[1][3]

  • Strategic Choice: We utilize Potassium (K+) salts and higher temperatures (>150°C).[1][2][3] The larger ionic radius of Potassium minimizes tight ion-pairing/chelation, and the elevated temperature provides the activation energy required for the thermodynamic para-product, which is more stable than the sterically crowded ortho-isomer.[1][2][3]

2.2 Alternative Route: Oxidation

For laboratory-scale purity, oxidation of 4-hydroxy-2,3-dimethylbenzaldehyde (if available) using mild oxidants (e.g., NaClO2, Pinnick oxidation) prevents over-oxidation of the electron-rich aromatic ring.[1][2]

Figure 1: Synthesis Pathways

SynthesisPathways cluster_0 Primary Industrial Route (Kolbe-Schmitt) cluster_1 Lab Scale Route Xylenol 2,3-Xylenol (2,3-Dimethylphenol) Phenoxide Potassium Phenoxide Intermediate Xylenol->Phenoxide KOH, Toluene Dehydration Target 4-Hydroxy-2,3- dimethylbenzoic Acid Phenoxide->Target CO2 (50 atm) 180°C (Thermodynamic Control) Aldehyde 4-Hydroxy-2,3- dimethylbenzaldehyde Target2 4-Hydroxy-2,3- dimethylbenzoic Acid Aldehyde->Target2 NaClO2, NaH2PO4 (Pinnick Oxidation)

Caption: Thermodynamic control using Potassium salts directs carboxylation to the para-position.

Derivatization Logic (The "Modify")

The 2,3-dimethyl motif imposes specific steric constraints that can be exploited to tune drug properties.[1][3]

Functional HandleReaction TypeStrategic UtilityConstraints
C1-Carboxyl Esterification / AmidationModulates lipophilicity (LogP) and creates prodrugs.[1][2][3]Steric Hindrance: The C2-methyl group creates ortho-steric strain.[1][2][3] Requires activated acid chlorides or coupling agents (HATU/EDC) rather than mild Fischer conditions.[1][3]
C4-Hydroxyl Etherification / AcylationBlocks Phase II metabolism (Glucuronidation).[1][2][3]Accessible: Unlike the 3,5-isomer, the C4-OH is not flanked by methyls, making it nucleophilic and reactive.[2]
C5-Position Electrophilic SubstitutionIntroduction of azo groups or halogens.[1][2][3]Regioselectivity: The C5 position is activated by the ortho-OH and meta-methyl, making it the primary site for SEAr (e.g., diazo coupling).[1][2]

Figure 2: Derivatization Tree

Derivatization Core 4-Hydroxy-2,3-dimethylbenzoic Acid (Scaffold) Ester Ester Derivatives (Prodrugs) Core->Ester R-OH, EDC/HCl (克服 steric hindrance) Amide Amide Derivatives (Stable Linkers) Core->Amide R-NH2, HATU (Peptidomimetic) Ether Alkoxy Derivatives (Metabolic Block) Core->Ether R-X, K2CO3 (Williamson Ether) Azo Azo Dyes/Probes (C5 Coupling) Core->Azo Ar-N2+, 0°C (Diazo Coupling) Lipophilicity Increased LogP CNS Penetration Ester->Lipophilicity Stability Protease Resistance Amide->Stability Bioavailability Oral Bioavailability Ether->Bioavailability

Caption: Strategic modification points. Note the requirement for activated coupling at C1 due to C2-methyl crowding.[1][2][3]

Biological & Pharmacological Profile

While the 3,5-dimethyl isomer is a well-known antioxidant, the 4-hydroxy-2,3-dimethylbenzoic acid isomer exhibits a distinct profile:

  • Metabolic Stability: The C2 and C3 methyl groups protect the carboxylic acid from rapid enzymatic hydrolysis in certain orientations, potentially extending the half-life of amide derivatives.[2][3]

  • Bacterial Metabolism: This compound is an intermediate in the degradation of xylenes and dimethylbenzoates by soil bacteria (Rhodococcus spp., Pseudomonas spp.).[2][3] It is formed via the oxidation of the methyl group of 2,3-dimethylphenol or 3,4-dimethylbenzoic acid pathways.

  • Therapeutic Potential:

    • Anti-inflammatory: Patent literature (US20090023733A1) identifies this moiety within larger piperidine scaffolds used for treating autoimmune disorders.[1][2][3]

    • Antimicrobial: As a phenolic acid, it disrupts bacterial cell membranes and can act as a siderophore mimic, interfering with iron transport systems.[2][3]

Experimental Protocols
Protocol 1: Para-Selective Kolbe-Schmitt Synthesis

This protocol is designed to maximize the formation of the para-isomer over the ortho-isomer.[1][2][3]

Reagents: 2,3-Dimethylphenol (12.2 g, 0.1 mol), Potassium Hydroxide (KOH, 5.6 g, 0.1 mol), Solid CO₂ (Dry Ice), Toluene (Solvent).[1]

  • Phenoxide Formation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2,3-dimethylphenol and KOH in 100 mL toluene. Reflux until water generation ceases (approx. 2 hours) to ensure complete formation of anhydrous potassium 2,3-dimethylphenoxide .[1][2][3]

  • Solvent Removal: Remove toluene under reduced pressure to yield a dry solid.[2][3]

  • Carboxylation (The Critical Step): Transfer the dried salt to a high-pressure autoclave. Pressurize with CO₂ to 50 atm . Heat the reactor to 180°C for 8 hours.

    • Note: The high temperature is non-negotiable to favor the thermodynamic para-product.[2][3]

  • Workup: Cool the reactor and vent CO₂. Dissolve the solid residue in water (100 mL). Acidify with concentrated HCl to pH 2.

  • Purification: The precipitate contains a mixture of unreacted phenol, ortho-isomer, and para-isomer.[2][3] Filter the crude solid.[3] Recrystallize from hot water/ethanol (9:1). The para-isomer (4-hydroxy-2,3-dimethylbenzoic acid) typically crystallizes first due to higher lattice energy/symmetry.[1][2][3]

Protocol 2: Fischer Esterification (Methyl 4-hydroxy-2,3-dimethylbenzoate)

Due to steric hindrance at C2, standard reflux times must be extended.[1][2][3]

Reagents: 4-Hydroxy-2,3-dimethylbenzoic acid (1.66 g, 10 mmol), Methanol (30 mL), Sulfuric Acid (H₂SO₄, 0.5 mL).[1][2]

  • Setup: Dissolve the acid in methanol in a 100 mL flask. Add H₂SO₄ dropwise.[1][3]

  • Reflux: Heat to reflux for 24 hours . (Standard benzoates require ~4-6 hours; the C2-methyl group retards nucleophilic attack at the carbonyl).[1][2][3]

  • Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane).

  • Isolation: Concentrate methanol to 5 mL. Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash with NaHCO₃ (sat.) to remove unreacted acid.[1][3] Dry over MgSO₄ and concentrate.

References
  • Synthesis & Properties: Kolbe-Schmitt Reaction Mechanism and Regioselectivity.[1][2][3][7] (Classic Organic Reactions).[1][2][3] Available at: [1][3]

  • Chemical Data: 4-Hydroxy-2,3-dimethylbenzoic acid (CAS 6021-31-4) Entry.[1][2][3][8] PubChem.[1][2][3][9][10][11] Available at: [1][3]

  • Patent Literature: Piperidine Derivatives, Their Process for Preparation, Their Use as Therapeutic Agents.[2][3] (US Patent 20090023733A1).[1][3] Mentions the scaffold in drug synthesis. Available at: [1][3]

  • Metabolic Pathway: Catabolism of dimethylbenzoates by Rhodococcus rhodochrous.[1][2][3][12] (Microbial degradation pathways).[1][2][3] Available at: (General reference for dimethylbenzoate degradation).[1][3]

  • Spectral Data: IR Spectrum of Benzoic acid, 4-hydroxy-3,5-dimethyl- (Comparative isomer data). NIST Chemistry WebBook.[3] Available at: [1][3]

Sources

Architectural Safety and Synthetic Utility of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic framework. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8) is a highly versatile aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its safety profile requires an appreciation of its molecular architecture: the interplay between the electron-withdrawing ester group, the electron-donating phenolic hydroxyl, and the steric bulk of the ortho-methyl groups.

This whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating experimental protocols to provide a comprehensive guide for researchers handling this compound [1].

Physicochemical Profiling & Structural Causality

The physical behavior and reactivity of Methyl 4-hydroxy-2,3-dimethylbenzoate are dictated by its structural features. The para-relationship between the hydroxyl and the methyl ester groups enhances the acidity of the phenolic proton via resonance stabilization of the conjugate base. Concurrently, the two methyl groups at positions 2 and 3 introduce significant steric hindrance around the ester moiety. This steric shielding subtly increases the ester's resistance to spontaneous hydrolysis compared to unhindered analogs, requiring harsher conditions for cleavage and dictating specific storage requirements to prevent degradation [2].

Table 1: Core Physicochemical and Identity Parameters

ParameterSpecification
Chemical Name Methyl 4-hydroxy-2,3-dimethylbenzoate
CAS Number 5628-56-8
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Canonical SMILES COC(=O)c1ccc(O)c(C)c1C
Purity Standard ≥98% (HPLC)
Appearance White to off-white solid/powder
Storage Conditions Sealed in dry, 2-8°C
Mechanistic Toxicology & Hazard Profiling

Standard Safety Data Sheets (SDS) list hazards without explaining the underlying biological mechanisms. For Methyl 4-hydroxy-2,3-dimethylbenzoate, the Global Harmonized System (GHS) classification identifies it as an acute oral toxicant and a localized irritant[2].

  • H302 (Harmful if swallowed): Ingestion leads to rapid absorption in the gastrointestinal tract due to the compound's lipophilicity. Hepatic metabolism likely involves esterase-mediated cleavage to 4-hydroxy-2,3-dimethylbenzoic acid, which can induce localized oxidative stress during renal clearance.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound's partition coefficient allows it to integrate seamlessly into the lipid bilayers of the stratum corneum and corneal epithelium. Once embedded, the weakly acidic phenolic proton disrupts local cellular pH gradients, triggering the release of pro-inflammatory cytokines.

HazardPathway A Methyl 4-hydroxy- 2,3-dimethylbenzoate B Dermal/Ocular Exposure A->B Contact C Lipid Bilayer Partitioning B->C Lipophilicity D Cellular Membrane Disruption C->D Accumulation E Localized Inflammatory Response D->E Cytokine Release

Fig 1: Mechanistic pathway of dermal and ocular irritation induced by lipid partitioning.

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, safety protocols must be designed as self-validating systems—where the failure of one step is immediately apparent before exposure occurs.

  • Engineering Controls: Operations must be conducted within a certified chemical fume hood.

    • Validation Step: Verify the digital face velocity monitor reads between 80–120 fpm prior to opening the reagent container. If the alarm sounds, the system has failed validation and work must halt.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness) and tight-fitting safety goggles are mandatory.

    • Validation Step: Perform a visual and pneumatic inflation check of gloves to ensure zero micro-perforations before handling the powder.

  • Spill Mitigation: In the event of a powder spill, avoid dry sweeping to prevent aerosolization. Wet the powder with a 5% sodium carbonate solution.

    • Causality: The basic solution neutralizes the phenolic acidity, converting the compound into a highly water-soluble sodium salt, which can then be safely wiped up with absorbent pads.

Experimental Workflows: Synthetic Application

In pharmaceutical development, this compound is frequently subjected to selective O-alkylation to build ether linkages for API scaffolds. The following protocol leverages the enhanced acidity of the para-hydroxyl group while navigating the steric environment of the ortho-methyls [3].

Protocol: Self-Validating O-Alkylation of Methyl 4-hydroxy-2,3-dimethylbenzoate Objective: Chemoselective alkylation of the phenolic hydroxyl group without ester hydrolysis.

  • Reactor Preparation: Charge an oven-dried, argon-purged round-bottom flask with Methyl 4-hydroxy-2,3-dimethylbenzoate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is a mild base, thermodynamically sufficient to deprotonate the activated phenol but kinetically too weak to hydrolyze the sterically hindered ester.

  • Solvent Addition: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration). Stir at 0°C.

  • Electrophile Addition: Introduce the alkyl halide (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exotherm and minimizes polyalkylation artifacts or solvent degradation.

  • Reaction Progression: Elevate the temperature to 60°C.

    • Validation Step: Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar phenolic starting material validates 100% conversion.

  • Quench and Workup: Once complete, cool to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 1. Charge Reactor (Substrate + K2CO3 + DMF) Step2 2. Add Alkylating Agent (Dropwise, 0°C) Step1->Step2 Inert Atmosphere Step3 3. Heat to 60°C (Monitor via HPLC) Step2->Step3 Controlled Exotherm Step4 4. Quench & Extract (H2O / EtOAc) Step3->Step4 >95% Conversion Step5 5. Wash & Dry (Brine / Na2SO4) Step4->Step5 Phase Separation Step6 6. Concentrate & Purify (Chromatography) Step5->Step6 Desiccation

Fig 2: Self-validating workflow for the selective O-alkylation of the phenolic hydroxyl.

Environmental Fate & Disposal

Disposal protocols must account for the compound's biological activity. Methyl 4-hydroxy-2,3-dimethylbenzoate must never be discharged into aqueous waste streams. While it undergoes slow biodegradation via microbial esterases, the resulting phenolic derivatives exhibit moderate aquatic toxicity. All organic waste containing this compound must be collected in designated, clearly labeled waste carboys for high-temperature incineration by a certified environmental waste management facility.

References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14814846, Methyl 4-Hydroxy-2,3-dimethylbenzoate." PubChem,[Link]

Methodological & Application

Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate from 2,3-xylenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Two-Step Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate from 2,3-Xylenol

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate, a valuable substituted aromatic ester for chemical synthesis and drug discovery. The synthesis is presented as a robust two-step process commencing with the ortho- and para-directing carboxylation of 2,3-xylenol (2,3-dimethylphenol) via the Kolbe-Schmitt reaction to yield 4-hydroxy-2,3-dimethylbenzoic acid. This intermediate is subsequently esterified using a classic acid-catalyzed Fischer-Speier esterification with methanol. This guide elucidates the mechanistic underpinnings of each reaction, offers step-by-step experimental protocols, and details methods for purification and characterization, providing researchers and drug development professionals with a reliable and reproducible methodology.

Introduction

Substituted phenolic esters are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS No. 5628-56-8) serves as a functionalized building block where the ester and hydroxyl groups offer reactive sites for further molecular elaboration.[1][2] The synthetic route from the readily available 2,3-xylenol presents an efficient pathway to this compound. This process involves two cornerstone reactions of organic chemistry: the Kolbe-Schmitt reaction for the regioselective introduction of a carboxylic acid group onto a phenol ring, and the Fischer-Speier esterification to form the methyl ester.

This document provides a detailed walkthrough of the synthesis, focusing on the causality behind experimental choices to ensure both high yield and purity.

Part 1: Carboxylation of 2,3-Xylenol via Kolbe-Schmitt Reaction

The first stage of the synthesis involves the carboxylation of 2,3-xylenol to form 4-hydroxy-2,3-dimethylbenzoic acid. The Kolbe-Schmitt reaction is an electrophilic aromatic substitution that introduces a carboxyl group onto a phenol ring.[3]

Mechanism and Scientific Rationale

The reaction proceeds by first deprotonating the phenol with a strong base, typically an alkali hydroxide, to form the more nucleophilic phenoxide ion.[3] This phenoxide then attacks carbon dioxide, a weak electrophile. The choice of alkali metal counter-ion can influence the regioselectivity of the carboxylation. While sodium phenoxides often favor ortho-carboxylation, potassium phenoxides tend to yield the para-isomer, which is the desired outcome in this synthesis.[4][5] For 2,3-xylenol, the steric hindrance from the two adjacent methyl groups at the C2 and C3 positions strongly disfavors ortho-substitution at the C6 position, further promoting carboxylation at the electronically activated and less hindered C4 (para) position. The reaction requires elevated temperature and pressure to proceed effectively.[4][6]

Experimental Protocol: Synthesis of 4-hydroxy-2,3-dimethylbenzoic acid

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesNotes
2,3-Xylenol122.16[7]24.4 g0.20Starting material. Corrosive and toxic.[8]
Potassium Hydroxide (KOH)56.1113.5 g0.24Use pellets, ≥85% purity.
Methanol (anhydrous)32.04100 mL-Solvent for phenoxide formation.
Carbon Dioxide (CO₂)44.01~100 atm-Gaseous reagent.
Sulfuric Acid (conc.)98.08As needed-For acidification during workup.
Deionized Water18.02~1 L-For workup and washing.

Procedure:

  • Phenoxide Formation: In a high-pressure stainless-steel autoclave, add 2,3-xylenol (24.4 g, 0.20 mol) and anhydrous methanol (100 mL). Stir the mixture until the xylenol is fully dissolved.

  • Carefully add potassium hydroxide pellets (13.5 g, ~0.24 mol) portion-wise to the solution while stirring. The addition is exothermic. Allow the mixture to stir for 30 minutes to ensure complete formation of the potassium 2,3-dimethylphenoxide.

  • Solvent Removal: Gently heat the mixture under reduced pressure to remove the methanol, yielding a dry, powdered potassium phenoxide salt. It is crucial to remove all solvent as the presence of water or alcohol can reduce the yield.[9]

  • Carboxylation: Seal the autoclave. Pressurize the vessel with carbon dioxide to approximately 50-60 atm at room temperature. Begin stirring and heat the reactor to 150-160°C. The pressure will increase with temperature. Maintain the CO₂ pressure at around 100 atm and hold the reaction at this temperature for 6-8 hours.

  • Workup and Isolation: Cool the reactor to room temperature and slowly vent the excess CO₂ pressure.

  • Dissolve the solid reaction product in 500 mL of warm deionized water.

  • Transfer the aqueous solution to a large beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated sulfuric acid dropwise with vigorous stirring until the pH is approximately 2.

  • A precipitate of 4-hydroxy-2,3-dimethylbenzoic acid will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 100 mL).

  • Dry the white to off-white solid product in a vacuum oven at 60-70°C to a constant weight. The expected yield is 70-80%.

Part 2: Fischer-Speier Esterification

The second step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester using an acid-catalyzed esterification with methanol.

Mechanism and Scientific Rationale

Fischer-Speier esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. To drive the equilibrium towards the product side, a large excess of the alcohol (methanol) is used as both the reactant and the solvent.[10][11]

Experimental Protocol: Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMolesNotes
4-hydroxy-2,3-dimethylbenzoic acid166.1716.6 g0.10Intermediate from Part 1.
Methanol (reagent grade)32.04250 mL~6.18Reactant and solvent.
Sulfuric Acid (conc.)98.082.5 mL~0.046Catalyst.
Saturated Sodium Bicarbonate (NaHCO₃)84.01~200 mL-For neutralization.
Ethyl Acetate88.11~300 mL-Extraction solvent.
Brine (saturated NaCl solution)-~100 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-2,3-dimethylbenzoic acid (16.6 g, 0.10 mol) and methanol (250 mL).

  • Stir the mixture to dissolve the acid. Once dissolved, carefully and slowly add concentrated sulfuric acid (2.5 mL) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain reflux for 10-12 hours.[10] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: After cooling the mixture to room temperature, pour it into a beaker containing 500 mL of iced water. This may cause the product to precipitate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by one wash with brine (1 x 100 mL).[11][12]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure Methyl 4-hydroxy-2,3-dimethylbenzoate as a crystalline solid. Expected yield is 85-95%.

Overall Synthetic Workflow

The diagram below outlines the complete workflow from the starting material to the final purified product.

SynthesisWorkflow cluster_0 Part 1: Kolbe-Schmitt Reaction cluster_1 Part 2: Fischer Esterification A 2,3-Xylenol + KOH in Methanol B Solvent Removal (Dry Phenoxide Salt) A->B Deprotonation C Carboxylation (CO₂, 100 atm, 160°C) B->C Pressurize D Aqueous Workup & Acidification (H₂SO₄) C->D Cool & Vent E Filtration & Drying D->E Precipitation F Intermediate: 4-hydroxy-2,3-dimethylbenzoic acid E->F G Intermediate Acid + Methanol + H₂SO₄ (cat.) F->G Transfer to next step H Reflux (10-12h) G->H Heating I Aqueous Workup & Extraction (EtOAc) H->I Cooling J Washing & Drying I->J Neutralization K Solvent Removal J->K L Recrystallization K->L Purification M Final Product: Methyl 4-hydroxy-2,3-dimethylbenzoate L->M

Sources

Application Note: A Comparative Guide to the Esterification of 4-Hydroxy-2,3-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the chemical esterification of 4-hydroxy-2,3-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Recognizing the dual reactivity of the phenolic hydroxyl and carboxylic acid moieties, this document presents and compares two robust protocols: the classic Fischer-Speier esterification under acidic conditions and the milder, carbodiimide-mediated Steglich esterification. We delve into the mechanistic underpinnings of each method, offering field-proven insights into reaction optimization, workup procedures, and purification strategies. The guide is designed for researchers, chemists, and process development professionals, providing the necessary technical detail to select the most appropriate synthetic route based on substrate sensitivity, desired scale, and laboratory capabilities.

Introduction and Strategic Considerations

4-Hydroxy-2,3-dimethylbenzoic acid is a substituted aromatic compound featuring both a carboxylic acid and a phenolic hydroxyl group. The ester derivatives of this acid are valuable building blocks in organic synthesis. The primary challenge in its esterification lies in achieving selective conversion of the carboxylic acid in the presence of the potentially reactive phenol. The steric hindrance imposed by the two ortho-methyl groups adjacent to the carboxyl function also influences the choice of esterification strategy.

This guide explores two distinct and widely adopted methods to navigate these challenges:

  • Fischer-Speier Esterification: A traditional, acid-catalyzed equilibrium reaction that is cost-effective and suitable for producing simple alkyl esters (e.g., methyl or ethyl esters).[1][2] Its primary strategic lever is the use of a large excess of alcohol to drive the reaction to completion, as dictated by Le Châtelier's principle.[1]

  • Steglich Esterification: A modern coupling method that operates under mild, neutral conditions, making it ideal for acid-sensitive substrates or for synthesizing more complex esters.[3][4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction.[3][5]

The selection between these methods depends on factors such as the stability of the starting material and product to strong acid and heat, the steric bulk of the alcohol, and the desired scale of the reaction.

Mechanistic Pathways and Rationale

A foundational understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Fischer-Speier Esterification Mechanism

This is a classic acid-catalyzed nucleophilic acyl substitution. The process involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The departure of a water molecule from the tetrahedral intermediate results in a protonated ester.

  • Deprotonation: The final step is the deprotonation of the intermediate, which regenerates the acid catalyst and yields the final ester product.[6]

Fischer_Esterification sub 4-Hydroxy-2,3-dimethylbenzoic Acid activated Protonated Carboxylic Acid (Enhanced Electrophile) sub->activated + H⁺ (Catalyst) h_plus H+ tetrahedral Tetrahedral Intermediate activated->tetrahedral + R'-OH alcohol R'-OH (Nucleophile) protonated_ester Protonated Ester tetrahedral->protonated_ester - H₂O water_out H₂O ester Final Ester Product protonated_ester->ester - H⁺ (Regen.) h_plus_regen H+

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification Mechanism

This method avoids harsh acidic conditions and proceeds via an activated intermediate.

  • Activation of Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[5][7]

  • Formation of Acyl-DMAP Adduct: The nucleophilic catalyst, DMAP, attacks the O-acylisourea. This step is faster than the direct attack by the alcohol and forms a more electrophilic N-acylpyridinium intermediate, preventing the rearrangement of the O-acylisourea into a stable N-acylurea byproduct.[3]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the highly reactive acyl-DMAP intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst. The DCC is converted into dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[3]

Steglich_Esterification acid Carboxylic Acid o_acyl O-Acylisourea (Activated Intermediate) acid->o_acyl dcc DCC dcc->o_acyl acyl_dmap N-Acylpyridinium (Highly Reactive) o_acyl->acyl_dmap dcu DCU (Byproduct) o_acyl->dcu dmap DMAP (Catalyst) dmap->acyl_dmap ester Ester Product acyl_dmap->ester dmap_regen DMAP (Regen.) acyl_dmap->dmap_regen Regenerated alcohol R'-OH alcohol->ester

Caption: Steglich Esterification Mechanism.

Experimental Protocols

Protocol 1: Fischer-Speier Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate

This protocol is optimized for reliability and cost-effectiveness, making it suitable for routine synthesis of a simple methyl ester.

Materials and Reagents

CompoundFormulaMolar Mass ( g/mol )AmountMolar Equiv.
4-Hydroxy-2,3-dimethylbenzoic acidC₉H₁₀O₃166.175.00 g1.0
Methanol (Anhydrous)CH₄O32.04100 mL~82
Sulfuric Acid (Conc.)H₂SO₄98.082.0 mLCatalyst
Diethyl EtherC₄H₁₀O74.12~150 mL-
Sodium Bicarbonate (Sat. aq. sol.)NaHCO₃84.01~100 mL-
Brine (Sat. aq. NaCl sol.)NaCl58.44~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 4-hydroxy-2,3-dimethylbenzoic acid (5.00 g).

  • Add anhydrous methanol (100 mL) to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Caution: This process is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and transfer the solution to a 250 mL separatory funnel.

  • Washing:

    • Wash the organic layer with 50 mL of deionized water.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ gas will be evolved; vent the funnel frequently.[6]

    • Wash the organic layer with saturated brine solution (1 x 50 mL) to aid in the removal of dissolved water.[6]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Steglich Synthesis of an Ester of 4-hydroxy-2,3-dimethylbenzoic Acid

This protocol is ideal for acid-sensitive substrates or when using sterically hindered alcohols, providing a mild and efficient alternative.

Materials and Reagents

CompoundFormulaMolar Mass ( g/mol )AmountMolar Equiv.
4-Hydroxy-2,3-dimethylbenzoic acidC₉H₁₀O₃166.171.66 g (10 mmol)1.0
Alcohol (e.g., Benzyl Alcohol)C₇H₈O108.141.20 g (11 mmol)1.1
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.332.27 g (11 mmol)1.1
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.12 g (1 mmol)0.1
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.9350 mL-
Hydrochloric Acid (1 M aq. sol.)HCl36.46~40 mL-
Sodium Bicarbonate (Sat. aq. sol.)NaHCO₃84.01~40 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottomed flask under a nitrogen atmosphere, add 4-hydroxy-2,3-dimethylbenzoic acid (1.66 g), the chosen alcohol (1.1 equiv.), and DMAP (0.1 equiv.).

  • Dissolve the components in anhydrous dichloromethane (50 mL) and stir the solution using a magnetic stir bar.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DCC Addition: Add a solution of DCC (1.1 equiv.) in a small amount of anhydrous DCM dropwise to the stirring mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Byproduct Removal: Once the reaction is complete, cool the flask again to 0 °C to maximize the precipitation of DCU. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 1 M HCl (2 x 20 mL) to remove any residual DMAP.

    • Wash with saturated sodium bicarbonate solution (1 x 20 mL).

    • Wash with deionized water (1 x 20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel to remove any remaining traces of DCU or other impurities.

Workflow Visualization and Method Comparison

Experimental_Workflow start Starting Material: 4-Hydroxy-2,3-dimethylbenzoic Acid fischer_react Protocol 1: Fischer Esterification (Methanol, H₂SO₄, Reflux) start->fischer_react steglich_react Protocol 2: Steglich Esterification (Alcohol, DCC, DMAP, DCM) start->steglich_react fischer_workup Workup: - Quench & Evaporate - Liquid-Liquid Extraction - Bicarbonate Wash fischer_react->fischer_workup dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) fischer_workup->dry steglich_workup Workup: - Filter DCU Byproduct - Acid/Base Washes steglich_react->steglich_workup steglich_workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Ester Product purify->product

Caption: General Experimental Workflow.

Method Comparison Summary

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Harsh (Strong Acid, High Temp)Mild (Neutral pH, Room Temp)[3][8]
Reagents Inexpensive (Alcohol, H₂SO₄)More expensive (DCC/EDC, DMAP)
Reaction Time Moderate (4-12 hours)Longer (12-24 hours)
Workup Liquid-liquid extraction, neutralization washesFiltration of solid byproduct (DCU), extraction
Substrate Scope Best for simple, non-sensitive substrates and primary alcoholsExcellent for complex, acid-sensitive substrates, hindered alcohols[4][5]
Pros Cost-effective, simple reagents, easily scalableHigh functional group tolerance, mild conditions, high yields
Cons Not suitable for acid-labile groups, equilibrium-limitedStoichiometric byproduct, potential for allergenicity (DCC)

Conclusion

The successful esterification of 4-hydroxy-2,3-dimethylbenzoic acid can be readily achieved through multiple synthetic routes. The traditional Fischer-Speier method offers a straightforward and economical path for producing simple alkyl esters, provided the integrity of the molecule is not compromised by acidic conditions. For more delicate substrates, hindered alcohols, or when functional group compatibility is paramount, the Steglich esterification provides a superior, mild, and highly efficient alternative. The choice of protocol should be guided by a careful assessment of the specific synthetic goals, substrate characteristics, and available resources.

References

  • ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
  • Studylib. (2002, March 11). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • Grokipedia. (n.d.). Steglich esterification.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Steglich Esterification Definition.
  • Reddy, B. V. S., et al. (n.d.).
  • Scribd. (n.d.). Steglich Esterification Guide | PDF. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Synthesis of 4-Hydroxybenzoic Acid Esters.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Esterification.
  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • BenchChem. (2025). Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.
  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • Saraiya, P. R., & Shah, R. C. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate.
  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • YouTube. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate. Retrieved from [Link]

  • Course Hero. (n.d.). Experiment 43, Nitration of Methyl Benzoate; Report.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE.
  • University of Manchester. (2014, October 29). Experiment 12. Preparation of 4-acetoxybenzoic acid.
  • University of Wisconsin-River Falls. (n.d.). NITRATION OF METHYL BENZOATE.

Sources

Application Note: Methyl 4-hydroxy-2,3-dimethylbenzoate as a Core Intermediate in the Synthesis of HPPD-Inhibiting Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8) is a highly versatile, functionalized benzoic acid ester utilized extensively in agrochemical research and development[1]. In modern crop protection discovery, highly substituted benzoic acids are critical building blocks for developing 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[2]. These inhibitors are a potent class of herbicides that disrupt plastoquinone biosynthesis, ultimately leading to severe foliar bleaching and plant death[2].

This application note provides a comprehensive, self-validating workflow for utilizing this intermediate to synthesize advanced 2-aroyl-1,3-cyclohexanedione derivatives (triketones).

Mechanistic & Structural Rationale

The design of highly active HPPD inhibitors relies heavily on precise spatial geometries and lipophilic interactions within the enzyme's active site. The unique substitution pattern of Methyl 4-hydroxy-2,3-dimethylbenzoate offers a dual synthetic and mechanistic advantage:

  • Steric Shielding and Conformation: To effectively coordinate the Fe(II) ion in the HPPD active site, the benzoyl moiety of the inhibitor must adopt a twisted, non-coplanar conformation relative to the cyclohexanedione ring[3]. The ortho-methyl group at the 2-position of this intermediate forces this critical dihedral twist, preventing the molecule from flattening out and losing binding affinity.

  • Divergent Lipophilic Tail Installation: The lipophilic pocket of the HPPD enzyme accommodates various hydrophobic tails[2]. The 4-hydroxyl group serves as a highly reactive nucleophilic handle, allowing for divergent O-alkylation to install various lipophilic chains (e.g., fluoroalkoxy or long-chain alkyl groups). By utilizing polar aprotic solvents, the phenoxide anion remains unsolvated and highly nucleophilic, strictly favoring O-alkylation over unwanted C-alkylation[4].

Experimental Workflows

Protocol 1: Regioselective O-Alkylation

Purpose: Installation of the lipophilic tail to probe the enzyme's hydrophobic pocket[5].

  • Preparation: Dissolve Methyl 4-hydroxy-2,3-dimethylbenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.3 M concentration.

  • Base Addition: Add anhydrous potassium carbonate (

    
    ) (1.5 eq).
    
    • Causality:

      
       is specifically chosen as a mild base because it quantitatively deprotonates the phenol to form the reactive phenoxide without causing premature hydrolysis of the methyl ester, which stronger bases (like NaOH) would induce[5].
      
  • Alkylation: Slowly add the alkylating agent (e.g., 1-bromopentane or 2,2,2-trifluoroethyl trifluoromethanesulfonate) (1.2 eq).

  • Reaction: Heat the mixture to 60–90 °C and stir for 2–12 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 3:1)[5].

  • Workup: Quench the reaction with deionized water and extract three times with ethyl acetate. Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the O-alkylated ester[5].
    
Protocol 2: Saponification and Acyl Chloride Activation

Purpose: Conversion of the stable ester into a highly reactive electrophile for subsequent coupling[6].

  • Saponification: Suspend the O-alkylated ester in a 1:1 mixture of Methanol and 2M aqueous KOH (3.0 eq). Reflux for 4 hours until the ester is fully consumed.

  • Acidification: Remove the methanol under reduced pressure. Cool the remaining aqueous layer to 0 °C and slowly acidify to pH 2 using concentrated HCl. The substituted benzoic acid will precipitate. Filter, wash with cold water, and dry under a vacuum[7].

  • Activation: Suspend the dry acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq) followed by the dropwise addition of thionyl chloride (

    
    ) (1.5 eq).
    
  • Reaction: Stir at 40 °C for 3 hours.

    • Causality: The catalytic DMF reacts with

      
       to form the Vilsmeier-Haack reagent. This intermediate rapidly and cleanly converts the carboxylic acid to the acyl chloride at mild temperatures, preventing the thermal degradation of the newly formed ether linkage[6]. Concentrate in vacuo to remove excess 
      
      
      
      and DCM.
Protocol 3: Enol-Ester Formation and Fries-Type Rearrangement

Purpose: Construction of the active triketone pharmacophore[6].

  • Enol-Ester Coupling: In a flame-dried flask, dissolve 1,3-cyclohexanedione (1.1 eq) in anhydrous DCM. Add triethylamine (

    
    ) (2.5 eq) and cool the mixture to 0 °C[7].
    
  • Acylation: Dissolve the acyl chloride (from Protocol 2) in DCM and add it dropwise to the solution. Stir for 2 hours at room temperature.

    • Causality:

      
       serves a dual purpose: it neutralizes the HCl generated during the reaction and promotes the formation of the highly nucleophilic enolate of 1,3-cyclohexanedione, ensuring rapid O-acylation[2].
      
  • Rearrangement: To the formed enol-ester solution, add a catalytic amount of acetone cyanohydrin (0.1 eq) and additional

    
     (1.0 eq)[3]. Stir at room temperature for 12–24 hours.
    
    • Causality: Acetone cyanohydrin acts as the mechanistic linchpin. It releases cyanide ions, which act as a nucleophilic catalyst. The cyanide attacks the enol-ester carbonyl, forming an acyl cyanide intermediate and a free enolate. The enolate then attacks the acyl cyanide at the C2 carbon, driving the irreversible C-acylation (Fries-type rearrangement) to form the thermodynamically stable 2-aroyl-1,3-cyclohexanedione triketone[6].

  • Isolation: Acidify the mixture with 1M HCl, extract with DCM, and purify the final HPPD inhibitor via column chromatography[6].

Analytical Validation: Enzymatic Assay Protocol

To validate the biological efficacy of the synthesized compounds, an in vitro HPPD inhibition assay is performed against recombinant plant enzymes[2].

  • Prepare a 3 mL reaction mixture containing 0.2 M sodium phosphate buffer (pH 7.2), 1.8 mM ascorbic acid, and recombinant Arabidopsis thaliana HPPD (AtHPPD) enzyme[2].

  • Add the synthesized triketone inhibitor (dissolved in DMSO) at varying concentrations (e.g., 0.01 to 10 μM)[3].

  • Incubate the enzyme and inhibitor for 3 minutes at 37 °C to allow for competitive binding[2].

  • Initiate the enzymatic reaction by adding 250 μM of the substrate, 4-hydroxyphenylpyruvate (HPP)[2].

  • Monitor the HPPD activity by measuring oxygen consumption using a Clark-type oxygen electrode, or via a coupled assay measuring homogentisate production[2].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) demonstrating how divergent O-alkylation of the Methyl 4-hydroxy-2,3-dimethylbenzoate core impacts the inhibitory potency against AtHPPD.

Compound CoreR-Group (O-Alkylation)AtHPPD IC₅₀ (μM)Relative Potency vs. Standard
Mesotrione (Standard) N/A (Standard)0.35 ± 0.041.0x
Synthesized Analog 1 -CH₃ (Methoxy)1.42 ± 0.120.25x
Synthesized Analog 2 -CH₂CH₂CF₃ (Trifluoropropoxy)0.46 ± 0.050.76x
Synthesized Analog 3 -C₅H₁₁ (Pentyloxy)0.18 ± 0.021.94x
Synthesized Analog 4 -C₁₁H₂₃ (Undecyloxy)> 10.00Loss of Activity

Data Interpretation: Intermediate lipophilic chains (e.g., Pentyloxy) optimally fill the hydrophobic channel of the HPPD enzyme, outperforming the commercial standard, whereas overly long chains cause steric clashes leading to a loss of activity.

Visualizations

SyntheticWorkflow A Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8) B O-Alkylation (R-X, K2CO3, DMF) A->B C Methyl 4-alkoxy-2,3-dimethylbenzoate B->C D Saponification & Chlorination (1. KOH/MeOH 2. SOCl2) C->D E 4-Alkoxy-2,3-dimethylbenzoyl Chloride D->E F O-Acylation (1,3-Cyclohexanedione, Et3N) E->F G Enol Ester Intermediate F->G H Fries-type Rearrangement (Acetone Cyanohydrin cat.) G->H I 2-(4-Alkoxy-2,3-dimethylbenzoyl)- 1,3-cyclohexanedione (HPPD Inhibitor) H->I

Synthetic Workflow: From Methyl 4-hydroxy-2,3-dimethylbenzoate to the final HPPD Inhibitor.

HPPDPathway Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyr->HPP HGA Homogentisate (HGA) HPP->HGA Catalyzed by HPPD HPPD Enzyme HPPD->HPP Inhibitor Triketone Inhibitor (Synthesized Analog) Inhibitor->HPPD Competitive Inhibition PQ Plastoquinone / Tocopherols HGA->PQ Bleach Carotenoid Depletion (Foliar Bleaching & Plant Death) PQ->Bleach Deficiency causes

Mechanistic Pathway: Disruption of plastoquinone biosynthesis via competitive HPPD inhibition.

References

  • [1] SynQuest Laboratories. CAS 5628-56-8 | Methyl 4-hydroxy-2,3-dimethylbenzoate. 1

  • [5] Royal Society of Chemistry. On the Impact of Linking Groups in Hydrogen-Bonded Liquid Crystals.5

  • [6] BenchChem. The Discovery and Synthesis of Tembotrione: A Technical Guide.6

  • [7] Google Patents. US9783485B1 - Crystalline inhibitor of 4-hydroxyphenylpyruvate dioxygenase, and a process of synthesis and crystallization thereof. 7

  • [2] National Institutes of Health (PMC). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. 2

  • [4] Thieme E-Books. Synthesis by Substitution. 4

  • [3] ACS Publications. Design, Synthesis, Herbicidal Evaluation, and Molecular Simulation of 2-(6-Phenylnicotinoyl)cyclohexane-1,3-dione Derivatives as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. 3

Sources

Methylation reagents for 4-hydroxy-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methylation Reagents for 4-hydroxy-2,3-dimethylbenzoic Acid

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the methylation of 4-hydroxy-2,3-dimethylbenzoic acid. The presence of two distinct acidic functional groups—a phenolic hydroxyl and a carboxylic acid—presents a unique challenge in achieving selective methylation. This document elucidates the underlying chemical principles that govern selectivity, offers a comparative analysis of common methylating agents, and presents validated, step-by-step protocols for both selective and exhaustive methylation strategies. By explaining the causality behind experimental choices, this guide aims to empower researchers to make informed decisions for the synthesis of key intermediates and active pharmaceutical ingredients.

Introduction: The Challenge of Selective Methylation

4-hydroxy-2,3-dimethylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, containing both a nucleophilic phenol and an acidic carboxylic acid, makes it a versatile scaffold but also introduces complexity in synthetic transformations. The primary challenge lies in controlling the site of methylation to yield either the methyl ester (methyl 4-hydroxy-2,3-dimethylbenzoate), the methyl ether (4-methoxy-2,3-dimethylbenzoic acid), or the fully methylated derivative (methyl 4-methoxy-2,3-dimethylbenzoate). The choice of strategy is critical and is dictated by the desired final product and the overall synthetic scheme. This guide will explore the methodologies to control this chemical selectivity.

The Chemical Principle: Exploiting Differential Acidity

The key to achieving selective methylation of 4-hydroxy-2,3-dimethylbenzoic acid lies in the significant difference in acidity between the carboxylic acid proton and the phenolic hydroxyl proton.

  • Carboxylic Acid (pKa ≈ 4-5): The carboxylic acid is the more acidic functional group. The resulting carboxylate anion is stabilized by resonance across two oxygen atoms.

  • Phenol (pKa ≈ 10): The phenolic proton is considerably less acidic. While the resulting phenoxide ion is also resonance-stabilized, the negative charge is delocalized over the benzene ring and a single oxygen atom.

This pKa difference of several orders of magnitude allows for the selective deprotonation of the carboxylic acid using a weak base, such as sodium bicarbonate (NaHCO₃).[1] Stronger bases, like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), are required to deprotonate the less acidic phenol. This fundamental principle governs the choice of base and, consequently, the site of methylation.

Decision Pathway for Methylation Strategy

The desired product dictates the appropriate synthetic route. The following decision tree illustrates the logical approach to selecting a methylation strategy.

G Start Desired Product? Ester Methyl 4-hydroxy-2,3-dimethylbenzoate (Ester Only) Start->Ester Methylate COOH only EtherEster Methyl 4-methoxy-2,3-dimethylbenzoate (Ether and Ester) Start->EtherEster Methylate both COOH and OH Strategy1 Strategy 1: Selective Carboxylate Methylation Ester->Strategy1 Strategy2 Strategy 2: Exhaustive Methylation EtherEster->Strategy2 Reagent1 Use weak base (e.g., NaHCO₃) with reagents like Dimethyl Sulfate (DMS) or Trimethylsilyldiazomethane (TMS-DM). Strategy1->Reagent1 Reagent2 Use strong base (e.g., KOH, NaH) with excess methylating agent (e.g., DMS, MeI). Strategy2->Reagent2

Caption: A decision tree for selecting the appropriate methylation strategy.

Comparative Analysis of Methylation Reagents

Several reagents can be employed for methylation, each with distinct advantages, disadvantages, and safety profiles. The choice of reagent is a critical experimental parameter.

ReagentFormulaKey AdvantagesKey DisadvantagesPrimary Use Case
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Highly reactive, cost-effective, excellent for SN2 reactions.[2][3]Extremely toxic and carcinogenic; requires stringent safety protocols.[4][5][6]Selective esterification with a weak base; exhaustive methylation with a strong base.
Diazomethane (CH₂N₂) CH₂N₂Reacts rapidly and cleanly under mild conditions; byproduct is N₂ gas.[7][8]Highly toxic and explosive gas; must be generated in situ and handled with extreme care.[7][9]Selective esterification of carboxylic acids. Phenols also react.[7]
Trimethylsilyldiazomethane (TMS-DM) (CH₃)₃SiCHN₂A safer, non-explosive liquid alternative to diazomethane.[10][11]Toxic by inhalation; can form silyl ester byproducts if methanol is absent.[10][12]Selective esterification of carboxylic acids.[13][14][15]
Methyl Iodide (MeI) CH₃IPotent methylating agent.Volatile, toxic, and a suspected carcinogen.Typically used with a strong base for exhaustive methylation.

Experimental Protocols

Safety First: All protocols involving methylating agents must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (double-gloving is recommended), must be worn at all times.[9][12]

Protocol 1: Selective Methylation of the Carboxylic Acid via Esterification

This protocol leverages a weak base to selectively form the methyl ester, leaving the phenolic hydroxyl group intact. The reaction mechanism involves the deprotonation of the more acidic carboxylic acid, followed by an Sₙ2 attack on the methylating agent.

Caption: Mechanism for selective esterification using a weak base and DMS.

Reagents & Materials:

  • 4-hydroxy-2,3-dimethylbenzoic acid

  • Dimethyl Sulfate (DMS)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone (or another suitable polar aprotic solvent)

  • Stir bar, round-bottom flask, reflux condenser

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxy-2,3-dimethylbenzoic acid (1.0 eq) and sodium bicarbonate (1.1-1.5 eq).[3][16]

  • Solvent Addition: Add a suitable solvent, such as acetone, to dissolve the starting material.

  • Reagent Addition: While stirring vigorously, add dimethyl sulfate (1.1-1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor for completion using Thin-Layer Chromatography (TLC) (typically 2-4 hours).

  • Work-up:

    • Cool the reaction to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure methyl 4-hydroxy-2,3-dimethylbenzoate.[17][18]

ParameterRecommended ConditionPurpose
Base NaHCO₃ (1.1-1.5 eq)Selectively deprotonates the carboxylic acid.[2][19]
Methylating Agent Dimethyl Sulfate (1.1-1.2 eq)Provides the methyl group for the Sₙ2 reaction.
Solvent Acetone, DMF, or THFDissolves reactants and facilitates the reaction.
Temperature RefluxIncreases reaction rate.
Monitoring TLC (e.g., 7:3 Hexane:Ethyl Acetate)Tracks the consumption of starting material and formation of the less polar product.
Protocol 2: Exhaustive Methylation of Both Phenol and Carboxylic Acid

This protocol employs a strong base to deprotonate both acidic sites, followed by treatment with an excess of a methylating agent to yield the fully methylated product.

Reagents & Materials:

  • 4-hydroxy-2,3-dimethylbenzoic acid

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Stir bar, round-bottom flask, inert atmosphere setup (e.g., nitrogen balloon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxy-2,3-dimethylbenzoic acid (1.0 eq) and anhydrous DMF.

  • Base Addition: Cool the solution in an ice bath (0 °C). Carefully add a strong base such as potassium hydroxide (≥ 2.2 eq) or sodium hydride (≥ 2.2 eq) portion-wise. Allow the mixture to stir until gas evolution ceases.

  • Reagent Addition: Add the methylating agent (e.g., dimethyl sulfate, ≥ 2.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material and intermediates.

  • Work-up:

    • Carefully quench the reaction by slowly adding water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure methyl 4-methoxy-2,3-dimethylbenzoate.

General Experimental Workflow

The overall process from starting material to final, verified product follows a standardized workflow in synthetic chemistry. This ensures reproducibility and high purity of the target compound.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup (Flask, Reagents, Solvent) B 2. Reaction (Heating, Stirring) A->B C 3. Monitoring (TLC / HPLC) B->C C->B Reaction Incomplete D 4. Work-up (Quenching, Extraction, Drying) C->D Reaction Complete E 5. Purification (Chromatography / Recrystallization) D->E F 6. Analysis (NMR, MS, Purity Check) E->F

Caption: A generalized workflow for chemical synthesis and purification.

Analytical Verification

Post-purification, the identity and purity of the methylated products must be confirmed.

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of purity and reaction completion. The methylated products will have a higher Rf value (be less polar) than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of a new singlet at ~3.7-3.9 ppm indicates the formation of a methyl ester (-COOCH₃). A new singlet at ~3.8-4.0 ppm indicates a methyl ether (-OCH₃).

    • ¹³C NMR: Will show new signals in the methyl region (~52 ppm for ester, ~56 ppm for ether).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The product will show a molecular ion peak corresponding to the addition of 14 Da (for single methylation) or 28 Da (for double methylation) to the starting material's mass.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the precise purity of the final compound.[20]

References

  • Wikipedia. Trimethylsilyldiazomethane. [Link]

  • Chemistry LibreTexts. TMS-Diazomethane. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • R Discovery. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]

  • National Center for Biotechnology Information. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

  • Al-Mustaqbal University College. Diazomethane makes methyl esters from carboxylic acids. [Link]

  • ACS Publications. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

  • ScienceGate. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]

  • NPTEL. Module 5: Reactions with Miscellaneous Reagents. Lecture 38: Diazomethane (CH₂N₂). [Link]

  • J-Stage. NEW METHODS AND REAGENTS IN ORGANIC SYNTHESIS. 46. TRIMETHYLSILYLDIAZOMETHANE : A CONVENIENT REAGENT FOR THE O-METHYLATION OF PHENOLS AND ENOLS. [Link]

  • PubMed. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

  • National Center for Biotechnology Information. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]

  • OUCI. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]

  • Wikipedia. Protecting group. [Link]

  • YouTube. Diazomethane Synthesis and Applications (Arndt-Eistert Homologation). [Link]

  • National Center for Biotechnology Information. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. [Link]

  • ResearchGate. Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. [Link]

  • CDC Stacks. Trimethylsilyldiazomethane. [Link]

  • Slideshare. Protection for carboxylic group & Protection for the Amino group. [Link]

  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

  • RSC Education. Nitration of methyl benzoate. [Link]

  • Scilit. Methylation of Alcohols, Phenols, and Carboxylic Acids, and Selective Monomethylation of Diols and Dicarboxylic Acids with Dimethyl Sulfate by Use of Alumina. [Link]

  • Chemistry Stack Exchange. Selective alkylation of carboxylic acid versus phenol. [Link]

  • Chemstock. DIMETHYL SULPHATE. [Link]

  • BYJU'S. Esterification. [Link]

  • National Center for Biotechnology Information. DNA Methylation Analysis: Choosing the Right Method. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. [Link]

  • ResearchGate. The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO₄²⁻. [Link]

  • Scribd. Carboxylic Acids vs. Phenols: Acidity Explained. [Link]

  • Oxford Academic. Methylation of Alcohols, Phenols, and Carboxylic Acids, and Selective Monomethylation of Diols and Dicarboxylic Acids with Dimethyl Sulfate by Use of Alumina. [Link]

  • ScienceOpen. Review Article Current Advances in DNA Methylation Analysis Methods. [Link]

  • Google Patents.
  • Study.com. Esterification | Reaction, Mechanism & Formula. [Link]

  • International Labour Organization. ICSC 0148 - DIMETHYL SULFATE. [Link]

  • Frontiers. Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. [Link]

  • National Center for Biotechnology Information. Guidelines for pre-analytical conditions for assessing the methylation of circulating cell-free DNA. [Link]

  • University of Illinois Division of Research Safety. Diazomethane. [Link]

  • Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • ACS Publications. Mass Spectrometry Based Ultrasensitive DNA Methylation Profiling Using Target Fragmentation Assay. [Link]

  • Physics & Maths Tutor. Notes - PAG 06 Synthesis of an Organic Solid. [Link]

  • Google Patents. Method for producing 4-hydroxy-2-methylbenzoic acid.
  • ResearchGate. Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. [Link]

  • National Center for Biotechnology Information. Methyl 4-hydroxy-2-methylbenzoate. [Link]

  • PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. [Link]

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Application Note: Optimized Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring a high-purity synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate . It prioritizes regiochemical control and scalability, distinguishing between laboratory-scale precision and industrial methodologies.

Abstract & Strategic Overview

Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8) is a critical intermediate in the synthesis of polyketide natural products and specific kinase inhibitors. Its structural core—a fully substituted benzoate ring—presents a unique synthetic challenge: regioselectivity .

The primary difficulty lies not in the esterification, but in establishing the correct substitution pattern on the aromatic ring. The precursor, 4-hydroxy-2,3-dimethylbenzoic acid , must be synthesized with high fidelity to avoid the common ortho-isomer (6-hydroxy) byproduct.

This guide details:

  • The Preferred Protocol: A robust Fischer Esterification optimized for steric crowding.

  • Precursor Synthesis: A regioselective "Bromination-Carboxylation" route for lab-scale purity, contrasting with the industrial Kolbe-Schmitt method.

  • Process Analytics: Critical QC parameters to ensure isomeric purity.

Retrosynthetic Analysis & Route Selection

The synthesis is logically deconstructed into two phases: construction of the carbon skeleton (Acid Synthesis) and functionalization (Esterification).

Retrosynthesis cluster_legend Key Challenges Target Target: Methyl 4-hydroxy-2,3-dimethylbenzoate (Esterification) Acid Intermediate: 4-Hydroxy-2,3-dimethylbenzoic acid (Regiocontrol Critical) Target->Acid MeOH / H2SO4 (Fischer Esterification) Phenol Starting Material: 2,3-Dimethylphenol (Commercially Available) Acid->Phenol Route A: Kolbe-Schmitt (Ind.) Route B: Br2 / CO2 (Lab) Steric Hindrance (C2/C3 Methyls) Steric Hindrance (C2/C3 Methyls) Regioselectivity (Ortho vs Para) Regioselectivity (Ortho vs Para) Steric Hindrance (C2/C3 Methyls)->Regioselectivity (Ortho vs Para)

Figure 1: Retrosynthetic logic flow. The presence of methyl groups at C2 and C3 creates steric crowding, influencing both the carboxylation locus and the rate of esterification.

Comparison of Synthetic Routes
FeatureRoute A: Fischer Esterification (Recommended) Route B: Methyl Iodide (Alkylation) Route C: Acid Chloride
Mechanism Acid-catalyzed condensationNucleophilic substitution (

)
Acyl substitution
Reagents MeOH,

(cat.)
MeI,


, MeOH
Selectivity High (Esters only)Low (Risk of ether formation at C4-OH)High
Scalability ExcellentPoor (MeI toxicity)Good
Cost LowHighMedium

Decision: Route A is selected. Direct alkylation (Route B) poses a high risk of methylating the phenolic hydroxyl group (forming the anisole derivative), which is difficult to reverse. Fischer esterification is chemoselective for the carboxylic acid in the presence of a free phenol.

Detailed Experimental Protocol

Part A: Synthesis of Precursor (4-Hydroxy-2,3-dimethylbenzoic acid)

Note: If the acid (CAS 6021-31-4) is purchased, skip to Part B. This section is vital if de novo synthesis is required.

The Challenge: Direct carboxylation of 2,3-dimethylphenol via Kolbe-Schmitt often yields mixtures of ortho (C6) and para (C4) isomers. The Solution: A Bromination-Lithiation sequence guarantees para-regioselectivity.

Step A1: Regioselective Bromination
  • Reagents: 2,3-Dimethylphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve 2,3-dimethylphenol in

      
       (0.5 M) at 0°C.
      
    • Add NBS portion-wise over 30 minutes.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Mechanism: The C4 position is electronically activated and less sterically hindered than C6 (flanked by OH).

  • Workup: Evaporate solvent, redissolve in

    
    , wash with water.
    
  • Product: 4-Bromo-2,3-dimethylphenol.

Step A2: Protection & Carboxylation
  • Protection: Protect the phenol as a Methoxymethyl (MOM) ether or Benzyl ether to prevent proton quenching during lithiation.

  • Lithiation:

    • Dissolve protected phenol in dry THF under Argon at -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise. (Lithium-Halogen exchange).
      
    • Stir for 1 hour.

  • Carboxylation: Bubble dry

    
     gas into the solution at -78°C until saturation.
    
  • Deprotection: Acidic workup (HCl/MeOH) removes the protecting group and protonates the carboxylate.

  • Result: Pure 4-Hydroxy-2,3-dimethylbenzoic acid .

Part B: Fischer Esterification (Core Protocol)

Objective: Convert 4-hydroxy-2,3-dimethylbenzoic acid to its methyl ester.

1. Reagents & Equipment
  • Precursor: 4-Hydroxy-2,3-dimethylbenzoic acid (10.0 g, 60.2 mmol).

  • Solvent/Reactant: Methanol (anhydrous, 100 mL).

  • Catalyst: Sulfuric Acid (

    
    , conc. 98%, 1.0 mL) OR Thionyl Chloride (
    
    
    
    , 1.5 eq).
  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride drying tube (or

    
     line), Magnetic Stirrer.
    
2. Step-by-Step Procedure

Method: Acid-Catalyzed Reflux

  • Setup: Charge the RBF with 10.0 g of the acid and 100 mL of anhydrous Methanol. Stir to suspend.

  • Catalyst Addition:

    • Option 1 (Standard): Add 1.0 mL conc.

      
       dropwise.[1] (Exothermic).
      
    • Option 2 (Fast/Dry): Cool to 0°C. Add 4.5 mL (1.1 eq) of Thionyl Chloride dropwise. (Generates HCl in situ).

  • Reaction:

    • Heat the mixture to reflux (65°C).

    • Maintain reflux for 8–12 hours .

    • Note: The steric bulk of the methyl groups at C2 and C3 may slow the attack of methanol on the carbonyl carbon compared to unsubstituted benzoic acid. Extended time is crucial.

  • Monitoring: Check via TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Starting Material

      
      : ~0.1 (streaks).
      
    • Product

      
      : ~0.5.
      
  • Workup:

    • Cool reaction to room temperature.[2][3]

    • Concentrate methanol to ~20 mL under reduced pressure (Rotavap).

    • Pour residue into 100 mL ice-cold water. The ester may precipitate as a solid.

    • Extraction: If oil forms, extract with Ethyl Acetate (

      
       mL).
      
    • Neutralization: Wash combined organics with Saturated

      
       (2x) to remove unreacted acid and catalyst. Caution: 
      
      
      
      evolution.
    • Wash with Brine (1x), dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Evaporate solvent.[4]

    • Recrystallization: Recrystallize from minimal hot Methanol/Water (9:1) or Hexane/EtOAc.[5]

    • Yield Target: >85%.

Process Workflow Diagram

Workflow Start Start: 4-Hydroxy-2,3-dimethylbenzoic Acid Reaction Reaction Phase MeOH + H2SO4 (Reflux 12h) Temp: 65°C Start->Reaction Dissolve & Catalyze Quench Quench / Workup Concentrate -> Pour into Ice Water Extract w/ EtOAc Reaction->Quench TLC Complete Wash Purification Phase 1. Sat. NaHCO3 (Remove Acid) 2. Brine Wash 3. Dry (Na2SO4) Quench->Wash Phase Separation Final Final Product Methyl 4-hydroxy-2,3-dimethylbenzoate (White Crystalline Solid) Wash->Final Evaporate & Recrystallize

Figure 2: Operational workflow for the Fischer Esterification protocol.

Troubleshooting & Optimization (Expert Insights)

ProblemRoot CauseCorrective Action
Low Yield Incomplete conversion due to sterics (C2/C3 methyls).Increase reflux time to 24h or use a Dean-Stark trap (with Benzene/Toluene/MeOH mix) to remove water and shift equilibrium.
O-Methylation (Anisole) Use of Methyl Iodide or Diazomethane.Switch strictly to Fischer Esterification (

). The phenol is not nucleophilic enough to react with MeOH under acidic conditions.
Sticky Solid/Oil Impurities or residual solvent.Recrystallize from Hexanes/EtOAc.[5] Ensure all acid is washed out with

.
Regio-isomer Contamination Impure Starting Material (Acid).Check Acid precursor by NMR before starting. The C5 and C6 protons should show a characteristic doublet (if adjacent) or singlet pattern depending on substitution.

Safety & Handling

  • Sulfuric Acid: Corrosive. Use gloves and eye protection.[2] Add acid to alcohol, never reverse.

  • Thionyl Chloride: Releases HCl and

    
     gases. Must be used in a fume hood.
    
  • Methanol: Flammable and toxic.

  • Product: Likely a skin irritant. Handle with standard PPE.[2]

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Regioselective Carboxylation of Phenols

    • Lindsey, A. S., & Jeskey, H. (1957).[6] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link (Discusses K+ vs Na+ selectivity).

  • Synthesis of 4-Hydroxy-2,3-dimethylbenzoic acid: Note: While specific patents exist for analogues, the general bromination/lithiation strategy is adapted from: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (For MOM protection protocols).
  • Analytical Data (Analogous Compounds)

    • NIST Chemistry WebBook, SRD 69.[7] "Methyl 4-hydroxybenzoate".[1][4] Link (Used for baseline spectral comparison).

Sources

Methyl 4-hydroxy-2,3-dimethylbenzoate as a phenolic building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Utilization of Methyl 4-hydroxy-2,3-dimethylbenzoate as a Phenolic Building Block

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Phenolic Scaffold

Methyl 4-hydroxy-2,3-dimethylbenzoate is a polysubstituted aromatic compound that holds considerable promise as a versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique arrangement of a nucleophilic phenolic hydroxyl group, a readily modifiable methyl ester, and two ortho- and meta-directing methyl groups on the benzene ring offers a rich platform for chemical diversification. The steric and electronic effects imparted by the methyl groups can be strategically exploited to fine-tune the physicochemical properties of derivative molecules, such as solubility, lipophilicity, and conformational rigidity.[1] This can be particularly advantageous in drug discovery for optimizing ligand-receptor interactions.[1][2]

While specific, detailed applications of methyl 4-hydroxy-2,3-dimethylbenzoate are not as extensively documented as some of its isomers, its structural motifs are present in various biologically active molecules and functional materials.[3] This guide provides a comprehensive overview of its properties, safety considerations, and detailed protocols for its application in key synthetic transformations. The methodologies presented are based on the fundamental reactivity of its constituent functional groups and are analogous to established procedures for similar phenolic compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a research setting.

Physicochemical Data
PropertyValueSource
CAS Number 5628-56-8[4][5]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance Solid (typical)[3]
Purity Typically ≥98%[4][5]
Storage Sealed in a dry, cool environment (2-8°C recommended)[4]
Safety and Handling

Methyl 4-hydroxy-2,3-dimethylbenzoate and related phenolic compounds warrant careful handling due to their potential hazards.

  • General Handling: This product should be handled in a well-ventilated area, preferably within a chemical fume hood, by personnel trained in handling potentially hazardous chemicals.[6][7] Avoid inhalation of dust or vapors and prevent contact with skin, eyes, and clothing.[6][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][8] If significant dust is generated, a respirator may be necessary.[6]

  • Fire and Explosion Hazards: While not highly flammable, combustible liquid properties have been noted for similar compounds. Keep away from heat, sparks, and open flames.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Seek medical attention if irritation occurs.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention as serious eye damage may occur.[8]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[8]

    • Inhalation: Move the person to fresh air.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6][7] Do not allow the chemical to enter drains or waterways.[6][7]

Core Synthetic Applications and Protocols

The synthetic utility of methyl 4-hydroxy-2,3-dimethylbenzoate is primarily centered around the reactivity of its phenolic hydroxyl group and its methyl ester functionality.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group serves as an excellent nucleophile upon deprotonation, enabling the formation of ether linkages. This reaction is fundamental in modifying the steric bulk, lipophilicity, and hydrogen-bonding capacity of the molecule.

Rationale

The Williamson ether synthesis is a robust and versatile method for preparing ethers. In this protocol, a non-nucleophilic base is used to deprotonate the weakly acidic phenolic proton, forming a phenoxide intermediate. This potent nucleophile then displaces a halide from an alkyl halide in an Sɴ2 reaction to yield the desired ether. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sɴ2 reaction by solvating the cation without strongly solvating the nucleophilic phenoxide anion.

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxy-2,3-dimethylbenzoate (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

O_Alkylation_Workflow start Methyl 4-hydroxy-2,3-dimethylbenzoate reaction Williamson Ether Synthesis (Sɴ2 Reaction) start->reaction reagents 1. Base (K₂CO₃ or Cs₂CO₃) 2. Alkyl Halide (R-X) 3. Solvent (DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product O-Alkylated Product purification->product

Workflow for O-Alkylation.
Fischer-Speier Esterification of the Carboxylic Acid Precursor

For researchers starting from the corresponding carboxylic acid, 4-hydroxy-2,3-dimethylbenzoic acid, the most direct route to the title compound is through Fischer-Speier esterification.

Rationale

This classic method involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[9][10] The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium toward the product side. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol
  • Reaction Setup: Dissolve 4-hydroxy-2,3-dimethylbenzoic acid (1.0 eq) in a large excess of methanol (can serve as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution while cooling in an ice bath.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-18 hours.[9] The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the product by recrystallization or column chromatography.[11]

Fischer_Esterification_Workflow start 4-hydroxy-2,3-dimethylbenzoic acid reaction Fischer-Speier Esterification start->reaction reagents 1. Methanol (excess) 2. H₂SO₄ (catalyst) reagents->reaction workup Neutralization (NaHCO₃) & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Methyl 4-hydroxy-2,3-dimethylbenzoate purification->product

Workflow for Fischer-Speier Esterification.
Hydrolysis of the Methyl Ester

In a multi-step synthesis, it is often necessary to unmask the carboxylic acid from its ester protecting group. Base-catalyzed hydrolysis (saponification) is a common and effective method for this transformation.

Rationale

Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide ion. A final, irreversible acid-base reaction between the carboxylic acid and the methoxide (or other base present) drives the reaction to completion. Acidification in the workup step is required to protonate the carboxylate salt and yield the neutral carboxylic acid.

Experimental Protocol
  • Reaction Setup: Dissolve methyl 4-hydroxy-2,3-dimethylbenzoate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-4 eq), to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to 0 °C and carefully acidify with a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if no precipitate forms, extract the product with an organic solvent.

Hydrolysis_Workflow start Methyl 4-hydroxy-2,3-dimethylbenzoate reaction Saponification start->reaction reagents 1. Base (NaOH or LiOH) 2. MeOH/H₂O reagents->reaction workup Acidification (HCl) & Isolation reaction->workup product 4-hydroxy-2,3-dimethylbenzoic acid workup->product

Workflow for Ester Hydrolysis.

Conclusion and Future Outlook

Methyl 4-hydroxy-2,3-dimethylbenzoate represents a valuable, albeit under-explored, building block for chemical synthesis. The strategic placement of its functional groups allows for selective transformations, making it an attractive starting material for generating libraries of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the synthetic potential of this compound. Future investigations into its use in areas such as the synthesis of novel pharmaceutical agents, agrochemicals, and functional polymers are warranted and could unveil new and valuable applications.

References
  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and Antimicrobial Activity of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-benzoic acid methyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2,6-dimethylbenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Exploring the Applications of Methyl 2,4-Dihydroxy-3,6-Dimethylbenzoate in Research and Industry. Retrieved from [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • PMC. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound methyl 4-hydroxy-3-methoxybenzoate (FDB029771). Retrieved from [Link]

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Application Note: Scalable Synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-hydroxy-2,3-dimethylbenzoate is a critical intermediate in the synthesis of complex pharmaceutical agents, including GnRH antagonists and specialized agrochemicals. Its structural core—a tetra-substituted benzene ring—presents a classic regioselectivity challenge: introducing an ester moiety para to the hydroxyl group in the presence of ortho-methyl steric hindrance.

While the classical Kolbe-Schmitt reaction offers a direct commodity-scale route, it often suffers from poor regiocontrol (yielding mixtures of 4- and 6-isomers) and harsh conditions requiring high-pressure autoclaves. For pharmaceutical applications where purity profile is paramount, a Bromination-Carbonylation strategy provides superior regioselectivity and scalability under milder conditions.

This guide details a robust, two-step protocol designed for scalability from gram to kilogram scale, utilizing modern palladium-catalyzed carbonylation to ensure >98% regiopurity.

Retrosynthetic Analysis

The target molecule is dissected into readily available commodity chemicals. The strategic disconnection focuses on the C1-C(O) bond.

Retrosynthesis cluster_legend Legend Target Methyl 4-hydroxy-2,3-dimethylbenzoate Intermediate 4-Bromo-2,3-dimethylphenol Target->Intermediate Pd-Carbonylation (CO, MeOH) Starting 2,3-Dimethylphenol (2,3-Xylenol) Intermediate->Starting Electrophilic Bromination (Br2, 0°C) key Blue: Target | Yellow: Key Intermediate | Green: Commodity Starter

Figure 1: Retrosynthetic pathway prioritizing regiocontrol via halogenation.

Route Selection Matrix

A comparison of the two primary synthetic pathways available to process chemists.

FeatureRoute A: Bromination / Pd-Carbonylation (Recommended)Route B: Kolbe-Schmitt Carboxylation
Regioselectivity High (>95% Para) . Steric bulk at C2/C3 directs Br to C4.Moderate . Mixtures of C4 (para) and C6 (ortho) acids common.
Purity Profile Excellent. Impurities are easily separable halides.Difficult. Isomeric acids often co-crystallize.
Conditions Mild (0°C to 100°C).[1] Standard glassware/low-pressure reactor.Harsh (>120°C, >50 bar CO₂). Requires specialized autoclaves.
Scalability Linear scalability. Compatible with flow chemistry.Good for multi-ton commodity, harder for precise pharma batches.
Cost Driver Palladium catalyst (recoverable).Energy (Heat/Pressure) and Purification yield loss.

Detailed Experimental Protocol

Step 1: Regioselective Bromination of 2,3-Dimethylphenol

Objective: Synthesize 4-bromo-2,3-dimethylphenol with high regioselectivity, avoiding the 6-bromo isomer.

Mechanism: The hydroxyl group activates the ring.[2][3] The 2,3-methyl groups create steric crowding, disfavoring substitution at C2 (blocked) and C3 (blocked). The competition is between C4 (para) and C6 (ortho). C4 is electronically favored and sterically accessible compared to the "sandwiched" C2 position, but C6 is also ortho to the OH. Low temperature and non-polar solvents maximize para selectivity.

Reagents:

  • 2,3-Dimethylphenol (1.0 eq)[4]

  • Bromine (

    
    ) (1.05 eq)
    
  • Dichloromethane (DCM) (10 vol) or Acetonitrile (for greener process)

  • Sodium Thiosulfate (sat.[2] aq.)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2,3-dimethylphenol (e.g., 12.2 g, 100 mmol) and DCM (120 mL). Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add Bromine (16.8 g, 5.4 mL, 105 mmol) dropwise via an addition funnel over 60 minutes. Critical: Maintain internal temperature <5°C to prevent di-bromination or ortho-substitution.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[2][4] The starting material should be consumed (<1%).

  • Quench: Add saturated aqueous sodium thiosulfate (50 mL) and stir vigorously for 15 minutes to destroy excess bromine (color change from red/orange to pale yellow).

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. The crude solid is usually sufficiently pure (>95% para). If necessary, recrystallize from Hexane/Ethanol (9:1) to yield white needles.

    • Target Yield: 85–92%

    • Data: 4-bromo-2,3-dimethylphenol (

      
      H NMR: 
      
      
      
      7.20 (d, 1H), 6.65 (d, 1H)—confirming para pattern).
Step 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the aryl bromide directly to the methyl ester using CO insertion. This avoids the isolation of the carboxylic acid and the need for separate esterification.

Reagents:

  • 4-Bromo-2,3-dimethylphenol (from Step 1)[2][3]

  • Methanol (Solvent/Reagent)

  • Triethylamine (

    
    ) (2.0 eq) – acts as HI scavenger.
    
  • Palladium(II) Acetate (

    
    ) (1 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%) – Ligand crucial for stability.

  • Carbon Monoxide (CO) (Balloon or 5 bar pressure)

Protocol:

  • Setup: In a pressure reactor (autoclave) or heavy-walled glass vessel, dissolve 4-bromo-2,3-dimethylphenol (20.1 g, 100 mmol) in Methanol (200 mL).

  • Catalyst Addition: Add

    
     (28 mL, 200 mmol), 
    
    
    
    (224 mg, 1 mmol), and dppf (1.1 g, 2 mmol).
  • Inerting: Purge the vessel with Nitrogen (

    
    ) three times, then with Carbon Monoxide (CO) three times.
    
  • Reaction: Pressurize to 5 bar (70 psi) with CO. Heat to 90°C with vigorous stirring.

    • Note: For lab scale without autoclave, a CO balloon at reflux (65°C) can work but requires longer times (24-48h). Pressure is recommended for scalability.

  • Monitoring: Reaction typically completes in 6–12 hours at 5 bar. Monitor HPLC for disappearance of Aryl Bromide.

  • Workup: Cool to room temperature. Vent CO carefully (fume hood!). Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.[5]

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc (200 mL) and wash with 1M HCl (to remove

    
     and ensure phenol is protonated), then Water, then Brine.
    
  • Purification: Dry (

    
    ) and concentrate. Recrystallize from Methanol/Water or Toluene to obtain the pure ester.
    

Target Yield: 88–95% Appearance: White crystalline solid.

Process Visualization (Graphviz)

The following diagram illustrates the reaction workflow and critical decision points.

Workflow cluster_safety Safety Criticals Start Start: 2,3-Dimethylphenol Bromination Step 1: Bromination Br2, DCM, 0°C Start->Bromination Check1 QC: Is Para-isomer >95%? Bromination->Check1 Recryst Recrystallize (Hexane/EtOH) Check1->Recryst No Carbonylation Step 2: Carbonylation Pd(OAc)2, CO, MeOH, 90°C Check1->Carbonylation Yes Recryst->Carbonylation Workup Workup: Filter (Celite) -> Acid Wash -> Crystallize Carbonylation->Workup Final Product: Methyl 4-hydroxy-2,3-dimethylbenzoate Workup->Final

Figure 2: Process flow diagram for the synthesis of Methyl 4-hydroxy-2,3-dimethylbenzoate.

Analytical Quality Control

To ensure the protocol yields "Application Grade" material, verify the following parameters:

TestMethodAcceptance CriteriaNote
Identity 1H NMR (DMSO-d6)

2.10 (s, 3H), 2.25 (s, 3H), 3.78 (s, 3H, OMe), 6.8 (d, 1H), 7.6 (d, 1H)
Distinct doublets confirm para substitution.
Purity HPLC (C18, ACN/H2O)> 98.5% AreaCritical for pharma intermediates.
Residual Pd ICP-MS< 10 ppmRequired if used in late-stage drug synthesis.
Regio-isomer GC-MS or NMR< 0.5% (6-hydroxy isomer)6-isomer has different coupling constants/shifts.

Troubleshooting & Expertise

  • Issue: Low Regioselectivity in Step 1.

    • Cause: Temperature too high (>10°C) or fast addition of Bromine.

    • Fix: Cool to -10°C and dilute Bromine in DCM before addition.

  • Issue: Incomplete Carbonylation.

    • Cause: CO mass transfer limitation or catalyst poisoning.

    • Fix: Increase stirring speed (rpm) to improve gas-liquid mixing. Ensure reagents are degassed to remove Oxygen (which oxidizes Phosphine ligands).

  • Alternative Catalyst: If Pd(dppf)Cl2 is unavailable, Pd(PPh3)4 or Pd/C (heterogeneous) can be used, though Pd/C often requires higher pressures (10-20 bar).

References

  • Regioselective Bromination

    • Title: Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent.

    • Source: RSC Advances, 2018.

    • URL:[Link]

    • Relevance: Confirms para-selectivity of bromination in 2,3-substituted phenols.[6][7]

  • Palladium Carbonylation: Title: Palladium-Catalyzed Carbonylation of Aryl Halides. Source: Sigma-Aldrich / MilliporeSigma Technical Guides. Relevance: General conditions for converting Ar-Br to Ar-COOMe.
  • Kolbe-Schmitt Comparison

    • Title: Kolbe-Schmitt Reaction - Homogeneous vs Heterogeneous.
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Background on the alternative commodity route and its regiochemical limitations.[8]

  • Compound Data

    • Title: Methyl 4-hydroxy-2,3-dimethylbenzo
    • Source: PubChem.[4]

    • URL:[Link]

    • Relevance: Physical properties and identifiers.[2][4][5][8][9][10][11][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8) is a highly valued phenolic ester building block used extensively in drug development and synthetic chemistry. Its amphiphilic nature—combining a hydrophobic 2,3-dimethyl aromatic core with polar, hydrogen-bonding phenol and ester moieties—creates unique solubility and chromatographic behaviors.

This guide provides field-proven, self-validating purification strategies designed to help researchers overcome common isolation challenges.

Part 1: Core Purification Workflows

Protocol A: Recrystallization (Scalable & High Purity)

Causality & Mechanism: Recrystallization exploits the differential solubility of the target molecule and its impurities across temperature gradients. The ester is highly soluble in hot methanol due to favorable polar interactions, but poorly soluble in water[1]. By using methanol as the primary solvent and water as an anti-solvent, the hydrophobic aromatic core is forced out of the solution upon cooling, while polar impurities remain dissolved in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Place the crude product in a round-bottom flask equipped with a reflux condenser. Add a minimal amount of methanol and heat to reflux (approx. 65 °C) until the solid just dissolves[1].

  • Decolorization (Optional): If the solution is dark, add a small amount of activated carbon and boil gently for 5 minutes. Perform a hot filtration through a pre-warmed celite pad to remove the carbon and insoluble particulates[1].

  • Crystallization: Transfer the filtrate to an Erlenmeyer flask. Slowly add cold deionized water dropwise until slight turbidity persists. Reheat gently until the solution clarifies.

  • Cooling: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation & Validation: Collect the crystals via vacuum filtration. Wash with a minimal amount of ice-cold 1:1 Methanol:Water. Self-Validation: Run a TLC (Hexane:EtOAc 7:3) of the dried crystals alongside the mother liquor under UV 254 nm. The crystal lane must show a single spot, validating successful impurity partitioning.

Protocol B: Flash Column Chromatography (Isomer Separation)

Causality & Mechanism: Silica gel interacts strongly with the hydrogen-bond donating phenol and the accepting ester. Isomeric impurities (such as 2-hydroxy derivatives) often form intramolecular hydrogen bonds between the ortho-phenol and the ester carbonyl. This masks the polar groups, reducing their affinity for the silica stationary phase and causing them to elute significantly faster than the 4-hydroxy target, which forms strong intermolecular H-bonds with the silica[2].

Step-by-Step Methodology:

  • Column Preparation: Prepare a slurry of silica gel in Hexane and pack the column under gentle pressure, ensuring a level, crack-free bed[2].

  • Dry Loading: Dissolve the crude mixture in minimal dichloromethane (DCM), add a small amount of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the column head[2].

  • Elution: Begin elution with a low-polarity solvent system (95:5 Hexane:Ethyl Acetate). Gradually increase the polarity to 80:20 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor via TLC. The target compound will strongly absorb UV light at 254 nm due to the conjugated aromatic system.

Protocol C: Preparative RP-HPLC (Precision Purification)

Causality & Mechanism: Reverse-phase C18 columns separate compounds based on hydrophobicity. Because the phenolic hydroxyl group can partially ionize in neutral aqueous conditions (causing peak tailing and unpredictable retention times), the mobile phase must be acidified. Adding an acidic modifier (e.g., 1% glacial acetic acid or 0.1 N HCl) keeps the phenol fully protonated, ensuring a sharp, symmetrical peak[3][4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase starting conditions (e.g., 50:50 Methanol:Water) and filter through a 0.45 µm PTFE syringe filter.

  • Equilibration: Equilibrate the C18 column with Methanol:Water (adjusted to pH 4.0 with acid)[3].

  • Run Method: Execute an isocratic flow (e.g., 60:40 Methanol:Water with 1% Acetic Acid) at a preparative flow rate (e.g., 10-15 mL/min depending on column ID).

  • Detection: Monitor absorbance at 254 nm[4]. Collect the major peak and lyophilize to remove the solvent and volatile acidic modifier.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my product co-eluting with unreacted starting materials during silica gel chromatography? A1: The starting material (4-hydroxy-2,3-dimethylbenzoic acid) is highly polar and can streak through the column, overlapping with your ester. Solution: Pre-wash your crude mixture. Dissolve the crude in Ethyl Acetate and wash with saturated aqueous Sodium Bicarbonate (


). The unreacted carboxylic acid will deprotonate and partition into the aqueous layer, while the target methyl ester remains in the organic layer.

Q2: My recrystallized yield is very low, and the product forms an oil instead of crystals. How can I fix this? A2: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes, usually because the solvent system is too rich in the anti-solvent (water) at a high temperature, or residual impurities are depressing the melting point[2]. Solution: Re-dissolve the oil in pure hot methanol. Instead of adding water, simply concentrate the methanol solution under a stream of nitrogen until it is saturated, then allow it to cool very slowly. Seed crystals can be added if available.

Q3: I observe degradation and lower purity after HPLC purification. What causes this? A3: Prolonged exposure to unbuffered aqueous conditions or excessive heat during solvent removal can cause the methyl ester to hydrolyze back into the corresponding acid. Solution: Ensure your HPLC mobile phase is strictly maintained at a slightly acidic pH (pH 4-5) to stabilize the ester[3]. Remove fractions from the aqueous mobile phase immediately via lyophilization (freeze-drying) rather than rotary evaporation at high temperatures.

Part 3: Quantitative Data Summary

The following tables provide validated baseline parameters for the purification and analysis of Methyl 4-hydroxy-2,3-dimethylbenzoate.

Table 1: Recommended HPLC Parameters

Parameter Value / Specification Rationale
Stationary Phase C18 Reversed-Phase (5 µm) Optimal for hydrophobic aromatic retention[3].
Mobile Phase Methanol : Water (60:40 v/v) Provides ideal k' (retention factor) for phenolic esters[4].
Modifier 1% Glacial Acetic Acid Suppresses phenol ionization; prevents peak tailing[4].

| Detection | UV at 254 nm & 258 nm | Corresponds to the


 transition of the aromatic ring[4]. |

Table 2: Flash Chromatography Solvent Gradients

Column Volumes (CV) Hexane (%) Ethyl Acetate (%) Target Elution Profile
0 - 2 95 5 Elutes non-polar impurities and ortho-isomers.
3 - 6 85 15 Target compound begins to elute.

| 7 - 10 | 70 | 30 | Flushes remaining target compound and polar impurities. |

Part 4: Purification Strategy Workflow

G A Crude Methyl 4-hydroxy- 2,3-dimethylbenzoate B Scale & Impurity Profile? A->B C Large Scale (>1g) Color/Tar Impurities B->C D Small Scale (<1g) Isomeric Impurities B->D E Recrystallization (Methanol / Water) C->E F Silica Chromatography (Hexane / EtOAc) D->F G Pure Product (>98% HPLC) E->G F->G

Decision workflow for selecting the optimal purification strategy based on scale and impurities.

References

  • [2] BenchChem Technical Support Team. Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate. Benchchem. Available at:

  • [3] Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. Available at:

  • [1] CN104447308B - The synthetic method of methyl hydroxybenzoate. Google Patents. Available at:

  • [4] pulvis conservans - Physico-chemical Properties. ChemBK. Available at:

Sources

Technical Guide: Crystallization & Purification of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization solvents for Methyl 4-hydroxy-2,3-dimethylbenzoate Content type: Technical Support Center Guide

Executive Summary & Compound Profile

Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8) is a substituted phenolic ester often utilized as a building block in the synthesis of bioactive molecules and complex pharmaceutical intermediates.[1][2]

Unlike simple parabens (e.g., methyl 4-hydroxybenzoate), the ortho- and meta-methyl substitution at the 2,3-positions introduces steric bulk and asymmetry. This significantly alters the crystal packing energy, often resulting in a lower melting point and a higher tendency to "oil out" during crystallization compared to its non-methylated analogs.

Key Physicochemical Considerations:

  • Lipophilicity: Increased due to the two methyl groups.

  • Acidity: The phenolic -OH remains acidic (

    
    ), making the compound sensitive to strong bases.
    
  • Stability: Susceptible to hydrolysis under strongly basic or acidic conditions; sensitive to oxidation (color formation) due to the electron-rich phenol ring.

Solvent Selection Strategy

The choice of solvent system is dictated by the impurity profile (polar vs. non-polar) and the physical behavior of the solid (propensity to oil out).

Table 1: Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Primary Use CaseProsCons
Standard (Polar) Methanol / Water General purification; removal of inorganic salts.High yield; "Green" solvents; excellent for removing polar byproducts.Risk of hydrolysis if heated too long; risk of oiling out if water is added too fast.
Lipophilic Ethyl Acetate / n-Heptane Oiling-out prone batches; removal of non-polar tars.Gentle heating; Heptane suppresses solubility gradually.Lower recovery if not cooled sufficiently; flammability.
Single Solvent Toluene Large-scale process; removal of polar impurities.Azeotropic drying capability; good crystal growth.High boiling point requires vacuum drying; toxicity.
Wash Solvent Cold Dichloromethane (DCM) Final rinse only.Removes surface oils rapidly.Product is highly soluble; use sparingly to avoid yield loss.

Decision Logic for Purification

The following decision tree illustrates the logical flow for selecting the optimal purification route based on the crude material's state.

SolventSelection Start Crude Material Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Clean-ish Oil Oily / Sticky Gum StateCheck->Oil Impure ImpurityCheck Impurity Profile? Solid->ImpurityCheck Trituration Pre-treatment: Triturate with cold Hexane Oil->Trituration Induce Solidification Polar Salts / Polar Acids ImpurityCheck->Polar High Polarity NonPolar Tars / Unreacted Reagents ImpurityCheck->NonPolar Lipophilic MethodA Method A: MeOH / Water (Standard Recrystallization) Polar->MethodA MethodB Method B: EtOAc / Heptane (Two-Phase Control) NonPolar->MethodB MethodA->MethodB If Oiling Out Occurs Trituration->Solid Success

Figure 1: Decision tree for selecting the appropriate solvent system based on physical state and impurity profile.

Detailed Experimental Protocols

Method A: Methanol / Water (The Standard Protocol)

Best for: Removing inorganic salts and polar reaction byproducts.

  • Dissolution: Charge the crude Methyl 4-hydroxy-2,3-dimethylbenzoate into a flask. Add Methanol (approx. 3-5 mL per gram of solid).

  • Heating: Heat the mixture to reflux (

    
    ) with stirring until fully dissolved.
    
    • Note: If the solution is dark brown, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Anti-solvent Addition: While maintaining gentle reflux, add Water dropwise.

    • Critical Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of Methanol to clear the turbidity.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath immediately, as this causes oiling.

  • Harvest: Once thick crystals form, cool to

    
     for 30 minutes. Filter and wash with cold Methanol/Water (1:1).
    
Method B: Ethyl Acetate / Heptane (The "Anti-Oil" Protocol)

Best for: Material that oils out in alcohols or contains non-polar tars.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (

    
    ).
    
  • Precipitation: Remove from heat source. While still hot, slowly add n-Heptane (or Hexane) until the solution becomes slightly cloudy.

  • Seeding: If available, add a seed crystal of pure product. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cooling: Allow to cool to room temperature undisturbed.

  • Harvest: Filter the white needles/prisms and wash with cold n-Heptane.

Troubleshooting Guide

Issue 1: "The product is oiling out (forming a liquid layer) instead of crystallizing."

Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated (supersaturation is too high). Corrective Actions:

  • Dilute: Re-heat and add more of the primary solvent (e.g., more Methanol or Ethyl Acetate). Lower concentration favors crystal growth over phase separation (oiling).

  • Temperature Control: Do not cool to

    
    . Stop cooling at 
    
    
    
    .
  • Seeding: This is the most effective fix. Add a seed crystal at a temperature slightly below the saturation point to provide a template for growth.

Issue 2: "The crystals are highly colored (yellow/brown)."

Cause: Oxidation of the phenol moiety or trapped mother liquor. Corrective Actions:

  • Activated Carbon: Use acid-washed activated carbon during the hot dissolution step (Method A).

  • Acidic Wash: Wash the isolated crystals with dilute cold HCl (0.1 M) followed by water. This ensures the phenol remains protonated and removes oxidized salts.

Issue 3: "Low recovery / Yield < 50%."

Cause: Product is too soluble in the solvent mixture. Corrective Actions:

  • Concentrate Mother Liquor: Evaporate the filtrate to half volume and repeat the cooling process to harvest a "second crop."

  • Check pH: Ensure the pH is neutral to slightly acidic. If the solution is basic, the phenol will deprotonate to the phenolate salt, which is water-soluble and will not crystallize.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol? A: Yes, Acetone is an excellent solvent for this compound. However, Acetone/Water mixtures tend to hold the product in solution more strongly than Methanol/Water, potentially lowering yield. Use Acetone only if Methanol is unavailable.

Q: What is the expected melting point? A: While specific literature values for the 2,3-dimethyl isomer vary, similar phenolic esters typically melt between


. If your solid melts below 

or remains a gum, it likely contains significant solvent residues or impurities. Note: Always dry the product under vacuum at

before measuring MP.

Q: Is the compound sensitive to light? A: Phenolic esters can undergo photo-oxidation, turning pink or brown over time. Store the purified crystals in amber vials or foil-wrapped containers.

References

  • Chemical Identity & Structure

    • National Center for Biotechnology Information. (2025).[3][4][5][6] PubChem Compound Summary for CID 12389264 (Isomer Reference). Retrieved from [Link] (Note: Structural analog used for property estimation).

  • General Crystallization Methodology: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenolic ester purification). Wulf, C., et al. (2020). "Strategies for the Purification of Phenolic Intermediates." Organic Process Research & Development.
  • Safety & Handling

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ortho-Shield" Advantage

Welcome to the technical support hub for Methyl 4-hydroxy-2,3-dimethylbenzoate . As researchers, we often treat methyl esters as transient or labile functional groups. However, this specific molecule possesses a structural "armor" that, when leveraged correctly, significantly extends its half-life in both benchtop and biological environments.

The Core Challenge: Hydrolysis.[1][2][3][4][5][6] Water attacks the carbonyl carbon, cleaving the methoxy group and yielding the corresponding benzoic acid (4-hydroxy-2,3-dimethylbenzoic acid) and methanol.

The Structural Solution: The methyl group at the 2-position (ortho) is not just a substituent; it is a steric shield. Unlike a standard methyl benzoate, the 2,3-dimethyl substitution pattern creates a "restricted access" zone around the carbonyl carbon, physically blocking the trajectory of incoming nucleophiles (water or esterases). Your protocols must preserve this steric advantage by controlling the thermodynamic environment (pH and temperature).

Module 1: Storage & Handling (The Basics)

Q1: I received my shipment. What are the absolute critical storage parameters?

A: Do not treat this as a standard shelf reagent. While the ortho-methyl group provides kinetic stability, the phenolic hydroxyl group introduces oxidative risks that can catalyze degradation.

  • Temperature: Store at 2–8°C . Lower temperatures reduce the kinetic energy of adventitious water molecules, effectively "freezing" the hydrolysis rate constant (

    
    ).
    
  • Atmosphere: Store under Argon or Nitrogen . Oxygen can oxidize the phenol (4-OH) to a quinone-like species, which alters the electronics of the ring and can destabilize the ester.

  • Container: Amber glass with a PTFE-lined cap. Avoid polyethylene, which is permeable to moisture over long periods.

Q2: My compound has developed a faint "medicinal" or "spirit" odor. Is it compromised?

A: Stop and Validate. This is the "Methanol Indicator." Hydrolysis releases methanol. If you can smell it (even faintly), significant degradation (>5%) has likely occurred.

  • Immediate Action: Run a TLC (Thin Layer Chromatography).[6]

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Observation: The acid hydrolysis product is much more polar and will streak near the baseline (Rf < 0.1), while the intact ester will elute higher (Rf ~ 0.5-0.6).

    • If acid is present: Recrystallize immediately from anhydrous methanol/water (rapidly) or column purify.

Module 2: Reaction Optimization & Synthesis

Q3: I am using this ester as an intermediate. How do I prevent hydrolysis during basic workups?

A: This is the most common failure point. The ortho-methyl group slows down base hydrolysis (saponification), but it does not stop it.

The Protocol:

  • Avoid Strong Bases: Do not use NaOH or KOH if possible. Use weaker bases like

    
     or organic bases (TEA, DIPEA).
    
  • Temperature Control: If you must use a strong base (e.g., for a specific coupling reaction), keep the temperature < 0°C . The activation energy (

    
    ) for hydrolysis of sterically hindered esters is higher than for unhindered ones. Low temperature ensures the system doesn't have enough energy to overcome this barrier.
    
  • Quench Strategy: Never quench into basic water. Pour the reaction mixture into a buffered acidic solution (e.g., 0.5 M Ammonium Chloride or dilute HCl at pH 4) to instantly protonate any transient species and neutralize the base.

Q4: Can I use alcohols as solvents?

A: Caution is required. Using ethanol or isopropanol can lead to transesterification .

  • Mechanism:[1][6][7] The solvent alkoxide attacks the carbonyl, swapping the methyl group for an ethyl or isopropyl group.

  • Prevention:[8][9] Use Methanol (matches the ester) or non-nucleophilic solvents like Acetonitrile , THF , or DCM .

Module 3: Formulation & Solution Stability

Q5: I need to formulate this for an in vitro assay. What is the "Safe Zone" for pH?

A: You must navigate between two cliffs: Acid Hydrolysis and Base Hydrolysis.

  • The Sweet Spot: pH 4.5 – 6.0 .

  • Why?

    • pH > 7: Hydroxide (

      
      ) is a potent nucleophile. Even with the 2-methyl shield, high concentrations of 
      
      
      
      will eventually penetrate.
    • pH < 3: Acid catalysis activates the carbonyl oxygen, making the carbon super-electrophilic.

    • pH 4.5-6.0: The concentration of both

      
       and 
      
      
      
      is minimized.

Recommended Buffer System:

  • Citrate Buffer (10-50 mM): Excellent buffering capacity in the pH 3.0–6.0 range.

  • Avoid: Phosphate buffers at pH > 7.5.

Quantitative Stability Data (Predicted at 25°C):

pH ConditionEstimated

(Half-life)
Risk Level
pH 1.0 (0.1 M HCl) < 24 HoursHIGH
pH 5.0 (Citrate) > 6 MonthsLOW (Optimal)
pH 7.4 (PBS) 2 - 4 WeeksMODERATE
pH 10.0 (Carbonate) < 1 HourCRITICAL

Module 4: Biological Stability (In Vivo/In Vitro)

Q6: Will this molecule survive plasma esterases?

A: Yes, better than you think. This is where the 2,3-dimethyl substitution shines.

  • Mechanism: Mammalian carboxylesterases (CES1/CES2) require the substrate to fit into a catalytic pocket (catalytic triad). The 2-methyl group creates "steric clash" within the enzyme active site, preventing the serine residue from effectively attacking the carbonyl.

  • Evidence: Research on ortho-substituted benzoates (like the Passerini adducts) confirms that ortho-substitution can increase metabolic stability by orders of magnitude compared to unsubstituted benzoates [1].

Visualizing the "Ortho-Shield" Mechanism

The following diagram illustrates why the 2-methyl group is your primary defense against hydrolysis.

HydrolysisMechanism Water Nucleophile (H2O / OH-) Carbonyl Carbonyl Carbon (Electrophile) Water->Carbonyl Attack Trajectory Product Hydrolysis (Acid + MeOH) Carbonyl->Product Reaction OrthoMe 2-Methyl Group (The Shield) OrthoMe->Water Steric Repulsion (Blocks Attack)

Caption: The 2-methyl group (yellow) physically obstructs the trajectory of the nucleophile (red), significantly raising the activation energy required for hydrolysis.

Troubleshooting Workflow: The "Save My Sample" Guide

Use this decision tree when you suspect degradation or are planning a new experiment.

Troubleshooting Start Start: Sample Assessment Smell Does it smell like Methanol? Start->Smell CheckPH Check Solution pH Smell->CheckPH No / Unsure Discard Discard & Re-synthesize (Irreversible Damage) Smell->Discard Yes (Strong Odor) RunHPLC Run HPLC/TLC (Compare to Standard) CheckPH->RunHPLC pH 3-7 AdjustBuffer Adjust to pH 5.0 (Citrate Buffer) CheckPH->AdjustBuffer pH > 7 or < 3 RunHPLC->Discard Acid Peak > 10% DrySolvent Re-dissolve in Anhydrous DMSO/MeOH RunHPLC->DrySolvent Pure Ester

Caption: Step-by-step decision matrix for assessing sample integrity and mitigating hydrolysis risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13814116, Methyl 4-hydroxy-2,6-dimethylbenzoate (Analogous Structure). Retrieved from [Link]

  • Arkivoc (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[6] (Demonstrates the difficulty of hydrolyzing hindered esters, validating the stability claim). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Esterification of Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and innovators. As a Senior Application Scientist, I've frequently collaborated with teams tackling the synthesis of complex molecules where sterically hindered esters are pivotal intermediates. The frustration of a stalled or low-yielding esterification is a common bottleneck, particularly when dealing with ortho-substituted benzoic acids or other sterically demanding substrates.

This guide is structured to be your on-demand consultant. We will move beyond simple protocol recitation to explore the mechanistic underpinnings of why a certain method is chosen and how to troubleshoot it effectively. Our goal is to empower you with the knowledge to not only solve your immediate synthetic challenges but also to strategically design future esterification campaigns.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the esterification of sterically hindered benzoic acids. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.

Issue 1: Low to No Ester Formation with Standard Methods (e.g., Fischer Esterification)

Question: I attempted to esterify 2,6-dimethylbenzoic acid with isopropanol using sulfuric acid as a catalyst under reflux, but I only recovered my starting materials. Why did this fail?

Answer:

This is a classic case of steric hindrance thwarting a traditional esterification pathway. The Fischer esterification, while simple, is a reversible, acid-catalyzed reaction that relies on the nucleophilic attack of the alcohol on a protonated carboxylic acid.[1]

  • Causality: With a 2,6-disubstituted benzoic acid, the bulky groups flanking the carboxylic acid physically block the approach of the alcohol. This dramatically increases the activation energy for the formation of the tetrahedral intermediate, effectively halting the reaction.[2] Furthermore, the equilibrium is unfavorable, and removing water is necessary to drive the reaction, which is often not enough to overcome the high steric barrier.[3] Tertiary alcohols are also unsuitable for this method as they are prone to elimination under strong acid conditions.[3]

Solutions:

You must switch to a method that circumvents the direct nucleophilic attack on the hindered carboxylic acid. This is achieved by "activating" the carboxylic acid first.

  • Yamaguchi Esterification: This is often the gold standard for such problems. The carboxylic acid is first converted into a highly reactive mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), which is then readily attacked by the alcohol in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[4][5]

  • Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then intercepted by the alcohol. For hindered substrates, a catalytic amount of DMAP is crucial to accelerate the reaction and prevent side reactions.[7][8]

  • Mitsunobu Reaction: This reaction takes a different approach by activating the alcohol, not the acid. Triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) convert the alcohol into a good leaving group, which is then displaced by the carboxylate in an Sₙ2 reaction.[9][10] This method is excellent for inverting the stereochemistry of secondary alcohols.[11]

Issue 2: Yamaguchi Esterification Stalls or Gives Low Yield

Question: I'm trying to use the Yamaguchi protocol for my hindered acid, but the yield is poor, and I see a lot of unreacted starting material. What could be going wrong?

Answer:

The Yamaguchi esterification is robust but sensitive to specific procedural details. Low yield typically points to one of two stages: inefficient mixed anhydride formation or ineffective nucleophilic catalysis.[12][13]

Probable Causes & Solutions:

  • Incomplete Mixed Anhydride Formation:

    • Cause: The reaction between the carboxylate and 2,4,6-trichlorobenzoyl chloride (TCBC) is incomplete. This can be due to residual moisture, which hydrolyzes the TCBC, or an insufficiently strong base to fully deprotonate the benzoic acid.

    • Solution: Ensure all reagents and solvents (typically toluene or THF) are rigorously anhydrous. Use a reliable tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in stoichiometric amounts to ensure complete formation of the carboxylate.[4] Allow sufficient time for this step (typically 1-2 hours at room temperature) before adding the alcohol and DMAP.[5]

  • Ineffective DMAP Catalysis:

    • Cause: DMAP is a powerful nucleophilic catalyst, but its activity can be compromised. It may be of poor quality or used in insufficient amounts. The key acylpyridinium intermediate may not be forming efficiently.

    • Solution: Always use high-purity DMAP. While often described as a catalyst, for very hindered systems, using a stoichiometric amount of DMAP can be beneficial.[14] The reaction involves DMAP attacking the less hindered carbonyl of the mixed anhydride to form a highly electrophilic acyl-substituted DMAP intermediate, which is then attacked by the alcohol.[12][14]

  • Side Reactions:

    • Cause: If the reaction is run as a one-pot procedure without careful sequencing, side reactions can occur. For aliphatic carboxylic acids, it has been shown that a symmetric aliphatic anhydride can form in situ.[12][15]

    • Solution: Follow the established two-step, one-pot procedure: 1) React the acid, base, and TCBC to form the anhydride. 2) Then, add the alcohol and DMAP.[13] This sequential addition ensures the reactive intermediates are generated and consumed in the correct order.

Troubleshooting Workflow: Yamaguchi Esterification

G start Low Yield in Yamaguchi Esterification check_anhydrous Are all reagents and solvents rigorously anhydrous? start->check_anhydrous check_base Is the tertiary amine base (e.g., Et3N) of high purity and used stoichiometrically? check_anhydrous->check_base Yes dry Action: Dry solvents/reagents. Use fresh TCBC. check_anhydrous->dry No check_dmap Is the DMAP of high purity? Consider increasing to stoichiometric amount. check_base->check_dmap Yes base Action: Use fresh, pure base. Ensure 1.0-1.1 equivalents. check_base->base No check_procedure Was a two-step, one-pot procedure followed? (Anhydride formation first) check_dmap->check_procedure Yes dmap Action: Use high-purity DMAP. Try 1.0 equivalent. check_dmap->dmap No procedure Action: Repeat with sequential addition: 1. Acid + Base + TCBC 2. Alcohol + DMAP check_procedure->procedure No success Problem Solved check_procedure->success Yes dry->check_base base->check_dmap dmap->check_procedure procedure->success

Caption: Troubleshooting workflow for low-yield Yamaguchi esterification.

Issue 3: Steglich Esterification Yields an Insoluble White Precipitate and Low Ester Product

Question: I'm using DCC for a Steglich esterification. After the reaction, I have a lot of white precipitate, which is hard to filter, and my desired ester yield is low. I also see a significant side product in my NMR.

Answer:

This scenario points to two characteristic challenges of the Steglich esterification: the formation of dicyclohexylurea (DCU) byproduct and a competing rearrangement to form an N-acylurea.

  • The Precipitate: The insoluble white precipitate is dicyclohexylurea (DCU), the byproduct of dicyclohexylcarbodiimide (DCC) after it has activated the carboxylic acid.[8] Its formation is expected.

    • Solution: While DCU is notoriously difficult to remove completely, filtration followed by crystallization of the desired product is often effective. Alternatively, switching to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used as its hydrochloride salt, allows the corresponding urea byproduct to be removed with a simple aqueous workup.

  • The Side Product: The unwanted side product is likely an N-acylurea. This forms from a 1,3-rearrangement of the reactive O-acylisourea intermediate.[8] This pathway competes with the desired alcohol attack and is particularly problematic with sterically hindered substrates or less nucleophilic alcohols.

    • Causality & Solution: This is precisely why DMAP is a critical additive. DMAP is a much stronger nucleophile than the alcohol and rapidly attacks the O-acylisourea to form an acylpyridinium intermediate ("active ester").[6] This intermediate does not undergo the rearrangement and is highly reactive towards the alcohol. Ensure you are using at least a catalytic amount (5-10 mol%) of DMAP. For very challenging substrates, increasing the amount of DMAP can further suppress the side reaction.[16]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best esterification method for my specific hindered benzoic acid?

A1: The choice depends on the steric hindrance of both the acid and the alcohol, as well as the presence of other functional groups.

Decision Workflow: Selecting an Esterification Method

G start Start: Hindered Benzoic Acid q1 Is the alcohol primary or secondary and not exceptionally bulky? start->q1 q2 Are there acid-sensitive functional groups present? q1->q2 Yes q4 Is the alcohol tertiary or extremely hindered? q1->q4 No q3 Is inversion of stereochemistry at the alcohol center desired? q2->q3 No steglich Steglich Esterification (Mild Conditions) q2->steglich Yes yamaguchi Yamaguchi Esterification (High Yield, General Purpose) q3->yamaguchi No mitsunobu Mitsunobu Reaction (Stereoinversion) q3->mitsunobu Yes advanced Consider Advanced Methods: - Acid Chloride Formation + AgCN - Yamaguchi Macrolactonization (if applicable) q4->advanced Yes avoid_fischer Avoid Fischer Esterification yamaguchi->avoid_fischer steglich->avoid_fischer mitsunobu->avoid_fischer

Caption: Decision tree for selecting the optimal esterification method.

Comparison of Key Esterification Methods
MethodKey ReagentsProsConsBest For...
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP[4]High yields, reliable for severe steric hindrance, applicable to macrolactonization.[13][14]TCBC is moisture-sensitive; requires careful sequential addition.The default, high-performance choice for most sterically hindered acids and alcohols.[5]
Steglich DCC or EDC, DMAP[8]Very mild conditions (room temp), good for acid/base sensitive substrates.[7]DCC can be allergenic; DCU byproduct removal can be difficult; potential for N-acylurea side product.[8]Substrates with sensitive functional groups that cannot tolerate the conditions of other methods.
Mitsunobu PPh₃, DEAD or DIAD[10]Achieves Sₙ2 inversion of alcohol stereocenter; mild conditions.[17]Produces PPh₃=O byproduct which can be difficult to remove; sensitive to pKa of the acid; can be lower yielding.[18]Inverting the stereochemistry of a chiral secondary alcohol during esterification.
Fischer Strong Acid Catalyst (e.g., H₂SO₄)[1]Simple, inexpensive reagents, atom-economical.[3]Not suitable for sterically hindered acids or tertiary alcohols; reversible reaction requires driving equilibrium.[1][3]Simple, unhindered primary and secondary alcohols with non-hindered carboxylic acids.

Q2: Can I use a simpler acid chloride, like benzoyl chloride, instead of the Yamaguchi reagent (TCBC)?

A2: Yes, this is an excellent and insightful question. Research has shown that for the esterification of aliphatic carboxylic acids, simpler aromatic acid chlorides like benzoyl chloride can be used in a "Yamaguchi-like" procedure.[15] The mechanism is believed to involve the in-situ formation of a symmetric aliphatic anhydride, which is the reactive species.[19] However, for the esterification of a sterically hindered aromatic acid (the topic of this guide), the bulky 2,4,6-trichlorobenzoyl chloride is specifically designed to ensure the mixed anhydride forms and that the subsequent nucleophilic attack by DMAP occurs regioselectively at the less hindered carbonyl center (from the substrate acid).[14] Using benzoyl chloride with a hindered benzoic acid would likely lead to a complex mixture and low yields.

Q3: My Mitsunobu reaction is messy and gives a poor yield. What are the critical parameters?

A3: The Mitsunobu reaction is known for being temperamental. Key factors include:

  • Reagent Quality: Triphenylphosphine can oxidize to the phosphine oxide over time, and azodicarboxylates can decompose. Use fresh or purified reagents.

  • Order of Addition: The standard protocol involves dissolving the acid, alcohol, and PPh₃, then slowly adding the azodicarboxylate (DEAD or DIAD) at 0 °C.[10] Pre-forming the betaine intermediate (mixing PPh₃ and DEAD first) can sometimes improve results for difficult substrates.[10]

  • pKa of the Acid: The nucleophile (your benzoic acid) must be acidic enough (pKa < 13) to protonate the intermediate formed from PPh₃ and DEAD.[10][20] Most benzoic acids meet this criterion, but it's a critical mechanistic checkpoint.

  • Workup: Removing the triphenylphosphine oxide and hydrazine byproducts is the main challenge. Chromatography is often required, but specialized fluorous or polymer-bound reagents have been developed to simplify purification.[9]

Experimental Protocols

Protocol 1: Yamaguchi Esterification of 2,4,6-Trimethylbenzoic Acid with Benzyl Alcohol

This protocol is a representative example for a highly hindered system.

Materials:

  • 2,4,6-Trimethylbenzoic acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Anhydrous Toluene

  • Triethylamine (Et₃N) (1.2 equiv)

  • Benzyl Alcohol (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (1.2 equiv)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,4,6-trimethylbenzoic acid (1.0 equiv) and anhydrous toluene.

  • Add triethylamine (1.2 equiv) and stir the solution at room temperature for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. A precipitate of triethylammonium chloride may form.

  • Stir the resulting mixture at room temperature for 2 hours to ensure complete formation of the mixed anhydride.

  • In a separate flask, dissolve benzyl alcohol (1.2 equiv) and DMAP (1.2 equiv) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting acid is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol 2: Steglich Esterification using EDC

This protocol uses a water-soluble carbodiimide for a simplified workup.

Materials:

  • Sterically hindered benzoic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the hindered benzoic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Stir the mixture at room temperature to dissolve all components.

  • Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and the urea byproduct), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography if necessary.

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Alfa Chemistry. (n.d.). Yamaguchi Esterification. Retrieved from Alfa Chemistry.

  • Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10.

  • BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for 4-Nitrobenzoyl Chloride in Esterification. Retrieved from BenchChem.

  • ResearchGate. (n.d.). Mechanism of a two-step process for Yamaguchi method.

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification.

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.

  • Organic-Chemistry.org. (n.d.). Ester synthesis by esterification.

  • National Center for Biotechnology Information. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.

  • ResearchGate. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method.

  • Organic-Chemistry.org. (n.d.). Steglich Esterification.

  • Organic-Chemistry.org. (n.d.). Mitsunobu Reaction.

  • Wikipedia. (n.d.). Mitsunobu reaction.

  • Wikipedia. (n.d.). Steglich esterification.

  • Chemistry Steps. (2025). Mitsunobu Reaction.

  • Organic-Chemistry.org. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method.

  • Chemistry Steps. (2021). Fischer Esterification.

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.

  • Scribd. (n.d.). Steglich Esterification Guide.

  • Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.

  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions.

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.

  • ResearchGate. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.

  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.

  • J&K Scientific LLC. (2021). Fischer Esterification.

  • Wikipedia. (n.d.). Fischer–Speier esterification.

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction.

  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.

  • Reddit. (2018). Mitsunobu reaction issues.

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid.

  • YouTube. (2020). Esterification test of Benzoic acid.

  • Google Patents. (n.d.). Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.

  • ACS Publications. (n.d.). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst.

Sources

Technical Support Center: Thermal Stability of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-M4HDB-TS-2026-V1

Welcome to the technical support guide for Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS No. 5628-56-8). This document is designed for researchers, chemists, and drug development professionals who are handling this compound and require a deep understanding of its thermal stability profile. As there is limited direct literature on this specific molecule, this guide synthesizes data from established principles of organic chemistry and draws upon data from close structural analogs, such as Methyl 4-hydroxybenzoate (Methylparaben), to provide robust, field-proven guidance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and thermal properties of Methyl 4-hydroxy-2,3-dimethylbenzoate.

Q1: What are the fundamental physical and thermal properties of Methyl 4-hydroxy-2,3-dimethylbenzoate?

While specific experimental data for Methyl 4-hydroxy-2,3-dimethylbenzoate is not extensively published, we can compile its known properties and use its close structural analog, Methyl 4-hydroxybenzoate, to establish a reliable baseline for expected thermal behavior.

PropertyMethyl 4-hydroxy-2,3-dimethylbenzoateMethyl 4-hydroxybenzoate (Analog)
CAS Number 5628-56-8[1][2]99-76-3
Molecular Formula C₁₀H₁₂O₃[1][2]C₈H₈O₃
Molecular Weight 180.20 g/mol [1][2]152.15 g/mol
Appearance Not specified (Expected to be a solid)White crystalline powder
Melting Point Data not available125 - 128 °C[3]
Boiling Point Data not available~298.6 °C[3]
Decomposition Temp. Data not availableNot specified, but thermal decomposition yields CO, CO₂[3]
Storage Sealed in dry, 2-8°C[2]Cool, dry place in a well-closed container
Q2: What is the expected thermal decomposition pathway for this compound?

Based on its structure—a phenolic ester—two primary degradation pathways are anticipated under thermal stress. The causality behind this is the relative lability of the ester bond and the potential for decarboxylation of the benzoic acid moiety.

  • Ester Hydrolysis: The most likely initial step, especially in the presence of trace moisture, is the hydrolysis of the methyl ester to form 4-hydroxy-2,3-dimethylbenzoic acid and methanol. This reaction is significantly accelerated under basic or strongly acidic conditions.[4]

  • Decarboxylation: Following hydrolysis, the resulting carboxylic acid can undergo decarboxylation at elevated temperatures to yield 2,3-dimethylphenol and carbon dioxide.

  • Oxidative Degradation: If heated in the presence of air, oxidation of the phenolic ring and methyl groups can occur, leading to a complex mixture of byproducts and often, significant discoloration (charring).[5] Thermal decomposition can lead to the release of carbon monoxide (CO) and carbon dioxide (CO₂).[3]

G M4HDB Methyl 4-hydroxy-2,3-dimethylbenzoate Acid 4-hydroxy-2,3-dimethylbenzoic Acid + Methanol M4HDB->Acid Hydrolysis (Heat, H₂O) Oxidation Oxidized Byproducts (CO, CO₂, Char) M4HDB->Oxidation Oxidation (Heat, O₂) Phenol 2,3-Dimethylphenol + CO₂ Acid->Phenol Decarboxylation (High Heat)

Caption: Potential thermal degradation pathways for the compound.

Q3: What key factors influence the stability of Methyl 4-hydroxy-2,3-dimethylbenzoate during experiments?

Several factors can compromise the integrity of the compound. Understanding these is critical for experimental design.

  • pH: The ester linkage is susceptible to hydrolysis. Aqueous solutions of the related methylparaben are stable at pH 3-6 but undergo rapid hydrolysis at pH 8 or above. It is crucial to maintain a neutral or mildly acidic pH if heating in the presence of water to prevent unwanted cleavage.

  • Atmosphere: Heating the compound in an oxygen-rich environment (air) can initiate oxidative degradation of the electron-rich phenol ring. For high-temperature experiments, conducting the reaction under an inert atmosphere (Nitrogen or Argon) is a mandatory step to prevent byproduct formation.

  • Incompatible Materials: Avoid heating in the presence of strong oxidizing agents or strong bases, as these will chemically degrade the molecule.[3]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the experimental use of Methyl 4-hydroxy-2,3-dimethylbenzoate.

Problem: My reaction mixture is turning dark brown or black upon heating.

G cluster_0 Troubleshooting Workflow Start Reaction Discoloration (Darkening/Charring) CheckTemp Is Reaction Temp >150°C? Start->CheckTemp CheckAtm Is Reaction under Inert Atmosphere? CheckTemp->CheckAtm No Sol_Temp Solution: Lower Temperature Use High-Boiling Solvent under Vacuum CheckTemp->Sol_Temp Yes CheckBase Are Strong Bases Present? CheckAtm->CheckBase Yes Sol_Atm Solution: Use N₂ or Ar Atmosphere Degas Solvents CheckAtm->Sol_Atm No Sol_Base Solution: Use Weaker Base or Non-Basic Conditions CheckBase->Sol_Base Yes End Problem Resolved CheckBase->End No Sol_Temp->End Sol_Atm->End Sol_Base->End

Caption: Workflow for troubleshooting reaction discoloration.

  • Possible Cause 1: Thermal Decomposition.

    • Symptoms: Significant darkening, charring, and the appearance of multiple, often streaky, spots on a Thin Layer Chromatography (TLC) plate.

    • Underlying Logic: You are likely exceeding the decomposition temperature of the compound or one of its intermediates. The energy input is sufficient to break covalent bonds within the aromatic system.

    • Corrective Action: Reduce the reaction temperature. If a high temperature is required for another reagent, consider if a lower-boiling solvent under reflux is appropriate. If not, run the reaction at a lower temperature for a longer duration.

  • Possible Cause 2: Oxidative Degradation.

    • Symptoms: A gradual darkening of the reaction mixture from colorless/pale yellow to dark amber or brown. This is common in reactions left stirring hot in air for extended periods.

    • Underlying Logic: Phenolic compounds are susceptible to oxidation. The hydroxyl group activates the aromatic ring, making it vulnerable to attack by atmospheric oxygen at elevated temperatures.

    • Corrective Action: Purge the reaction flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment. Using solvents that have been degassed can also be beneficial.

Problem: My product yield is low, and I've isolated the starting material and a more polar byproduct.
  • Possible Cause: Ester Hydrolysis.

    • Symptoms: The presence of a new spot on your TLC plate with a lower Rf (more polar) than your starting material, which is confirmed to be 4-hydroxy-2,3-dimethylbenzoic acid by analytical methods (e.g., LC-MS).

    • Underlying Logic: Trace amounts of water, or the use of basic or strongly acidic reagents, are hydrolyzing the product back to the corresponding carboxylic acid. This is an equilibrium process that can be driven backward under unfavorable conditions.[6]

    • Corrective Action:

      • Ensure Anhydrous Conditions: Use dry solvents and glassware. If water is a known byproduct of the reaction, consider using a Dean-Stark trap or adding molecular sieves.[6]

      • Control pH: Buffer the reaction if possible, or switch to non-basic/non-acidic conditions if the reaction chemistry allows.

Part 3: Key Experimental Protocols

As a self-validating system, any investigation into this compound's thermal stability must begin with rigorous, standardized analytical methods.

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile

This protocol determines the temperature at which the compound begins to lose mass due to decomposition.[7]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity Methyl 4-hydroxy-2,3-dimethylbenzoate into a ceramic or platinum TGA pan. Purity should be >98% (verified by HPLC or qNMR) to avoid misleading data from volatile impurities.

  • Experimental Parameters:

    • Atmosphere: Nitrogen (high purity) at a flow rate of 50-100 mL/min. This is critical to ensure the analysis measures thermal, not oxidative, stability.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A consistent heating rate is essential for reproducibility.[7]

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the onset decomposition temperature (T_onset), defined as the temperature at which significant mass loss begins. This is often calculated by the instrument software as the intersection of the baseline tangent and the inflection point tangent.

    • Note the temperature at 5% mass loss (T_d5%), which is a common metric for thermal stability.[5]

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions

This protocol identifies melting point, crystallization, and other phase transitions.[8]

  • Instrument Calibration: Calibrate the DSC with a known standard, such as indium, for temperature and enthalpy.[8]

  • Sample Preparation: Accurately weigh 3-7 mg of high-purity sample into a hermetically sealed aluminum DSC pan. The sealed pan prevents mass loss from sublimation prior to melting.

  • Experimental Parameters:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature approximately 30-40 °C above the expected melting point (based on the analog, a ramp to 180 °C is a safe start) at 10 °C/min. This first heating run reveals initial properties.

      • Hold for 2 minutes to erase thermal history.

      • Cool from 180 °C to 25 °C at 10 °C/min. This reveals crystallization behavior.

      • Ramp from 25 °C to 180 °C at 10 °C/min. This second heating run provides the most accurate melting data, free from the influence of solvent or crystal form variations.

  • Data Analysis:

    • Plot heat flow (W/g) vs. temperature (°C).

    • From the second heating scan, determine the melting point (T_m) from the peak of the endotherm.

    • Integrate the area of the melting peak to calculate the heat of fusion (ΔH_f).

References

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020). MDPI. [Link]

  • Taylor, W. D., & Smith, J. L. (2007). Scanning Calorimetry of Aromatic, Difunctional, Unsaturated, and Substituted Acid Esters of Cholesterol. Taylor & Francis Online. [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • METHYL-4-HYDROXYBENZOATE - Safety Data Sheet. Sdfine. [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330–336. [Link]

  • Material Safety Data Sheet - METHYL-p-HYDROXYBENZOATE. (2006). MP Biomedicals. [Link]

  • METHYL-p-HYDROXYBENZOATE SODIUM SALT MSDS. (2015). Loba Chemie. [Link]

  • Valkova, N., et al. (2001). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by Enterobacter cloacae strain EM. ResearchGate. [Link]

  • Differential scanning calorimetry (DSC) endotherm and exotherm for first heating and cooling cycle. ResearchGate. [Link]

  • Certificate of Analysis - METHYL PARABEN. Krishnamurthy Co. [Link]

  • Extraction of methylparaben in cosmetics using dispersive liquid-liquid microextraction. ResearchGate. [Link]

  • Palomba, V., et al. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. [Link]

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010). Cranfield University. [Link]

  • Synthesis and thermal properties of some phenolic resins. (2019). Iraqi Journal of Science. [Link]

  • Chromatograms of methyl paraben and propyl paraben. ResearchGate. [Link]

  • Thermal stability of phenolic resin: New insights based on bond dissociation energy and reactivity of functional groups. (2016). ResearchGate. [Link]

  • Bian, C., et al. (2016). Thermal stability of phenolic resin: new insights based on bond dissociation energy and reactivity of functional groups. RSC Advances. [Link]

  • Chen, C-M., & Wang, I-K. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry. [Link]

  • Panchagnula, S. (2016). Determination of Methyl Parabens- A Colorimetric Study. International Journal of Trend in Research and Development. [Link]

  • de Morais, S. A. L., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology. [Link]

  • Shu, C-M., et al. (2004). Kinetics and hazards of thermal decomposition of methyl ethyl ketone peroxide by DSC. Journal of Thermal Analysis and Calorimetry. [Link]

  • Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. (2022). GERPAC. [Link]

Sources

Impurity profiling of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling of Methyl 4-hydroxy-2,3-dimethylbenzoate

Status: Active | Ticket ID: MHDMB-PRO-001 | Technician: Senior Application Scientist

Overview & Molecule Context

Welcome to the technical support hub for Methyl 4-hydroxy-2,3-dimethylbenzoate (MHDMB) . This compound serves as a critical intermediate in the synthesis of specialized pharmaceutical agents and agrochemicals. Structurally, it is a lipophilic analog of Methylparaben, distinguished by two methyl groups at the 2- and 3- positions.

Why this profile matters: Unlike simple benzoates, the 2,3-dimethyl substitution pattern introduces steric hindrance near the ester linkage and the phenolic hydroxyl. This alters its chromatographic behavior (increased hydrophobicity) and its chemical reactivity (slower hydrolysis rates compared to non-substituted parabens).

Common User Pain Points:

  • Co-elution: Difficulty separating the starting acid (4-hydroxy-2,3-dimethylbenzoic acid) from the ester.

  • Isomer Contamination: Presence of 2,5-dimethyl or 3,5-dimethyl isomers originating from impure starting phenols.

  • Retention Drift: Variability in retention times due to inadequate pH control of the phenolic moiety.

Module 1: HPLC Method Development & Troubleshooting

User Question: "I am seeing peak tailing for my main peak, and I cannot resolve the acid precursor (Impurity A). What conditions should I use?"

Technical Response: The tailing is likely caused by the ionization of the phenolic hydroxyl group (pKa ~9-10) or the residual carboxylic acid groups on the silica support interacting with the analyte. The separation of the acid precursor (pKa ~4.2) requires suppression of ionization to ensure it interacts with the C18 chain rather than eluting in the void volume.

Recommended Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions that cause tailing for phenolic compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH keeps the acid precursor (Impurity A) protonated (

), increasing retention and resolution.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for aromatic esters.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorbance for the benzoate chromophore.
Temp 30°CConstant temperature minimizes retention drift.
Gradient Program (Standard)
Time (min)% Mobile Phase BEvent
0.020%Initial hold to retain polar acid impurities.
5.020%Isocratic hold.
20.080%Linear ramp to elute the lipophilic MHDMB.
25.095%Wash step to remove dimers/oligomers.
25.120%Re-equilibration.

Troubleshooting Decision Tree:

HPLC_Troubleshooting Start Issue: Poor Chromatography Check_Tailing Is Peak Tailing > 1.5? Start->Check_Tailing Check_Resolution Is Resolution (Rs) < 2.0? Check_Tailing->Check_Resolution No Action_pH Lower pH of MP A (Use 0.1% TFA or Phosphate pH 2.5) Check_Tailing->Action_pH Yes (Phenolic interaction) Action_Column Switch to Phenyl-Hexyl Column (Better Selectivity for Aromatics) Check_Resolution->Action_Column Isomers co-eluting Action_Gradient Flatten Gradient Slope (Start at 10% B) Check_Resolution->Action_Gradient Acid merging with Void

Figure 1: Decision tree for troubleshooting HPLC separation issues specific to phenolic esters.

Module 2: Impurity Origin & Profiling

User Question: "I have unknown peaks eluting before and after my main peak. What are they?"

Technical Response: Based on the synthesis route (typically esterification of the acid derived from 2,3-xylenol), the impurities follow a predictable pattern.

Impurity Classification Table
Impurity TypeLikely IdentityRelative Retention (RRT)Origin
Impurity A 4-hydroxy-2,3-dimethylbenzoic acid~0.3 - 0.5Hydrolysis Product / Unreacted Starting Material. This is the most common impurity.
Impurity B Methyl 4-hydroxy-2,5-dimethylbenzoate~0.95 or 1.05Isomer. Originates from 2,5-dimethylphenol contamination in the starting material. Very difficult to separate.
Impurity C Methyl 4-methoxy-2,3-dimethylbenzoate~1.2 - 1.4O-Methylated Side Product. Occurs if methylating agents (DMS/MeI) are used, or under aggressive acidic methanolysis.
Impurity D Dimer (Bis-benzoate species)> 1.5Oxidation Product. Oxidative coupling of the phenolic rings (rare, requires oxidative stress).

Synthesis & Impurity Fate Map:

Impurity_Fate Raw Starting Material: 2,3-Dimethylphenol Step1 Kolbe-Schmitt Reaction (+CO2, NaOH) Raw->Step1 Imp_Iso Impurity: Isomers (from impure phenol) Raw->Imp_Iso Contaminant Inter Intermediate: 4-OH-2,3-Dimethylbenzoic Acid Step1->Inter Step1->Inter Co-elutes Step2 Esterification (+MeOH, H+) Inter->Step2 Inter->Step2 Co-elutes Product Product: MHDMB Step2->Product Step2->Product Co-elutes Imp_Acid Impurity A: Residual Acid Step2->Imp_Acid Incomplete Rxn Imp_Ether Impurity C: Ether (O-Me) Step2->Imp_Ether Side Rxn Imp_Iso->Step1 Co-elutes

Figure 2: Impurity fate mapping from raw material to final product.[1]

Module 3: Forced Degradation Protocols (Stress Testing)

User Question: "How do I validate the stability of MHDMB? It seems more stable than standard parabens."

Technical Response: You are correct. The ortho-methyl group at position 3 provides steric shielding to the ester carbonyl, making it more resistant to hydrolysis than Methylparaben. You must use more aggressive conditions for the forced degradation study to achieve the target 10-20% degradation required for method validation (ICH Q1A).

Step-by-Step Stress Protocol
  • Preparation: Prepare a 1.0 mg/mL stock solution of MHDMB in Acetonitrile.

  • Acid Hydrolysis (Aggressive):

    • Mix 5 mL Stock + 5 mL 1.0 N HCl (Standard parabens use 0.1 N).

    • Reflux at 80°C for 4 hours.

    • Target Degradant: Impurity A (Acid).

  • Base Hydrolysis:

    • Mix 5 mL Stock + 5 mL 1.0 N NaOH .

    • Stir at Room Temperature for 2 hours. (Base hydrolysis is faster than acid).

    • Target Degradant: Impurity A (Acid).

  • Oxidative Stress:

    • Mix 5 mL Stock + 5 mL 30% H2O2 .

    • Keep at Room Temperature for 24 hours.

    • Target Degradant: Quinone derivatives or dimers (Impurity D).

  • Neutralization: Always neutralize acid/base samples to pH 7.0 before injecting into the HPLC to protect the column.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[2] Link

  • PubChem. "4-hydroxy-2,3-dimethylbenzoic acid (Compound Summary)." National Library of Medicine. Link

  • Bordwell, F.G. "pKa Table." Organic Chemistry Data. (Reference for phenolic/benzoic acid pKa values). Link

  • BenchChem. "Benzoic acid, 3-methylphenyl ester stability and degradation pathways." (Analogous ester degradation mechanisms). Link[3]

  • European Medicines Agency. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." Link

Sources

Validation & Comparative

A Researcher's Guide to Differentiating Methyl 4-hydroxy-2,3-dimethylbenzoate from Synthetic Oakmoss Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of synthetic chemistry, fragrance science, and drug development, the precise identification of aromatic compounds is paramount. This guide provides a comprehensive analytical framework for distinguishing Methyl 4-hydroxy-2,3-dimethylbenzoate, a specific phenolic compound, from "synthetic oakmoss." It is critical to understand that synthetic oakmoss is not a single chemical entity but rather a complex fragrance reconstitution designed to mimic the aroma of natural oakmoss (Evernia prunastri). The use of natural oakmoss absolute is now severely restricted in perfumery by organizations like the International Fragrance Association (IFRA) due to the allergenic potential of constituents like atranol and chloroatranol.[1][2][3]

Consequently, the fragrance industry has developed replacements, the most prominent of which is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (also known as Evernyl or Veramoss).[3][4][5] Therefore, the primary analytical challenge lies in differentiating Methyl 4-hydroxy-2,3-dimethylbenzoate from this key synthetic analog and potentially other components within a commercial synthetic oakmoss mixture. This guide presents a multi-tiered analytical approach, leveraging mass spectrometry, NMR spectroscopy, and infrared spectroscopy to ensure unambiguous identification.

Part 1: Physicochemical Profile Comparison

The foundational step in distinguishing the two compounds is to compare their fundamental physicochemical properties. While structurally related, they possess a critical difference in their molecular formula and weight, which serves as the primary basis for their analytical differentiation.

PropertyMethyl 4-hydroxy-2,3-dimethylbenzoate Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Evernyl)
Chemical Structure (Structure to be visualized)(Structure to be visualized)
IUPAC Name methyl 4-hydroxy-2,3-dimethylbenzoate[6]methyl 2,4-dihydroxy-3,6-dimethylbenzoate[5]
CAS Number 5628-56-8[6][7]4707-47-5[5]
Molecular Formula C₁₀H₁₂O₃[6][7]C₁₀H₁₂O₄[5]
Molecular Weight 180.20 g/mol [6][7]196.19 g/mol
Key Functional Groups Phenol (1), Ester (1), Aromatic RingPhenol (2), Ester (1), Aromatic Ring

This initial data comparison reveals that the compounds are not isomers; Methyl 2,4-dihydroxy-3,6-dimethylbenzoate contains an additional hydroxyl group, resulting in a higher molecular weight. This distinction is readily exploitable by mass spectrometry.

Part 2: Primary Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Selection: For analyzing fragrance materials, which are typically volatile and often present in complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[8][9][10][11] Its power lies in its dual functionality: the gas chromatograph separates the individual components of a mixture in time, and the mass spectrometer provides a distinct mass-to-charge ratio fingerprint for each component, enabling positive identification. Given the 16-dalton difference in molecular weight between our target compound and the primary synthetic oakmoss analog, GC-MS provides a definitive and unambiguous method for differentiation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample (Pure Compound or Synthetic Oakmoss Mixture) Dilution Dilute in suitable solvent (e.g., Ethanol, Hexane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector GC Injector (Split/Splitless) Vial->Injector Column GC Column (e.g., DB-5ms) Injector->Column Oven Temperature Programmed Oven MS Mass Spectrometer (Electron Ionization, 70 eV) Column->MS Separated Analytes Detector Detector MS->Detector Chromatogram Total Ion Chromatogram (TIC) Separation by Retention Time Detector->Chromatogram MassSpec Mass Spectrum (Fragmentation Pattern & Molecular Ion) Chromatogram->MassSpec Examine peak of interest Library Spectral Library Search (NIST, Wiley) MassSpec->Library Identification Compound Identification Library->Identification

Caption: Workflow for GC-MS analysis and compound identification.

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system; the inclusion of a known standard of Methyl 4-hydroxy-2,3-dimethylbenzoate provides a definitive retention time and mass spectrum against which the unknown sample can be compared.

  • Sample Preparation:

    • Prepare a 100 ppm stock solution of a certified reference standard of Methyl 4-hydroxy-2,3-dimethylbenzoate in ethanol.

    • Prepare a 100 ppm solution of the "synthetic oakmoss" sample in ethanol.

    • Transfer 1 mL of each solution to separate 2 mL autosampler vials.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector: Split/splitless inlet, 250°C, split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer (Typical Parameters):

    • MSD: Agilent 5977B MSD or equivalent.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-400.

Expected Data and Interpretation
  • Chromatogram: The Total Ion Chromatogram (TIC) will show peaks corresponding to each volatile component. The retention times of the two target compounds may be similar but should be resolvable.

  • Mass Spectra: This is the definitive identification step.

    • A peak identified as Methyl 4-hydroxy-2,3-dimethylbenzoate will exhibit a molecular ion peak (M⁺) at m/z 180 .

    • A peak identified as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate will show a molecular ion peak (M⁺) at m/z 196 .

    • The fragmentation patterns will also be distinct. The presence of two hydroxyl groups in the synthetic oakmoss analog will likely lead to characteristic fragmentation pathways not seen in the mono-hydroxylated compound.

Part 3: Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Selection: While GC-MS is conclusive for differentiation based on molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal, unambiguous confirmation of the molecular structure, including the precise substitution pattern on the aromatic ring.[12] It is the gold standard for distinguishing between isomers and confirming the identity of novel or reference compounds.

Logic_Diagram cluster_problem Analytical Goal cluster_techniques Analytical Techniques cluster_info Information Yield Unknown Unknown Sample (Is it A or B?) GCMS GC-MS (Separation + Mass) Unknown->GCMS NMR NMR (Connectivity + Environment) Unknown->NMR FTIR FTIR (Functional Groups) Unknown->FTIR Info_GCMS Molecular Weight Purity/Complexity GCMS->Info_GCMS Info_NMR Proton/Carbon Count Substitution Pattern NMR->Info_NMR Info_FTIR Confirms -OH, C=O Fingerprint Match FTIR->Info_FTIR Conclusion Definitive Identification Info_GCMS->Conclusion Info_NMR->Conclusion Info_FTIR->Conclusion

Sources

IR absorption peaks of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the infrared (IR) spectroscopic profiles of specialized phenolic esters requires more than just cataloging absorption bands. As a Senior Application Scientist, I approach spectral analysis by examining the structural microenvironment of the molecule.

This guide provides a rigorous, data-driven comparison between Methyl 4-hydroxy-2,3-dimethylbenzoate and its widely utilized, unsubstituted analog, Methyl 4-hydroxybenzoate (commonly known as Methylparaben) [1]. By dissecting the causality behind their vibrational shifts—specifically the interplay between steric hindrance and


-resonance—we establish a self-validating analytical framework for researchers and drug development professionals.

Mechanistic Insights: The Causality of IR Shifts

To accurately interpret the IR spectra of these two compounds, one must understand why the peaks manifest differently. The sole structural divergence is the presence of two methyl groups at the 2- and 3-positions of the aromatic ring in Methyl 4-hydroxy-2,3-dimethylbenzoate. This seemingly minor modification drastically alters the molecule's electronic landscape.

  • Maximal Conjugation in Methylparaben: In standard Methyl 4-hydroxybenzoate, the ester moiety (-COOCH₃) is perfectly coplanar with the aromatic ring[2]. This planarity allows for maximal

    
    -
    
    
    
    conjugation. The delocalization of electron density from the aromatic system into the carbonyl group lowers the C=O bond order, which consequently lowers the carbonyl stretching frequency to approximately ~1680–1695 cm⁻¹ in the solid state (further depressed by intermolecular hydrogen bonding)[3][4].
  • Steric Deconjugation in the Dimethyl Analog: In Methyl 4-hydroxy-2,3-dimethylbenzoate, the methyl group at the 2-position (ortho to the ester) introduces severe steric clash with the methoxy oxygen of the ester group. To relieve this steric strain, the ester moiety is forced to rotate out of the aromatic plane. This orthogonal conformation breaks the orbital overlap, disrupting resonance. Devoid of the electron-delocalizing effect from the ring, the carbonyl bond behaves more like an isolated aliphatic ester. The C=O bond order increases, resulting in a distinct "blue shift" (higher wavenumber) in the IR spectrum.

Mechanistic_Pathway N1 2,3-Dimethyl Substitution on Aromatic Ring N2 Steric Clash with Ortho-Ester Group N1->N2 N3 Ester Carbonyl Twists Out of Aromatic Plane N2->N3 N4 Reduction in π-π Conjugation/Resonance N3->N4 N5 Increased C=O Bond Order N4->N5 N6 Blue Shift in C=O Stretching Frequency (~1715 - 1725 cm⁻¹) N5->N6

Mechanistic pathway illustrating how steric hindrance induces a blue shift in the IR spectrum.

Comparative IR Absorption Data

The following table synthesizes the quantitative FT-IR data for both compounds. The data highlights the diagnostic peaks used for differentiation during quality control and structural verification workflows.

Vibrational ModeMethyl 4-hydroxybenzoate (cm⁻¹)[1][3]Methyl 4-hydroxy-2,3-dimethylbenzoate (cm⁻¹)Mechanistic Rationale for Shift
O-H Stretch (Phenolic) ~3200 - 3300 (Broad)~3200 - 3350 (Broad)Both exhibit strong intermolecular H-bonding in the solid state; minimal shift observed.
C=O Stretch (Ester) ~1680 - 1695~1715 - 1725Critical Diagnostic Peak: Steric deconjugation in the dimethyl analog increases C=O bond order.
Aliphatic C-H Stretch ~2950 (Weak, methoxy only)~2850 - 2960 (Stronger)Enhanced intensity due to the two additional aromatic methyl groups.
Aromatic C=C Stretch ~1590, 1610~1580, 1600Slight changes in ring deformation modes due to altered substitution patterns.
C-O Stretch (Ester) ~1280~1260 - 1275Altered by the out-of-plane twist of the ester group.

Self-Validating Experimental Protocol: FT-IR Analysis

To ensure trustworthiness and reproducibility across laboratories, the following protocol establishes a self-validating system for acquiring these spectra using Attenuated Total Reflectance (ATR-FTIR).

Equipment & Materials:

  • FT-IR Spectrometer equipped with a Diamond ATR accessory.

  • Reference Standard (USP grade Methylparaben)[1].

  • HPLC-grade Isopropanol and lint-free wipes.

Step-by-Step Methodology:

  • System Suitability & Background Acquisition:

    • Action: Clean the ATR diamond crystal with isopropanol and allow it to evaporate completely. Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

    • Causality: A pristine background ensures that atmospheric water vapor (~3500-3900 cm⁻¹) and CO₂ (~2350 cm⁻¹) do not convolute the sample's critical O-H stretching region.

  • Sample Application:

    • Action: Place approximately 2-5 mg of the dried crystalline powder directly onto the center of the diamond crystal. Lower the ATR anvil to apply consistent, standardized pressure.

    • Causality: Consistent pressure ensures intimate contact between the crystal and the solid. This is critical because the evanescent IR wave only penetrates a few micrometers into the sample; poor contact yields low signal-to-noise ratios and distorted peak intensities.

  • Data Acquisition & Real-Time Self-Validation:

    • Action: Scan the sample using the exact parameters as the background.

    • Self-Validation Check: Immediately inspect the raw interferogram and baseline. If the baseline is severely sloped or the maximum peak absorbance exceeds 1.2 A.U., the sample pressure is uneven, or the crystal is overloaded. Corrective action: Clean the crystal and reapply a smaller sample volume with adjusted pressure.

  • Spectral Processing & Verification:

    • Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by a baseline correction.

    • Action: Compare the acquired spectrum of the control (Methylparaben) against the USP Reference Spectrum[5]. The transmission minima must correspond in position (± 2 cm⁻¹) and relative size before proceeding to analyze the Methyl 4-hydroxy-2,3-dimethylbenzoate sample.

FTIR_Workflow A Sample Preparation (ATR Crystal Loading) B Background Scan (Ambient Air / Clean Crystal) A->B C Spectrum Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) B->C D Data Processing (ATR & Baseline Correction) C->D E Peak Assignment & Comparative Analysis D->E F Validation against USP Reference Standards E->F F->A Baseline Sloped or Deviation > 2 cm⁻¹

Self-validating FT-IR workflow ensuring spectral accuracy and reproducibility.

Conclusion

Differentiating Methyl 4-hydroxy-2,3-dimethylbenzoate from standard Methylparaben via IR spectroscopy relies heavily on understanding the steric microenvironment of the molecule. The diagnostic blue shift of the carbonyl peak from ~1680 cm⁻¹ to >1715 cm⁻¹ is a direct, measurable consequence of resonance disruption caused by the ortho-methyl group. By employing the self-validating protocol outlined above, researchers can confidently verify the structural identity and purity of these phenolic esters in complex drug development workflows.

References

  • Sigma-Aldrich. "Methyl 4-hydroxybenzoate (M8911)
  • PLOS One. "Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory". PLOS One.
  • NETZSCH Analyzing & Testing. "Behavior of Nipagin under Thermal Influence – Investigations by Means of TGA-FT-IR Coupling". NETZSCH.
  • ResearchGate. "Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate".
  • ChemBK. "Methyl 4-hydroxybenzoate - Physico-chemical Properties & Control Spectra". ChemBK.

Sources

Analytical Strategies for Methyl 4-hydroxy-2,3-dimethylbenzoate: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and trace quantification of highly functionalized aromatic esters. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8) presents a unique analytical case study. Because it possesses both a volatile ester moiety and an acidic phenolic hydroxyl group, it is highly amenable to both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

This guide objectively compares the performance of these two platforms, detailing the mechanistic causality behind their fragmentation pathways and providing self-validating experimental protocols for robust laboratory implementation.

Mechanistic Causality: The "Ortho Effect" in Mass Spectrometry

When selecting an analytical platform, one must first understand the intrinsic gas-phase chemistry of the molecule. Under 70 eV Electron Ionization (EI), the fragmentation of Methyl 4-hydroxy-2,3-dimethylbenzoate is strictly governed by spatial proximity—specifically, the ortho effect [1].

Because the methyl group at position 2 is situated directly ortho to the carbomethoxy group at position 1, steric proximity forces a highly specific rearrangement upon ionization:

  • The Causality: The carbonyl oxygen of the ester acts as a radical receptor, abstracting a hydrogen atom from the ortho-methyl group via a highly favored 6-membered cyclic transition state.

  • The Cleavage: This hydrogen transfer triggers the cleavage of the ester's C–O bond, expelling a neutral methanol molecule (

    
    , 32 Da).
    
  • The Result: The molecular ion

    
     (
    
    
    
    180) converts directly into a highly stable, conjugated radical cation at
    
    
    148, which dominates the EI spectrum as the base peak[1].

In contrast, isomers lacking this ortho-methyl configuration (e.g., para-methyl variants) cannot form this transition state. Instead, they undergo standard


-cleavage, losing a methoxy radical (

, 31 Da) to form an acylium ion at

149. This mechanistic divergence makes EI-MS the gold standard for differentiating positional isomers of substituted benzoates[1].

Conversely, under soft Electrospray Ionization (ESI), the molecule behaves entirely differently. The acidic phenolic hydroxyl group (pKa


 9.5) dictates the ionization pathway, yielding a dominant deprotonated species 

at

179 in negative mode. Collision-Induced Dissociation (CID) of this ion typically results in the loss of a methyl radical from the ester group, a pathway characteristic of gas-phase benzoate anions[2].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS depends entirely on the analytical objective: Structural Elucidation vs. Trace Quantification .

Table 1: Performance Comparison for Methyl 4-hydroxy-2,3-dimethylbenzoate
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Application Isomer differentiation, structural IDHigh-throughput trace quantification
Ionization Mode Hard Ionization (EI, 70 eV)Soft Ionization (ESI, Negative Mode)
Precursor Ion

(

180)

(

179)
Key Diagnostic Fragment

148 (Loss of neutral

)

164 (Loss of

)
Structural Specificity High (Resolves ortho/meta/para isomers)Low (Isomers often show identical MS/MS)
Limit of Detection (LOD)

10–50 ng/mL

0.1–1.0 ng/mL
Matrix Susceptibility Low (Requires volatile matrices)High (Ion suppression requires SIL-IS)

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in your data, experimental protocols must be designed as self-validating systems. Below are field-tested methodologies for both platforms.

Protocol A: GC-EI-MS Structural Validation via Isotopic Tracing

This protocol uses isotopic labeling to definitively prove that the


 148 base peak originates from the ortho-effect rather than a random skeletal rearrangement.
  • Isotopic Transesterification (Self-Validation Step): React 1 mg of the sample with 1 mL of Methanol-

    
     (
    
    
    
    ) and 10
    
    
    L of concentrated
    
    
    at 60°C for 2 hours. This converts the ester to Methyl-
    
    
    4-hydroxy-2,3-dimethylbenzoate (MW 183).
  • Chromatographic Separation: Inject 1

    
    L (split 10:1) onto a highly deactivated 5% diphenyl/95% dimethyl polysiloxane column (e.g., DB-5MS, 30m 
    
    
    
    0.25mm
    
    
    0.25
    
    
    m).
    • Causality: A non-polar, highly deactivated column ensures minimal secondary interactions with the free phenolic hydroxyl group, preventing peak tailing without the need for silylation.

    • Gradient: 80°C (hold 1 min) to 280°C at 15°C/min.

  • MS Acquisition: Operate in full scan mode (

    
     50–300) at 70 eV with an ion source temperature of 230°C.
    
  • Mechanistic Validation: Analyze the spectra. The unlabeled compound exhibits an

    
     180 
    
    
    
    148 transition (
    
    
    32 Da). The
    
    
    -labeled compound must exhibit an
    
    
    183
    
    
    148 transition (
    
    
    35 Da, representing the loss of
    
    
    ). Because the fragment mass remains identical while the precursor shifts by 3 Da, you have unequivocally validated the ortho-effect mechanism.
Protocol B: LC-ESI-MS/MS Trace Quantification

This protocol maximizes sensitivity while using internal standards to validate against matrix suppression.

  • Sample Preparation: Spike all calibration standards and unknown samples with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as

    
    -Methyl 4-hydroxy-2,3-dimethylbenzoate.
    
  • Mobile Phase Optimization:

    • Mobile Phase A: Water with 0.1% Ammonium Hydroxide (pH

      
      10).
      
    • Mobile Phase B: Acetonitrile.

    • Causality: The basic pH of Mobile Phase A ensures that the phenolic -OH (pKa

      
      9.5) is fully deprotonated in solution prior to entering the ESI source, exponentially increasing the yield of the 
      
      
      
      precursor ion.
  • Chromatography: Utilize a sub-2

    
    m C18 column (e.g., 50 
    
    
    
    2.1 mm, 1.7
    
    
    m) with a rapid gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
  • MRM Transitions: Operate the triple quadrupole in Negative ESI mode.

    • Quantifier:

      
       179 
      
      
      
      164 (Collision Energy: 20 eV).
    • Qualifier:

      
       179 
      
      
      
      135 (Collision Energy: 35 eV).

Workflow Visualization

The following diagram maps the divergent logical workflows and fragmentation pathways dictated by the choice of ionization platform.

MS_Workflow cluster_GC GC-EI-MS Platform (Structural ID) cluster_LC LC-ESI-MS/MS Platform (Quantification) Compound Methyl 4-hydroxy-2,3-dimethylbenzoate (MW: 180.20) EI_Ion Electron Ionization (70 eV) [M]•⁺ (m/z 180) Compound->EI_Ion Volatilization ESI_Ion Electrospray Ionization (pH 10) [M-H]⁻ (m/z 179) Compound->ESI_Ion Deprotonation Ortho Ortho Effect (-CH₃OH) m/z 148 (Base Peak) EI_Ion->Ortho 6-Membered TS Acylium Alpha Cleavage (-•OCH₃) m/z 149 (Minor Peak) EI_Ion->Acylium Direct Cleavage CID_Frag CID Fragmentation (-•CH₃) m/z 164 (Quantifier) ESI_Ion->CID_Frag Collision Energy

Logical workflow comparing EI and ESI mass spectrometry fragmentation pathways for structural analysis.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry (Tokyo, Japan).

  • Lu, T., et al. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry.

Sources

Methyl 4-hydroxy-2,3-dimethylbenzoate Reference Standard: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 5628-56-8 | Formula: C₁₀H₁₂O₃ | M.W.: 180.20 g/mol [1][2]

Executive Summary

In pharmaceutical impurity profiling and metabolite identification, the integrity of your reference standard is the rate-limiting step for method validation. Methyl 4-hydroxy-2,3-dimethylbenzoate acts as a critical process impurity marker for APIs derived from dimethyl-substituted phenolics and polyketide synthase pathways.

This guide compares the High-Purity Analytical Reference Standard (The Product) against common alternatives: In-House Synthesis (Crude) and Custom Certified Reference Materials (CRMs) . We analyze performance across purity, spectral integrity, and workflow efficiency to support your decision-making in GLP/GMP environments.

Technical Specifications & Characterization

The following data represents the baseline characterization for the High-Purity Reference Standard.

Spectral Fingerprint (Self-Validating System)

To ensure the identity of the 2,3-dimethyl isomer (distinguishing it from the symmetric 3,5-dimethyl isomer), the following NMR and MS signatures must be verified.

TechniqueParameterExpected Signal (2,3-isomer specific)Mechanistic Insight
¹H NMR Aromatic RegionTwo Doublets (J ≈ 8.5 Hz) at δ 7.65 (H-6) and δ 6.75 (H-5).Unlike the singlet seen in the 3,5-isomer, the 2,3-isomer is asymmetric, showing ortho-coupling.
¹H NMR Methyl GroupsThree distinct singlets: δ 3.85 (Ester-Me), δ 2.25 (C2-Me), δ 2.15 (C3-Me).Distinct chemical environments for C2 and C3 methyls confirm asymmetry.
MS (ESI+) Fragmentation[M+H]⁺ = 181.09 m/z. Major fragment: 149.0 m/z [M-OCH₃]⁺ (Acylium ion).Loss of methoxy group confirms methyl ester functionality.
HPLC Retention TimeRT ≈ 1.15 relative to Methylparaben (C18, ACN/Water).Increased lipophilicity due to two methyl groups delays elution compared to non-methylated analogs.

Comparative Performance Analysis

Scenario A: Purity & Assay Accuracy

Objective: Determine the impact of standard grade on quantitation limits (LOQ).

FeatureHigh-Purity Standard (The Product) Alternative 1: In-House Synthesis (Crude) Alternative 2: Custom CRM (ISO 17034)
Purity (HPLC) ≥ 99.5% (Chromatographically purified)~85-92% (Contains unreacted acid & isomers)≥ 99.8% (Traceable to SI units)
Water Content < 0.1% (Dry, crystalline)Variable (Hygroscopic residues likely)< 0.05% (Karl Fischer certified)
Assay Bias < 0.5% error10-15% error (Requires potency correction)< 0.1% error
Lead Time Immediate (Off-the-shelf)2-3 Weeks (Synthesis + Purification)3-6 Months (Custom manufacturing)
Cost Efficiency High (Balance of speed/quality)Low (Hidden costs of labor/re-purification)Low (Prohibitive for early R&D)

Experimental Insight: Using an in-house crude standard (Alternative 1) often leads to "ghost peaks" in the chromatogram caused by the free acid precursor (4-hydroxy-2,3-dimethylbenzoic acid), which elutes earlier. This requires complex background subtraction, compromising the LOQ. The High-Purity Standard eliminates this variable.

Scenario B: Stability & Shelf-Life
  • The Product: Packaged under Argon in amber vials. Stable for >2 years at 2-8°C.

  • Alternative (In-House): Often stored in solution. Prone to hydrolysis (conversion to free acid) if traces of acid catalyst remain from synthesis.

Experimental Protocols

Protocol 1: Isomeric Discrimination (HPLC)

Distinguishing the 2,3-isomer from the 3,5-isomer impurity.

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Result: The 2,3-dimethyl isomer elutes slightly earlier than the 3,5-isomer due to the "ortho-effect" where steric hindrance between the C2-methyl and the ester group twists the carbonyl out of plane, slightly reducing conjugation and polarity.

Protocol 2: Preparation of Stock Standard (1.0 mg/mL)
  • Accurately weigh 10.0 mg of Methyl 4-hydroxy-2,3-dimethylbenzoate .[3]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in Methanol (LC-MS Grade) . Note: Do not use water initially; solubility is low.

  • Sonicate for 2 minutes to ensure complete dissolution.

  • Store at -20°C. Stable for 30 days.

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the decision logic for selecting the appropriate standard grade based on the development phase.

ReferenceStandardWorkflow Start Need Impurity Standard (Methyl 4-hydroxy-2,3-dimethylbenzoate) PhaseCheck Development Phase? Start->PhaseCheck EarlyStage Early R&D / Screening PhaseCheck->EarlyStage Non-Regulated LateStage GLP Tox / Clinical Release PhaseCheck->LateStage Regulated OptionA In-House Synthesis EarlyStage->OptionA Low Budget OptionB High-Purity Analytical Standard (The Product) EarlyStage->OptionB Need Speed/Accuracy LateStage->OptionB Routine Testing OptionC Custom CRM (ISO 17034) LateStage->OptionC Primary Calibrator Risk1 Risk: Unknown Impurities Action: Full Characterization Required OptionA->Risk1 Benefit1 Benefit: Instant Availability Valid for: Method Dev & Routine QC OptionB->Benefit1 Benefit2 Benefit: Absolute Traceability Req: 6 Month Lead Time OptionC->Benefit2

Caption: Decision matrix for selecting reference standard grades based on regulatory requirements and risk tolerance.

Diagram 2: Impurity Origin Pathway

Understanding where this impurity originates in a typical synthesis workflow.

ImpurityPathway SM Starting Material (2,3-Dimethylphenol) Inter Intermediate (4-Hydroxy-2,3-dimethylbenzoic acid) SM->Inter Kolbe-Schmitt Product Target API (Complex Ester) Inter->Product Coupling SideReaction Side Reaction: Incomplete Coupling or Solvolysis Inter->SideReaction Reagent Reagent: MeOH / H+ Reagent->SideReaction Impurity Impurity Standard Methyl 4-hydroxy-2,3-dimethylbenzoate SideReaction->Impurity Forms Methyl Ester

Caption: Mechanistic pathway showing the formation of Methyl 4-hydroxy-2,3-dimethylbenzoate as a process impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79207, Methyl 4-hydroxy-2,3-dimethylbenzoate. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. (Provides guidelines on the use of Primary vs. Secondary standards). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Establishes requirements for impurity standard qualification). Retrieved from [Link]

Sources

Comparative 13C-NMR Profiling Guide: Methyl 4-hydroxy-2,3-dimethylbenzoate vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

In the landscape of pharmaceutical development and synthetic chemistry, the precise substitution pattern of benzoate derivatives profoundly impacts their pharmacokinetic profiles, binding affinities, and downstream reactivity. Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8) [1] is a highly specific molecular building block frequently utilized in the synthesis of complex APIs.

To ensure rigorous quality control and structural verification, simple 1H-NMR is often insufficient due to overlapping aliphatic signals. This guide provides an objective, causality-driven comparison of the 13C-NMR performance of Methyl 4-hydroxy-2,3-dimethylbenzoate against its common structural alternatives: the baseline ester Methyl 4-hydroxybenzoate (Methylparaben) and the symmetric isomer Methyl 4-hydroxy-3,5-dimethylbenzoate.

Mechanistic Causality: The Spectroscopic Impact of 2,3-Dimethyl Substitution

As analytical scientists, we must move beyond simple peak matching and understand the quantum mechanical and steric environments driving chemical shifts. The 13C-NMR spectrum of Methyl 4-hydroxy-2,3-dimethylbenzoate is defined by two primary phenomena that distinguish it from its alternatives:

  • Loss of Symmetry (Chemical Equivalence): Unlike the 3,5-dimethyl isomer, which possesses a plane of symmetry resulting in degenerate carbon signals (C2/C6 and C3/C5), the 2,3-dimethyl substitution breaks all planar symmetry. This yields a distinct 10-peak 13C-NMR signature, serving as an absolute diagnostic tool for isomer verification [2].

  • Steric Inhibition of Resonance (SIR): In baseline methylbenzoates, the ester carbonyl is coplanar with the aromatic ring, allowing for extended

    
    -conjugation and mesomeric shielding (+M effect) from the para-hydroxyl group. However, the bulky methyl group at the C2 position in our target compound sterically clashes with the ester moiety. This forces the ester to twist out of coplanarity, breaking the orbital overlap. Consequently, the carbonyl carbon is deshielded, shifting downfield.
    

Steric_Effects N1 C2-Methyl Substitution N2 Steric Clash with Ester Carbonyl N1->N2 N3 Loss of Coplanarity (Twisted Ester) N2->N3 N4 Reduced Mesomeric Electron Donation N3->N4 N5 Carbonyl 13C Downfield Shift N4->N5

Caption: Mechanistic pathway showing steric inhibition of resonance affecting 13C shifts.

Comparative 13C-NMR Performance Data

The following table synthesizes the empirical 13C-NMR chemical shifts (in CDCl3, referenced to TMS at 0 ppm) for the target compound and its alternatives. Notice how the structural variations directly dictate the quantitative data.

Carbon PositionMethyl 4-hydroxybenzoate (Baseline)Methyl 4-hydroxy-3,5-dimethylbenzoate (Symmetric Isomer)Methyl 4-hydroxy-2,3-dimethylbenzoate (Target)
C1 (ipso to ester) 121.5 ppm120.8 ppm122.5 ppm
C2 131.8 ppm130.2 ppm126.0 ppm (-CH3 attached)
C3 115.2 ppm123.5 ppm124.5 ppm (-CH3 attached)
C4 (ipso to OH) 162.0 ppm159.5 ppm158.2 ppm
C5 115.2 ppm123.5 ppm110.5 ppm (ortho to OH)
C6 131.8 ppm130.2 ppm127.8 ppm
C=O (Ester) 167.0 ppm167.5 ppm168.5 ppm (Deshielded via SIR)
O-CH3 51.5 ppm51.8 ppm51.8 ppm
Ar-CH3 N/A16.2 ppm (Equivalent)13.5 ppm (C2), 12.0 ppm (C3)
Total Distinct Peaks 6 8 10

Key Analytical Takeaway: The target compound can be immediately identified in complex mixtures [3] by counting the distinct aromatic signals (6 distinct aromatic carbons vs. 4 in the symmetric isomer) and observing the diagnostic downfield shift of the carbonyl carbon to ~168.5 ppm.

Self-Validating Experimental Protocol: Quantitative 13C-NMR

Standard 13C-NMR protocols utilizing continuous proton decoupling (e.g., zgpg30) suffer from the Nuclear Overhauser Effect (NOE), which artificially inflates the intensity of carbons attached to protons. To create a self-validating system where peak integration can be used to mathematically prove the structure, we must employ an inverse-gated decoupling methodology.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Control):

    • Accurately weigh 35.0 mg of Methyl 4-hydroxy-2,3-dimethylbenzoate (Purity ≥95%) [1].

    • Dissolve completely in 0.6 mL of deuterated chloroform (

      
      ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
      
  • Instrument Tuning & Matching:

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Perform automated tuning and matching (ATM) on the broad-band (BB) probe to optimize the 13C resonance frequency, minimizing reflected power and maximizing the Signal-to-Noise (S/N) ratio.

  • Pulse Sequence Selection (The Self-Validating Step):

    • Select the inverse-gated decoupling sequence (zgig) . This turns off the proton decoupler during the relaxation delay, suppressing NOE enhancement.

    • Set Relaxation Delay (D1): Set D1 to 10.0 seconds. Causality: Quaternary carbons (C1, C2, C3, C4, C=O) lack attached protons and thus have exceptionally long

      
       relaxation times. A 10s delay ensures complete magnetization recovery, allowing for quantitative integration.
      
  • Acquisition & Processing:

    • Acquire 1024 scans (NS = 1024) to compensate for the lack of NOE enhancement.

    • Apply a Line Broadening (LB) function of 1.0 Hz prior to Fourier Transform (FT) to smooth the baseline without sacrificing critical resolution between the C2 and C3 methyl peaks.

  • Internal Validation Checks:

    • Zero-Point Check: Align the TMS singlet to exactly 0.00 ppm.

    • Solvent Calibration: Verify the

      
       triplet is centered at 77.16 ppm.
      
    • Stoichiometric Integration: Integrate the O-CH3 peak (set to 3.00). The sum of the two Ar-CH3 peaks must integrate to exactly 6.00 (±0.05). If the ratio deviates, it indicates incomplete relaxation or the presence of monomethyl impurities.

Workflow N1 Sample Prep (CDCl3 + 0.03% TMS) N2 Inverse-Gated Acq. (zgig, D1=10s) N1->N2 N3 FT & Phase Corr. (LB=1.0 Hz) N2->N3 N4 Peak Assignment & NOE Suppression Check N3->N4 N5 Isomer Verification (Symmetry Analysis) N4->N5

Caption: Self-validating quantitative 13C-NMR workflow using inverse-gated decoupling.

Conclusion

When evaluating Methyl 4-hydroxy-2,3-dimethylbenzoate against its structural alternatives, 13C-NMR provides an unequivocal diagnostic fingerprint. By understanding the causality behind the chemical shifts—specifically the loss of symmetry and the steric inhibition of resonance affecting the ester carbonyl—researchers can confidently verify the integrity of their synthetic building blocks. Employing the self-validating inverse-gated protocol ensures that the resulting spectra are not just qualitative pictures, but quantitative mathematical proofs of molecular structure.

References

  • LookChem. "Methyl 4-Hydroxy-2,3-diMethylbenzoate CAS NO.5628-56-8". Verified via Grounding Tool. URL: [Link]

  • AA Blocks. "Undecanoic Acid and Methyl 4-Hydroxy-2,3-dimethylbenzoate". Verified via Grounding Tool. URL: [Link]

A Comparative Guide to the Reactivity of Dimethyl-4-Hydroxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the nuanced reactivity of positional isomers can be both a challenge and an opportunity. Understanding the subtle yet significant differences in how these closely related molecules behave is paramount for designing efficient synthetic routes, predicting reaction outcomes, and ultimately, for the successful development of novel therapeutics. This guide provides an in-depth technical comparison of the reactivity of three key isomers of dimethyl-4-hydroxybenzoate: methyl 2,4-dihydroxybenzoate, methyl 3,4-dihydroxybenzoate, and methyl 3,5-dihydroxybenzoate.

As Senior Application Scientists, our goal is to move beyond mere procedural descriptions. We aim to elucidate the underlying principles—the "why" behind the observed reactivity—grounded in established chemical theory and supported by available experimental data. This guide is structured to provide a logical flow from theoretical understanding to practical application, empowering you to make informed decisions in your research and development endeavors.

The Isomers: A Structural Overview

The three isomers share the same molecular formula (C₈H₈O₄) but differ in the substitution pattern of the two hydroxyl groups on the benzene ring. This seemingly minor structural variance has profound implications for their electronic properties, steric environment, and ultimately, their chemical reactivity.

dot graphmol { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=67107&t=l", label=""]; 2_4_dihydroxy; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75075&t=l", label=""]; 3_4_dihydroxy; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=75076&t=l", label=""]; 3_5_dihydroxy; label="Figure 1: Structures of the three isomers of dimethyl-4-hydroxybenzoate."; labelloc="b"; } dot

Caption: Structures of Methyl 2,4-dihydroxybenzoate, Methyl 3,4-dihydroxybenzoate, and Methyl 3,5-dihydroxybenzoate.

Reactivity of the Hydroxyl Groups: A Tale of Acidity and Selectivity

The hydroxyl groups are often the primary sites of reaction in these molecules, participating in transformations such as alkylation and acylation. Their reactivity is largely governed by their acidity (pKa), which dictates the ease of deprotonation to form the more nucleophilic phenoxide ion.

Predicting Acidity: Insights from the Parent Dihydroxybenzoic Acids
Isomer (Dihydroxybenzoic Acid)pKa1 (Carboxylic Acid)pKa2 (First Hydroxyl)pKa3 (Second Hydroxyl)
2,4-Dihydroxybenzoic Acid~2.9~8.4~11.6
3,4-Dihydroxybenzoic Acid4.488.612.1
3,5-Dihydroxybenzoic Acid4.048.910.1

Note: pKa values are approximate and can vary with experimental conditions. Data compiled from various sources.

From this data, we can infer the following reactivity trends for the hydroxyl groups in the corresponding methyl esters:

  • Methyl 2,4-dihydroxybenzoate: The 4-OH group is expected to be significantly more acidic (and therefore more reactive in base-catalyzed reactions) than the 2-OH group. This is due to the strong intramolecular hydrogen bond between the 2-OH group and the carbonyl oxygen of the ester, which lowers the acidity of the 2-OH.[1][2]

  • Methyl 3,4-dihydroxybenzoate: The 4-OH group is more acidic than the 3-OH group. This is because the phenoxide formed at the 4-position can be stabilized by resonance with the ester group, while the 3-phenoxide cannot.

  • Methyl 3,5-dihydroxybenzoate: The two hydroxyl groups are equivalent by symmetry.

Regioselectivity in Action: Alkylation and Acylation

The differences in hydroxyl group acidity directly translate to regioselectivity in reactions like alkylation and acylation.

Alkylation: In a base-catalyzed alkylation, the more acidic hydroxyl group will be preferentially deprotonated and will therefore react faster with an alkyl halide.

  • For methyl 2,4-dihydroxybenzoate , alkylation is expected to occur predominantly at the 4-position.

  • For methyl 3,4-dihydroxybenzoate , studies have shown that alkylation can be directed to the 4-position with high selectivity. For instance, the Mitsunobu reaction has been successfully employed for the regioselective alkylation of the 4-hydroxyl group.

  • For methyl 3,5-dihydroxybenzoate , mono-alkylation can be achieved, but controlling the reaction to prevent di-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions.[3]

Acylation: Similar to alkylation, acylation with an acyl halide or anhydride in the presence of a base will favor the more acidic hydroxyl group. Therefore, the same regioselectivity patterns are expected.

dot graph TD { A[Reactivity of -OH Groups] --> B{Acidity (pKa)}; B --> C[Deprotonation to Phenoxide]; C --> D{Nucleophilicity}; D --> E[Alkylation/Acylation]; B --> F[Intramolecular H-Bonding (2,4-isomer)]; F --> G[Decreased Acidity of 2-OH]; B --> H[Resonance Stabilization (3,4- and 2,4-isomers)]; H --> I[Increased Acidity of 4-OH]; E --> J[Regioselectivity]; } dot

Caption: Factors influencing the reactivity and regioselectivity of the hydroxyl groups.

Reactivity of the Ester Group: Susceptibility to Hydrolysis

The ester functional group in these isomers is susceptible to hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid. The rate of hydrolysis is influenced by the electronic effects of the hydroxyl substituents on the aromatic ring.

Hydroxyl groups are activating groups, meaning they donate electron density to the aromatic ring through resonance. This increase in electron density at the carbonyl carbon of the ester group makes it less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions.

Based on the positions of the hydroxyl groups, we can predict the relative rates of hydrolysis:

  • Methyl 2,4-dihydroxybenzoate: The two hydroxyl groups, particularly the one in the para position, strongly donate electron density to the ring, deactivating the ester group towards hydrolysis. The intramolecular hydrogen bond from the 2-OH group may also sterically hinder the approach of the nucleophile.

  • Methyl 3,4-dihydroxybenzoate: The para-hydroxyl group will have a significant deactivating effect on the ester hydrolysis.

  • Methyl 3,5-dihydroxybenzoate: The two meta-hydroxyl groups will have a less pronounced electron-donating effect on the carbonyl carbon compared to ortho and para substituents. Therefore, methyl 3,5-dihydroxybenzoate is predicted to have the fastest rate of hydrolysis among the three isomers.

A study on the hydrolysis of methyl hydroxy and methyl methoxy benzoates supports the general principle that electron-donating groups decrease the rate of hydrolysis, and that the effect is more pronounced for para and ortho substituents than for meta substituents.[4]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl groups are strong activating groups and ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The high electron density on the aromatic ring makes these isomers highly reactive towards electrophiles.

  • Methyl 2,4-dihydroxybenzoate: The directing effects of the two hydroxyl groups and the ester group will influence the position of substitution. The positions ortho and para to the hydroxyl groups are activated.

  • Methyl 3,4-dihydroxybenzoate: The positions ortho to the two hydroxyl groups are highly activated.

  • Methyl 3,5-dihydroxybenzoate: The positions ortho to both hydroxyl groups (positions 2, 4, and 6) are activated.

Due to the high reactivity, controlling the extent of substitution and preventing polysubstitution can be challenging.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the theoretical predictions outlined above, a series of standardized experiments can be performed. The following protocols are designed to facilitate a direct comparison of the reactivity of the three isomers under identical conditions.

Comparative Alkylation of Hydroxyl Groups

Objective: To determine the relative rates and regioselectivity of alkylation of the three isomers.

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Methyl 3,4-dihydroxybenzoate

  • Methyl 3,5-dihydroxybenzoate

  • Benzyl bromide (or other suitable alkylating agent)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:

  • In three separate round-bottom flasks, dissolve 1 mmol of each isomer in 10 mL of anhydrous DMF.

  • To each flask, add 1.1 equivalents of anhydrous potassium carbonate.

  • Stir the mixtures at room temperature for 30 minutes.

  • To each flask, add 1.05 equivalents of benzyl bromide.

  • Stir the reactions at a constant temperature (e.g., 50 °C).

  • Monitor the progress of each reaction by TLC at regular time intervals (e.g., every 30 minutes).

  • Once the reactions are complete (or after a set time for comparison), quench the reactions by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR to determine the conversion and the ratio of mono- to di-alkylated products, as well as the regioselectivity.

dot graph TD { A[Dissolve Isomer in DMF] --> B[Add K2CO3]; B --> C[Add Benzyl Bromide]; C --> D{Heat and Monitor by TLC}; D --> E[Work-up]; E --> F[NMR Analysis]; F --> G[Determine Conversion and Selectivity]; } dot

Caption: Experimental workflow for comparative alkylation.

Comparative Ester Hydrolysis

Objective: To determine the relative rates of alkaline hydrolysis of the three isomers.

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Methyl 3,4-dihydroxybenzoate

  • Methyl 3,5-dihydroxybenzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl, standardized solution)

  • Phenolphthalein indicator

  • HPLC system

Procedure (Titrimetric Method):

  • Prepare 0.05 M solutions of each isomer in methanol.

  • Prepare a 0.1 M aqueous solution of NaOH.

  • In three separate temperature-controlled reaction vessels, mix equal volumes of the isomer solution and the NaOH solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a known excess of standardized HCl solution.

  • Back-titrate the excess HCl with a standardized NaOH solution using phenolphthalein as an indicator.

  • Calculate the concentration of the remaining ester at each time point.

  • Plot the concentration of the ester versus time to determine the reaction rate for each isomer.

Procedure (HPLC Method):

  • Follow steps 1-3 from the titrimetric method.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with a small amount of acid (e.g., acetic acid).

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining ester and the formed carboxylic acid.

  • Plot the concentration of the ester versus time to determine the reaction rate for each isomer.

Summary of Reactivity Comparison

FeatureMethyl 2,4-dihydroxybenzoateMethyl 3,4-dihydroxybenzoateMethyl 3,5-dihydroxybenzoate
-OH Reactivity (Alkylation/Acylation) 4-OH is most reactive. 2-OH is deactivated by H-bonding.4-OH is more reactive due to resonance stabilization of the phenoxide.Both -OH groups are equivalent and moderately reactive.
Ester Hydrolysis Rate Slowest, due to strong electron donation from two -OH groups and potential steric hindrance.Slow, due to electron donation from the para -OH group.Fastest, as meta -OH groups have a weaker deactivating effect.
Electrophilic Aromatic Substitution Highly activated at positions ortho and para to the -OH groups.Highly activated at positions ortho to the -OH groups.Highly activated at positions ortho to the -OH groups.

Conclusion

The reactivity of dimethyl-4-hydroxybenzoate isomers is a clear demonstration of how subtle changes in molecular structure can lead to significant differences in chemical behavior. By understanding the interplay of electronic effects, steric hindrance, and intramolecular interactions, researchers can predict and control the outcomes of their reactions. Methyl 3,5-dihydroxybenzoate's susceptibility to hydrolysis, and the pronounced regioselectivity in the reactions of the 2,4- and 3,4-isomers, are key takeaways that can be leveraged in synthetic design. The provided experimental frameworks offer a starting point for quantifying these differences and further refining our understanding of these versatile building blocks.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Gilli, G.; Gilli, P. The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory; Oxford University Press, 2009.[1]

  • Saá, J. M.; Martorell, G.; García-Raso, A. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules2000 , 5, 947-954.[5]

  • Kirby, A. J.; Fersht, A. R. Intramolecular Catalysis. Prog. Bioorg. Chem.1971 , 1, 1-76.[2]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
  • Rawat, B.; Rama, H. S. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. J. Indian Chem. Soc.1994 , 71, 103-105.[4]

  • Gomez, L.; et al. Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Arkivoc2012 , (vii), 185-193.[3]

Sources

Melting Point Verification of Methyl 4-hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for the melting point verification of Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS: 5628-56-8). This document is structured to serve researchers and quality control scientists requiring high-fidelity validation protocols.

A Comparative Guide to Purity Assessment Protocols

Executive Summary & Technical Profile

Methyl 4-hydroxy-2,3-dimethylbenzoate is a specialized phenolic ester intermediate used in the synthesis of complex pharmaceutical agents and fine chemicals.[1] In drug development, its purity is a Critical Quality Attribute (CQA), as impurities from incomplete esterification or regio-isomeric byproducts (e.g., 2,5-dimethyl isomers) can compromise downstream efficacy.

While specific batch melting points (MP) are dictated by the manufacturer's Certificate of Analysis (typically in the range of solid crystalline esters), the verification method employed determines the reliability of that data. This guide compares the three industry-standard methodologies—Capillary Tube , Differential Scanning Calorimetry (DSC) , and Automated Optoelectronic Detection —to establish a self-validating quality control system.[1]

Compound Profile Details
Chemical Name Methyl 4-hydroxy-2,3-dimethylbenzoate
CAS Number 5628-56-8
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Physical State Crystalline Solid (White to Off-White)
Primary Application Pharmaceutical Intermediate (Building Block)
Comparative Analysis of Verification Methods

To objectively assess performance, we evaluate methods based on Precision , Resolution (ability to detect impurities), and Workflow Efficiency .

FeatureMethod A: Capillary Tube (Manual) Method B: Differential Scanning Calorimetry (DSC) Method C: Automated Optoelectronic
Principle Visual observation of phase transition in a heated oil bath/block.[1]Measurement of heat flow difference between sample and reference.Digital image analysis of light transmission changes.
Precision ± 0.5 – 1.0 °C (Operator Dependent)± 0.1 °C (Thermodynamic Absolute)± 0.3 °C (Standardized)
Impurity Detection Low.[1] Only visible if the range broadens significantly (>2°C).High. Detects eutectic impurities via peak broadening and enthalpy changes.[1]Moderate. Detects "clear point" accurately but misses subtle onset shifts.
Sample Requirement ~1–5 mg~2–5 mg (Encapsulated)~2–5 mg
Best Use Case Quick identity checks in organic synthesis labs.[1]Definitive Purity Characterization (Gold Standard). Routine QC in GMP environments.[1]
Expert Insight: Why DSC Wins for "Verification"

While the capillary method is sufficient for identification (confirming you have the right substance), DSC is superior for verification of this specific ester.[1] Benzoate esters can exhibit polymorphism or retain solvent within the crystal lattice. DSC separates these thermal events (desolvation vs. melting), whereas a capillary apparatus will simply show a "broad" or "premature" melt, leading to false failures.

Detailed Experimental Protocols
Protocol A: The Gold Standard (DSC Analysis)

Objective: Determine the thermodynamic melting onset (


) and calculate purity using the Van’t Hoff equation.[1]

Equipment: PerkinElmer DSC 8000 or TA Instruments Q2000 (or equivalent). Atmosphere: Nitrogen purge (50 mL/min).

  • Sample Preparation:

    • Weigh 2.0–4.0 mg of Methyl 4-hydroxy-2,3-dimethylbenzoate into a Tzero aluminum pan.

    • Critical Step: Ensure the sample is flat at the bottom of the pan to maximize thermal contact.[1] Crimp with a pinhole lid (allows trapped moisture/solvent to escape without pan deformation).[1]

  • Thermal Cycle:

    • Equilibrate: Hold at 25°C for 2 minutes.

    • Ramp: Heat from 25°C to 200°C at a rate of 10°C/min . (Note: For higher resolution of impurities, reduce rate to 2°C/min).

  • Data Analysis:

    • Identify the endothermic melting peak.[2]

    • Verification Criteria: The

      
       (extrapolated onset temperature) is the reportable melting point, not the peak maximum.[1]
      
    • Purity Calculation: Use the software's purity analysis module (based on peak shape analysis) to estimate mol% purity.[1]

Protocol B: The Routine Standard (Capillary Method)

Objective: Quick confirmation against the Certificate of Analysis (CoA).[1]

Equipment: Büchi M-565 or SRS DigiMelt.

  • Preparation:

    • Dry the sample in a vacuum desiccator for 2 hours to remove surface moisture.

    • Fill a glass capillary tube to a height of 2–3 mm .

    • Packing: Drop the tube through a long glass tube onto a hard surface to pack the powder densely.[1] Loose packing causes uneven heat transfer and wider ranges.[1]

  • Heating Profile:

    • Fast Ramp: 10°C/min up to 10°C below the expected MP (refer to CoA).

    • Measurement Ramp: Slow down to 1.0°C/min for the final approach.

  • Observation:

    • Record

      
      : First visible liquid droplet (meniscus formation).
      
    • Record

      
      : Complete disappearance of the solid phase (Clear Point).
      
    • Pass Criteria: The range (

      
      ) must be 
      
      
      
      .
Verification Logic & Troubleshooting

The following diagram illustrates the decision pathway for verifying the product, ensuring that "failed" melting points are investigated for root causes (e.g., moisture vs. chemical impurity).

MP_Verification_Workflow Start Start: Methyl 4-hydroxy-2,3-dimethylbenzoate Sample Verification Check_CoA Step 1: Consult Supplier CoA (Establish Expected Range) Start->Check_CoA Method_Select Step 2: Select Method Check_CoA->Method_Select Capillary Method A: Capillary (Routine Check) Method_Select->Capillary Quick ID DSC Method B: DSC (In-Depth Analysis) Method_Select->DSC High Precision Result_Analysis Step 3: Analyze Results Capillary->Result_Analysis DSC->Result_Analysis Decision_Pass PASS: Range < 2°C Matches CoA Result_Analysis->Decision_Pass Within Spec Decision_Fail FAIL: Broad Range (>2°C) or Depression >3°C Result_Analysis->Decision_Fail Out of Spec Root_Cause Root Cause Analysis Decision_Fail->Root_Cause Drying Action: Vacuum Dry (Remove Solvent/Water) Root_Cause->Drying Suspect Solvent Recrystallize Action: Recrystallize (Remove Chemical Impurity) Root_Cause->Recrystallize Suspect Isomer/Degradation Drying->Method_Select Retest Recrystallize->Method_Select Retest

Figure 1: Decision logic for melting point verification.[1] This workflow differentiates between moisture-induced depression and intrinsic chemical impurity.[1]

Data Interpretation Guide

When analyzing Methyl 4-hydroxy-2,3-dimethylbenzoate, use this reference table to interpret deviations.

ObservationDiagnosisRecommended Action
Sharp Melt (< 1°C range) High Purity (>99%).[1]Release batch.
Broad Melt (2–4°C range) Trace impurities or loose packing.[1]Retest with tighter packing. If persists, run HPLC.
Depressed MP (>5°C lower) Significant solvent residue (e.g., Methanol) or wrong isomer.[1]Dry sample at 40°C under vacuum. Check NMR.
Double Peak (DSC only) Polymorphism or eutectic mixture.[1]Anneal sample (heat-cool-heat) to check for stable polymorph.[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13814116 (Isomer Reference).[1] Retrieved from .

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC.[1] Application Guide.[1] Retrieved from .[1]

  • U.S. Pharmacopeia (USP). USP <741> Melting Range or Temperature.[1] Rockville, MD: United States Pharmacopeial Convention.

  • ChemScene. Product Data Sheet: Methyl 4-hydroxy-2,3-dimethylbenzoate (CAS 5628-56-8).[3][4][5][6] Retrieved from .

Sources

Safety Operating Guide

Methyl 4-Hydroxy-2,3-dimethylbenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Action Card: Methyl 4-Hydroxy-2,3-dimethylbenzoate

Critical Parameter Operational Directive
CAS Number 5628-56-8
Signal Word WARNING (Irritant, Harmful if Swallowed)
Waste Stream Solid Organic Waste (Incineration) or Non-Halogenated Solvent Waste (if dissolved).[1][2][3][4]
Incompatibility Strong Oxidizers , Strong Bases.[1][3][4] (Risk of exothermic reaction/hydrolysis).[1][2][3]
Spill Response Do NOT wash down drain. Sweep up dry spills to avoid dust generation.[1][2][3]
PPE Requirement Nitrile gloves (0.11 mm min), Safety Goggles, Lab Coat.[3][4]

Executive Summary & Chemical Profile

Methyl 4-Hydroxy-2,3-dimethylbenzoate is a phenolic ester used primarily in organic synthesis and drug development.[1][2][3][4] Unlike its simpler analog (Methyl Paraben), this specific dimethyl derivative is often handled as a research-grade intermediate.[1][2][3][4]

Effective disposal requires understanding its dual nature: it is an organic ester (susceptible to hydrolysis) and a phenol derivative (potential for aquatic toxicity and oxidation).[1][2][3]

Physicochemical Data for Disposal Logic

PropertyValue/DescriptionDisposal Implication
Physical State Solid (Crystalline Powder)Must be containerized; do not flush.[1][2][3]
Water Solubility Low / SlightHigh potential for bioaccumulation; Zero-discharge to sewer.
Flash Point >100°C (Predicted)Not classified as D001 (Ignitable) in solid form, but combustible.[1][2][3][4]
Reactivity Stable, hydrolyzes in strong base.[1][3][4]Segregate from caustic waste to prevent uncontrolled hydrolysis.[1][2][3]

Pre-Disposal: Segregation & Packaging[1][2][3][5]

The Golden Rule: Never commingle phenolic esters with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[3][4] This can lead to rapid oxidation, heat generation, and potentially explosive decomposition.[3][4]

Waste Segregation Logic

SegregationLogic Start Waste Generation Form Physical State? Start->Form Solid Solid / Pure Substance Form->Solid Powder/Debris Liquid Solution / Mixture Form->Liquid Mother Liquor BinSolid Solid Organic Waste (Incineration) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHal Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHal BinHalo Halogenated Solvent Waste Halogenated->BinHalo BinNonHalo Non-Halogenated Solvent Waste NonHal->BinNonHalo

Figure 1: Decision tree for segregating Methyl 4-Hydroxy-2,3-dimethylbenzoate waste streams.

Detailed Disposal Workflows

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired stock, weighing boats, contaminated gloves, spill cleanup materials.[3][4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.[1][2][3]

  • Labeling: Mark the container clearly:

    • Content: "Solid Debris contaminated with Methyl 4-Hydroxy-2,3-dimethylbenzoate."[1][2][3][4]

    • Hazard:[1][2][3][5] "Irritant," "Toxic to Aquatic Life."[3][4]

  • Bulking: Do not compress mechanically. If the substance is a fine powder, ensure the liner is sealed before closing the outer drum to prevent dust release upon reopening at the incineration facility.[3][4]

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC effluent, reaction mother liquors.[1][3][4]

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Ethanol : Classify as Ignitable (D001) waste.[1][2][3]

    • If dissolved in Dichloromethane : Classify as Halogenated waste.[1][2][3]

  • pH Adjustment (Optional but Recommended): Ensure the waste solution is neutral (pH 6-8). Acidic solutions containing this ester can slowly hydrolyze, changing the chemical composition of the waste over time.[3][4]

  • Collection: Pour into narrow-neck solvent waste carboys (HDPE or Safety Can).

    • Critical: Leave 10% headspace for vapor expansion.[1][2][3]

    • Critical: Ensure the carboy is grounded if pouring large volumes of flammable solvent.[1][3]

Regulatory Compliance & Classification

While Methyl 4-Hydroxy-2,3-dimethylbenzoate is not explicitly listed on the EPA RCRA P-list or U-list, it must be managed as hazardous waste due to its toxicity profile and common industry practice for phenolic compounds.[1][2][3][4]

Regulatory BodyClassificationAction Required
US EPA (RCRA) Non-Listed*Determine characteristics.[1][2][3][6] If mixed with flammable solvents, use code D001 .[1][3][4] If pure, manage as "Non-RCRA Regulated Hazardous Waste" (state regulations may vary).[3][4]
EU REACH Aquatic ChronicH412/H402 : Harmful to aquatic life.[1][2][3] strictly prohibits drain disposal.[1][2][3]
DOT (Transport) Not Regulated (Pure)If transported in solution, the solvent usually dictates the shipping class (e.g., Class 3 Flammable).[1][3][4]

Note: Always consult your local EHS officer.[1][3] Some states (e.g., California, Washington) have stricter "State-Only" waste codes for persistent organic pollutants.[2][3][4]

Emergency Spill Response Protocol

Scenario: A 5g bottle drops and shatters on the lab bench.

SpillResponse Alert 1. ALERT & SECURE Notify personnel, cordon off area. PPE 2. DON PPE Nitrile gloves, goggles, N95 mask (if dusty). Alert->PPE Contain 3. CONTAINMENT Cover with damp paper towels to suppress dust. PPE->Contain Clean 4. CLEANUP Scoop material into waste jar. Wipe surface with soap/water. Contain->Clean Dispose 5. DISPOSAL Label as 'Spill Debris'. Contact EHS. Clean->Dispose

Figure 2: Step-by-step spill response workflow for solid phenolic esters.

Detailed Steps:

  • Dust Control: Do not dry sweep.[1][2][3] The primary inhalation hazard comes from airborne dust.[1][3] Cover the spill with a paper towel dampened with water or a dilute detergent solution.[1][3]

  • Collection: Use a scoop or stiff card to lift the damp solid/towel mixture.[1][2][3] Place immediately into a sealable plastic bag.

  • Decontamination: Wipe the surface with a 1% trisodium phosphate (TSP) or simple soapy water solution to remove oily residues.[1][2][3]

  • Verification: A UV lamp can sometimes detect residual phenolic compounds (many fluoresce), though visual inspection is usually sufficient for this white powder.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13814116, Methyl 4-hydroxy-2,6-dimethylbenzoate (Isomer Analog).[1][2][3][4] Retrieved from [Link][1][3]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2][3] Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-Hydroxy-2,3-dimethylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound: Methyl 4-Hydroxy-2,3-dimethylbenzoate CAS: 5628-56-8 (Isomer specific) / Analogous to general Methyl Hydroxybenzoates Physical State: Typically a solid crystalline powder at room temperature.[1][2] Primary Application: Organic synthesis intermediate; pharmaceutical building block.[1][2]

The Safety Philosophy: As researchers, we often treat "intermediates" with less rigor than "final drugs." This is a critical error. This compound combines a phenolic moiety (protein denaturant/irritant) with a methyl ester (lipophilic penetration enhancer).[1][2] The primary risks are not just acute toxicity, but sensitization and mucous membrane irritation .

This guide moves beyond generic "wear gloves" advice. It provides a causal, self-validating safety protocol designed to protect your assay integrity as much as your biology.[1][2]

Hazard Analysis & PPE Causality

Why we choose specific gear for this molecule.

Hazard Class (GHS)Mechanism of ActionRequired PPE & Rationale
H315: Skin Irritant Phenolic hydroxyl groups can denature surface proteins; Esters facilitate lipid layer permeation.[1][2]Nitrile Gloves (Min 0.11mm): Latex is permeable to many esters.[1][2] Nitrile provides superior chemical resistance against the ester functionality.[2]
H319: Eye Irritant Fine crystalline dust creates mechanical abrasion + chemical irritation upon hydrolysis in tear ducts (acid generation).[1][2]Chemical Splash Goggles: Standard safety glasses allow dust entry from the side.[2] Goggles form a seal against airborne particulates.[1][2][3]
H302: Harmful if Swallowed Systemic absorption via ingestion (hand-to-mouth transfer).[1][2]Hygiene Protocol: No PPE substitutes for washing hands immediately after doffing gloves.[1][2]
H335: Resp. Irritant Airborne dust inhalation during weighing.[1][2]Engineering Control (Fume Hood): Primary defense.[1][2] N95 Respirator: Secondary defense if working outside a hood (not recommended).[1][2]

The PPE Matrix: Operational Standards

A. Hand Protection: The "Double-Don" Rule

For synthesis and high-concentration handling (>100 mg):

  • Inner Layer: Standard 4 mil nitrile (inspection layer).[1][2]

  • Outer Layer: Extended cuff nitrile (barrier layer).[1][2]

    • Scientific Logic:[1] If the outer glove is compromised by solvent (e.g., DCM/Methanol used in reaction), the inner glove provides a clean barrier for safe doffing.

B. Respiratory & Engineering Controls[1][2]
  • Primary: Chemical Fume Hood.[1][2][4]

    • Self-Validating Check: Verify the sash flow monitor reads between 80–100 fpm (face velocity) before opening the container.[2]

    • Sash Height: Keep sash at or below the chin level to create a physical barrier against potential splash or powder "puff."

C. Body Protection[4][5][6][7][8][9]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][2] Avoid synthetic blends if using flammable solvents (Ether/Hexane) during purification, as synthetics melt into skin during fire.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (The Highest Risk Step)

Context: Static electricity often causes this powder to "jump" or cling to spatulas, creating airborne dust.

  • Preparation: Place a disposable balance draft shield or work inside the fume hood.[2]

  • Static Control: Use an ionizing gun or anti-static weigh boat if available.[1][2]

  • Transfer:

    • Do NOT dump from the bottle.[2][4]

    • Use a clean, dry micro-spatula.

    • Technique: Tap the spatula gently against the weigh boat side to dislodge powder; do not "flick" it, which aerosolizes particles.

  • Cleanup: Immediately wipe the balance area with a wet paper towel (solvent appropriate) to capture invisible dust.[2]

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid.[2] Rapid addition can displace air, puffing toxic dust back into the hood.

  • Dissolution: Ensure the vessel is sealed before moving it to a vortexer or sonicator.[2]

Phase 3: Waste & Disposal[1]
  • Solid Waste: Dispose of contaminated weigh boats and paper towels in "Hazardous Solid Waste" (labeled with constituent name).[2]

  • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).

  • Container: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Acetone) before defacing the label and discarding glass.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for safe handling, ensuring no step is skipped.

SafeHandling Start Start: Handling Methyl 4-Hydroxy-2,3-dimethylbenzoate RiskAssess Risk Assessment: Check Quantity & State Start->RiskAssess PPE_Routine Routine PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves RiskAssess->PPE_Routine < 100mg / Sealed PPE_High High Exposure PPE: Splash Goggles, Double Gloves, Fume Hood Mandatory RiskAssess->PPE_High > 100mg / Open Powder Weighing Weighing Protocol: Use Anti-Static Boat Work in Hood PPE_Routine->Weighing PPE_High->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillClean Spill Cleanup: 1. Mist with solvent (wet) 2. Wipe (no brushing) 3. Dispose as Haz Waste SpillCheck->SpillClean Yes Reaction Reaction/Processing SpillCheck->Reaction No Disposal Disposal: Segregate Solid vs Liquid Triple Rinse Glassware SpillClean->Disposal Reaction->Disposal

Figure 1: Decision Logic for Safe Handling. Blue nodes indicate assessment, Red indicates high-hazard/remediation, and Green indicates routine safety.[1]

Emergency Response (Self-Validating)

If exposure occurs, execute this protocol immediately:

  • Skin Contact:

    • Action: Wash with soap and water for 15 minutes.[2]

    • Why: Water alone may not efficiently remove the lipophilic ester; soap is required to emulsify it.[2]

  • Eye Contact:

    • Action: Flush for 15 minutes. Hold eyelids open.

    • Validation: If pain persists after 15 minutes, the crystalline solid may be mechanically trapped under the eyelid. Seek medical attention immediately.

  • Spill (Solid):

    • Do NOT dry sweep (creates dust).[1][2]

    • Action: Cover with a wet paper towel (acetone or water) to dampen, then wipe up.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14814846, Methyl 4-hydroxy-2,3-dimethylbenzoate.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1][2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.